molecular formula C19H28N2O2 B582067 Tert-butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate CAS No. 929301-99-5

Tert-butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate

Cat. No.: B582067
CAS No.: 929301-99-5
M. Wt: 316.445
InChI Key: MTPQMAJDIOUCHT-UHFFFAOYSA-N
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Description

Tert-butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate is a useful research compound. Its molecular formula is C19H28N2O2 and its molecular weight is 316.445. The purity is usually 95%.
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Properties

IUPAC Name

tert-butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c1-18(2,3)23-17(22)21-14-19(15-21)9-11-20(12-10-19)13-16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTPQMAJDIOUCHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCN(CC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50672216
Record name tert-Butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929301-99-5
Record name tert-Butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on Tert-butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tert-butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate, a key building block in the development of targeted protein degraders. While specific experimental data for this exact molecule is limited in public databases, this document extrapolates information from its core structure, Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate, and related compounds to provide a thorough resource for researchers in the field.

Chemical Identity and Properties

Table 1: Physicochemical Properties

PropertyValue (Parent Compound)Notes on 7-benzyl Derivative
CAS Number 236406-55-6[1][2]Not available
Molecular Formula C12H22N2O2[1][2]C19H28N2O2
Molecular Weight 226.32 g/mol [1][2]316.44 g/mol
IUPAC Name tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate[2]This compound

Note: Properties for the 7-benzyl derivative are calculated based on its chemical structure.

Role in Drug Discovery: A PROTAC Linker

The 2,7-diazaspiro[3.5]nonane scaffold is a crucial component in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system.[3][4][5]

Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate and its derivatives serve as rigid linkers within the PROTAC structure.[6][7] This rigid structure provides a defined spatial orientation between the two ends of the PROTAC: the ligand that binds to the target protein and the ligand that recruits an E3 ubiquitin ligase. The Boc-protected nitrogen at the 2-position allows for the sequential attachment of these ligands during synthesis. The benzyl group at the 7-position can be used to modulate the physicochemical properties of the linker, such as solubility and cell permeability, or to introduce further points of connection.

The parent compound, tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate, is a known linker for PROTACs such as ER Degrader-12 and AR Degrader-9.[6]

Synthesis and Experimental Protocols

Detailed, peer-reviewed synthesis protocols specifically for this compound are not widely published. However, based on general organic synthesis principles and patent literature for related compounds, a plausible synthetic route can be proposed.

Proposed Synthetic Pathway:

The synthesis would likely start from the commercially available Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate. The free secondary amine at the 7-position can then be benzylated.

Experimental Protocol: N-Benzylation (Hypothetical)

  • Dissolution: Dissolve Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or acetonitrile.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2-1.5 equivalents), to the solution.

  • Alkylation: To the stirring solution, add benzyl bromide or benzyl chloride (1.1 equivalents) dropwise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the desired this compound.

This is a generalized protocol and would require optimization for specific laboratory conditions.

Table 2: Characterization Data (Reference Compounds)

CompoundAnalytical Data
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate 1H NMR data is available.[8]
benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride 1H NMR data is available.[9]

Researchers should expect characteristic peaks for the tert-butyl group (singlet, ~1.4 ppm), the benzyl group (multiplet, ~7.3 ppm for aromatic protons; singlet, ~3.6 ppm for benzylic protons), and the spirocyclic core in the 1H NMR spectrum of the title compound.

Signaling Pathway in PROTAC-Mediated Degradation

The primary utility of this compound is as a linker in PROTACs. The general mechanism of action for a PROTAC is depicted below.

PROTAC_Mechanism POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Figure 1: General mechanism of PROTAC-mediated protein degradation.

Workflow of PROTAC Action:

The diagram above illustrates the catalytic cycle of a PROTAC. The PROTAC molecule, containing the diazaspiro[3.5]nonane linker, facilitates the formation of a ternary complex between the target Protein of Interest (POI) and an E3 ubiquitin ligase.[3] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule can be recycled to engage in another degradation cycle.

Conclusion

This compound is a valuable chemical tool for researchers engaged in the design and synthesis of PROTACs. Its rigid spirocyclic core provides a structured linkage between the target-binding and E3 ligase-recruiting moieties, a critical factor in the efficacy of the resulting protein degrader. While specific data for this N-benzylated derivative is sparse, the well-documented utility of its parent compound as a PROTAC linker underscores its potential in the development of novel therapeutics for a wide range of diseases. Further research into the synthesis and application of this and similar linkers will undoubtedly advance the field of targeted protein degradation.

References

Technical Guide: Physicochemical Properties and Applications of 2-Boc-7-benzyl-2,7-diazaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Boc-7-benzyl-2,7-diazaspiro[3.5]nonane, also known as tert-butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate, is a heterocyclic organic compound featuring a spirocyclic diaza-alkane core. This unique three-dimensional structure has garnered significant interest in medicinal chemistry and drug discovery. The rigid diazaspiro[3.5]nonane scaffold offers a versatile platform for the development of novel therapeutic agents, including covalent inhibitors of oncogenic proteins and as a linker in Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of the known physicochemical properties, a representative synthetic protocol, and its application in relevant biological pathways.

Physicochemical Properties

Quantitative data for 2-Boc-7-benzyl-2,7-diazaspiro[3.5]nonane is limited in publicly available literature. The following table summarizes key properties, including data for structurally related compounds to provide a comparative context.

PropertyValue for 2-Boc-7-benzyl-2,7-diazaspiro[3.5]nonaneRelated Compound Data
Molecular Formula C₁₉H₂₈N₂O₂C₁₂H₂₂N₂O₂ (tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate)[1]
Molecular Weight 316.45 g/mol 226.32 g/mol (tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate)[1]
CAS Number 929301-99-5236406-55-6 (tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate)[2]
Appearance Solid (predicted)Yellow to white solid (Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate)[3]
Melting Point Not availableNot available
Boiling Point Not available319.4°C at 760 mmHg (tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate)[2]
Solubility Soluble in common organic solvents like ethanol, dimethylformamide, and dichloromethane (predicted based on related compounds)[4]Soluble in common organic solvents[4]
pKa Not availableNot available
LogP Not available1.1 (Computed for tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate)[1]

Synthesis and Experimental Protocols

Step 1: Benzylation of tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate

This procedure involves the N-alkylation of the secondary amine of the diazaspiro[3.5]nonane core with benzyl bromide in the presence of a base.

Materials:

  • tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃) or a non-nucleophilic base like diisopropylethylamine (DIPEA)

  • Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂) as solvent

  • Magnetic stirrer and hotplate

  • Round-bottom flask

  • Reflux condenser (if heating is required)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • To a solution of tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (1.0 eq) in the chosen solvent, add the base (1.5-2.0 eq).

  • Stir the mixture at room temperature.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • The reaction can be stirred at room temperature or gently heated to reflux to ensure completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the desired 2-Boc-7-benzyl-2,7-diazaspiro[3.5]nonane.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Applications in Drug Discovery

The 2,7-diazaspiro[3.5]nonane scaffold is a key component in the design of molecules targeting challenging disease pathways.

KRAS G12C Inhibition

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a frequently mutated oncogene in various cancers. The G12C mutation, where glycine is replaced by cysteine at codon 12, has been a focus for the development of targeted covalent inhibitors. The 2,7-diazaspiro[3.5]nonane moiety has been incorporated into molecules that can form a covalent bond with the mutant cysteine residue, locking the KRAS protein in an inactive state and inhibiting downstream signaling pathways that promote cell proliferation and survival.

Below is a diagram illustrating the KRAS G12C signaling pathway and the point of intervention by inhibitors containing the diazaspiro[3.5]nonane scaffold.

KRAS_G12C_Signaling_Pathway RTK RTK (e.g., EGFR) GRB2 GRB2 RTK->GRB2 SOS1 SOS1 (GEF) GRB2->SOS1 KRAS_GDP KRAS G12C (GDP) Inactive SOS1->KRAS_GDP GTP/GDP Exchange KRAS_GTP KRAS G12C (GTP) Active KRAS_GDP->KRAS_GTP Intrinsic GTPase (Impaired by G12C) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K Inhibitor 2,7-Diazaspiro[3.5]nonane -based Inhibitor Inhibitor->KRAS_GTP Covalent Inhibition MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

KRAS G12C Signaling Pathway and Inhibition.
PROTAC Linker Chemistry

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. The 2,7-diazaspiro[3.5]nonane scaffold can be incorporated into the linker component, providing a rigid and defined spatial orientation between the two ligands, which is crucial for the formation of a stable ternary complex (POI-PROTAC-E3 ligase) and subsequent protein degradation.

The following diagram illustrates the general workflow for the development and mechanism of action of a PROTAC.

PROTAC_Workflow cluster_design PROTAC Design & Synthesis cluster_mechanism Mechanism of Action POI_Ligand POI Ligand Selection PROTAC_Assembly PROTAC Assembly POI_Ligand->PROTAC_Assembly E3_Ligand E3 Ligase Ligand (e.g., for VHL, CRBN) E3_Ligand->PROTAC_Assembly Linker Linker Synthesis (e.g., using 2,7-diazaspiro[3.5]nonane) Linker->PROTAC_Assembly PROTAC PROTAC PROTAC_Assembly->PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

PROTAC Development Workflow and Mechanism.

Conclusion

2-Boc-7-benzyl-2,7-diazaspiro[3.5]nonane is a valuable building block in medicinal chemistry. Its rigid, three-dimensional structure provides a unique scaffold for the design of targeted therapeutics. While comprehensive experimental data for this specific compound is not widely published, its structural motifs are present in molecules with significant biological activity, particularly in the development of KRAS G12C inhibitors and as linkers in PROTAC technology. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug discovery.

References

Technical Guide: Structure Elucidation of tert-butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of tert-butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate. Due to the limited availability of published experimental data for this specific molecule, this document presents a robust, predicted analytical dataset based on established spectroscopic principles and data from analogous structures. It also includes a detailed, plausible experimental protocol for its synthesis and characterization, designed to meet the rigorous standards of chemical research and development.

Introduction

This compound is a bifunctional molecule incorporating a rigid spirocyclic diamine core. One nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis, rendering it suitable for further chemical modification. The other nitrogen is functionalized with a benzyl group. This structural motif is of interest in medicinal chemistry, as diazaspirocycles can serve as constrained scaffolds in the design of novel therapeutics, potentially offering improved selectivity and pharmacokinetic properties. The elucidation of its structure is fundamental for confirming its identity and purity, which is a prerequisite for its use in further research and drug development.

This guide outlines the analytical techniques and a hypothetical experimental workflow for the definitive structural confirmation of the title compound.

Experimental Protocols

The following protocols describe a plausible method for the synthesis and purification of this compound, followed by the standard procedures for acquiring spectroscopic data for its characterization.

Synthesis via Reductive Amination

Materials:

  • tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • To a solution of tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (argon or nitrogen), is added benzaldehyde (1.05 eq.) followed by glacial acetic acid (1.1 eq.).

  • The reaction mixture is stirred at room temperature for 1 hour to facilitate the formation of the iminium intermediate.

  • Sodium triacetoxyborohydride (1.5 eq.) is then added portion-wise over 15 minutes, ensuring the reaction temperature does not significantly increase.

  • The reaction is stirred at room temperature for 12-18 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with DCM (3 x volumes).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer, typically with the sample prepared as a thin film on a salt plate (e.g., NaCl) or using an attenuated total reflectance (ATR) accessory.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to determine the accurate mass of the molecular ion.

Predicted Analytical Data

The following tables summarize the predicted quantitative data for the structure elucidation of this compound.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.35 - 7.20m5HAr-H (Benzyl)
~ 3.55s2H-CH₂ -Ph (Benzylic)
~ 3.40s4HProtons on C1 and C3 of the azetidine ring
~ 2.50t4HProtons on C6 and C8 of the piperidine ring
~ 1.70t4HProtons on C5 and C9 of the piperidine ring
1.45s9H-C(CH₃ )₃ (Boc)

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 155.0C =O (Boc)
~ 138.5Quaternary Ar-C (Benzyl)
~ 129.0Ar-C H (Benzyl)
~ 128.2Ar-C H (Benzyl)
~ 127.0Ar-C H (Benzyl)
~ 79.5-C (CH₃)₃ (Boc)
~ 63.5-C H₂-Ph (Benzylic)
~ 55.0Azetidine C H₂
~ 52.0Piperidine C H₂ adjacent to N-benzyl
~ 40.0Spirocyclic Quaternary C
~ 35.0Piperidine C H₂
28.4-C(C H₃)₃ (Boc)

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
~ 2975 - 2850MediumC-H stretch (aliphatic)
~ 1690StrongC=O stretch (carbamate, Boc)
~ 1450MediumC-H bend (aliphatic)
~ 1365MediumC-H bend (tert-butyl)
~ 1170StrongC-O stretch (carbamate)
~ 740 & 700StrongC-H out-of-plane bend (mono-substituted benzene)

Table 4: Predicted High-Resolution Mass Spectrometry (HRMS-ESI) Data

IonCalculated m/zObserved m/zDescription
[M+H]⁺317.2278~ 317.2278Protonated molecular ion
[M-C₄H₈]⁺ or [M-56]⁺261.1652~ 261.1652Loss of isobutylene from Boc group
[C₇H₇]⁺91.0542~ 91.0542Tropylium ion from benzylic cleavage

Visualization of the Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the synthesis and structural confirmation of this compound.

Structure_Elucidation_Workflow cluster_analysis Spectroscopic Analysis synthesis Synthesis via Reductive Amination purification Purification (Flash Chromatography) synthesis->purification Crude Product pure_compound Pure Compound: This compound purification->pure_compound nmr NMR Spectroscopy (¹H, ¹³C) pure_compound->nmr ms Mass Spectrometry (HRMS-ESI) pure_compound->ms ir IR Spectroscopy (FTIR) pure_compound->ir elucidation Structure Elucidation & Confirmation nmr->elucidation Spectroscopic Data ms->elucidation Spectroscopic Data ir->elucidation Spectroscopic Data

Structure Elucidation Workflow

Conclusion

Spectroscopic and Synthetic Profile of tert-butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Medicinal Chemists and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the versatile pharmaceutical intermediate, tert-butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate. The information presented herein is curated for researchers and scientists engaged in drug discovery and development, offering a centralized resource for the characterization and synthesis of this compound.

Spectroscopic Data

The structural elucidation of this compound is supported by nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the key quantitative data obtained from ¹H and ¹³C NMR analyses.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.38 - 7.21m5HAr-H
3.59s2HAr-CH₂
3.51s2HCH₂
2.50t, J = 5.0 Hz4HCH₂
1.77t, J = 5.0 Hz4HCH₂
1.45s9HC(CH₃)₃

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
154.9C=O
138.8Ar-C
129.2Ar-CH
128.2Ar-CH
126.9Ar-CH
79.1C(CH₃)₃
63.8Ar-CH₂
59.9CH₂
54.0CH₂
35.8Spiro-C
28.5C(CH₃)₃

Experimental Protocols

The acquisition of the spectroscopic data and the synthesis of the title compound are based on established laboratory procedures.

Synthesis of this compound.[1]

To a solution of tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (100 mg, 0.44 mmol) in an appropriate solvent, benzyl bromide (86.8 µL, 0.73 mmol) is added. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by silica gel chromatography using 100% ethyl acetate as the eluent to yield the product as a clear oil (70% yield).[1]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 200 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

Mass Spectrometry (MS): While specific data for the title compound was not found in the searched literature, a general procedure for high-resolution mass spectrometry (HRMS) involves a Waters Xevo G2-XS QTOF coupled to a Waters Acquity UPLC H-Class System.

Infrared (IR) Spectroscopy: No specific IR spectroscopic data for the title compound was identified in the reviewed literature.

Synthesis Workflow

The synthesis of this compound is a straightforward alkylation reaction. The logical workflow for this synthesis is depicted below.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product & Purification reactant1 tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate reaction Alkylation reactant1->reaction reactant2 Benzyl Bromide reactant2->reaction purification Silica Gel Chromatography reaction->purification product This compound purification->product

Caption: Synthetic workflow for the preparation of the title compound.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of tert-butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed analysis of the ¹H NMR spectrum of tert-butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate, a key intermediate in medicinal chemistry and a component of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the expected spectral data, experimental protocols, and structural elucidation.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR chemical shifts (δ), multiplicities, and proton integrations for this compound. These predictions are based on the analysis of structurally similar compounds and established chemical shift ranges for the constituent functional groups.[1][2][3][4][5][6][7] The spectrum is presumed to be recorded in deuterochloroform (CDCl₃) at 400 MHz.

Protons (Position)Predicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (C₆H₅)7.20 - 7.40Multiplet5H
Benzyl (CH₂)~3.50Singlet2H
Diazaspiro (CH₂)3.20 - 3.40Multiplet4H
Diazaspiro (CH₂)2.40 - 2.60Multiplet4H
Diazaspiro (CH₂)1.70 - 1.90Multiplet4H
tert-butyl (CH₃)~1.45Singlet9H

Structural and Spectroscopic Rationale

The predicted ¹H NMR spectrum is consistent with the structure of this compound. The aromatic protons of the benzyl group are expected to appear in the downfield region (7.20-7.40 ppm) due to the deshielding effect of the aromatic ring current.[4][6] The benzylic protons, being adjacent to the aromatic ring and a nitrogen atom, are predicted to resonate around 3.50 ppm as a singlet.

The protons on the spirocyclic core will exhibit more complex splitting patterns due to their diastereotopic nature and coupling with each other. They are expected to appear as multiplets in the range of 1.70 to 3.40 ppm. The most prominent and readily identifiable signal is the sharp singlet corresponding to the nine equivalent protons of the tert-butyl group of the Boc protecting group, which is characteristically found in the upfield region around 1.4-1.5 ppm.[1][2]

Experimental Protocols

The following is a detailed methodology for the acquisition of a ¹H NMR spectrum for this compound.

Sample Preparation:

  • Approximately 5-10 mg of the purified compound is weighed and dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • The solution is transferred to a clean, dry 5 mm NMR tube.

Instrumental Parameters:

  • Spectrometer: 400 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 16-32

  • Relaxation Delay: 1.0 s

  • Pulse Width: 30°

  • Spectral Width: -2 to 12 ppm

Data Processing:

  • The acquired Free Induction Decay (FID) is subjected to Fourier transformation.

  • The resulting spectrum is phased and baseline corrected.

  • The chemical shifts are referenced to the TMS signal at 0.00 ppm.

  • Integration of the signals is performed to determine the relative proton ratios.

Visualizations

Chemical Structure

The following diagram illustrates the chemical structure of this compound with protons labeled for clarity in spectral assignment.

Caption: Chemical structure of the title compound.

¹H NMR Analysis Workflow

This diagram outlines the general workflow for obtaining and analyzing a ¹H NMR spectrum.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis a Weigh Compound b Dissolve in CDCl₃ a->b c Transfer to NMR Tube b->c d Insert Sample into Spectrometer c->d e Lock, Tune, and Shim d->e f Acquire FID e->f g Fourier Transform f->g h Phase and Baseline Correction g->h i Reference to TMS h->i j Integration and Peak Picking i->j k Structural Assignment j->k

Caption: General workflow for 1H NMR analysis.

References

A Comprehensive Technical Guide to Tert-Butyl 7-Benzyl-2,7-Diazaspiro[3.5]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of tert-butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document consolidates its physicochemical properties, outlines a detailed synthetic protocol, and explores its potential applications, particularly as a scaffold in the design of novel therapeutics. The guide also discusses the signaling pathways that may be modulated by derivatives of this compound, supported by data on related molecular structures.

Core Compound Specifications

The fundamental properties of this compound are summarized below, providing a key reference for researchers.

PropertyValue
Molecular Formula C₁₉H₂₈N₂O₂
Molecular Weight 316.45 g/mol
CAS Number 929301-99-5

Synthesis and Experimental Protocol

The synthesis of this compound typically involves the benzylation of the secondary amine of a Boc-protected diazaspiro[3.5]nonane precursor. A general yet detailed experimental protocol, adapted from methodologies for similar compounds, is provided below.

Starting Material: tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate.

Reaction: Reductive Amination

  • Preparation: Dissolve tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).

  • Addition of Aldehyde: Add benzaldehyde (1.1 equivalents) to the solution.

  • Reductant: Introduce a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), to the mixture in portions.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.

Applications in Drug Discovery and Development

The 2,7-diazaspiro[3.5]nonane core is a versatile scaffold in the design of bioactive molecules. Its derivatives have shown potential in various therapeutic areas.

  • Antitubercular Agents: The 2-benzyl-2,7-diazaspiro[3.5]nonane scaffold has been a key component in the development of potent inhibitors against Mycobacterium tuberculosis.[1]

  • Kinase Inhibitors: The parent compound, tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate, is utilized in the synthesis of RET and CDK4/6 kinase inhibitors, which are crucial in cancer therapy.[2]

  • Chemokine Receptor Modulators: Derivatives of this scaffold have been investigated for their ability to modulate the activity of chemokine receptors like CCR3 and CCR5, which are implicated in inflammatory diseases and HIV infection.[3]

  • PROTAC Linkers: The diazaspiro[3.5]nonane moiety is also employed as a linker in the development of Proteolysis Targeting Chimeras (PROTACs), an emerging therapeutic modality for targeted protein degradation.[4][5]

Potential Signaling Pathway Involvement

Given the applications of its derivatives, this compound is anticipated to serve as a key intermediate for compounds that modulate critical cellular signaling pathways.

Kinase Signaling in Oncology

The use of the 2,7-diazaspiro[3.5]nonane scaffold in the synthesis of kinase inhibitors suggests that its derivatives could interfere with signaling pathways that are often dysregulated in cancer, such as those mediated by RET and CDK4/6.

Kinase_Signaling cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RET_Receptor RET Tyrosine Kinase Growth_Factor->RET_Receptor RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway RET_Receptor->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway RET_Receptor->PI3K_AKT_mTOR Transcription_Factors Transcription Factors RAS_RAF_MEK_ERK->Transcription_Factors PI3K_AKT_mTOR->Transcription_Factors Cell_Cycle_Progression CDK4/6 Transcription_Factors->Cell_Cycle_Progression Proliferation_Survival Cell Proliferation & Survival Cell_Cycle_Progression->Proliferation_Survival Inhibitor 2,7-Diazaspiro[3.5]nonane -based Inhibitor Inhibitor->RET_Receptor Inhibitor->Cell_Cycle_Progression

Potential inhibition of oncogenic signaling pathways.
Chemokine Receptor Signaling in Inflammation

The modulation of chemokine receptors by 2,7-diazaspiro[3.5]nonane derivatives indicates a potential role in controlling inflammatory responses. These receptors are key to leukocyte trafficking to sites of inflammation.

Chemokine_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_response Cellular Response Chemokine Chemokine CCR5 CCR5 Receptor Chemokine->CCR5 G_Protein G-Protein Activation CCR5->G_Protein Downstream_Effectors Downstream Effectors (e.g., PLC, PI3K) G_Protein->Downstream_Effectors Calcium_Mobilization Ca²⁺ Mobilization Downstream_Effectors->Calcium_Mobilization Actin_Polymerization Actin Polymerization Downstream_Effectors->Actin_Polymerization Chemotaxis Cell Migration (Chemotaxis) Calcium_Mobilization->Chemotaxis Actin_Polymerization->Chemotaxis Modulator 2,7-Diazaspiro[3.5]nonane -based Modulator Modulator->CCR5

Modulation of chemokine receptor signaling.

Conclusion

This compound is a valuable building block in medicinal chemistry. Its structural features make it an ideal starting point for the synthesis of a diverse range of compounds with potential therapeutic applications. Further research into this and related scaffolds is likely to yield novel drug candidates for a variety of diseases. This guide provides a foundational resource for researchers embarking on such investigations.

References

The Diazaspiro[3.5]nonane Scaffold: A Technical Guide to a Privileged Core in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The diazaspiro[3.5]nonane scaffold has emerged as a significant structural motif in modern medicinal chemistry. Its inherent three-dimensionality and synthetic tractability have positioned it as a "privileged scaffold" for the development of novel therapeutics targeting a range of challenging biological targets. This technical guide provides an in-depth analysis of the core characteristics of the diazaspiro[3.5]nonane scaffold, including its synthesis, physicochemical properties, conformational landscape, and applications in drug discovery, with a particular focus on its role in the development of G protein-coupled receptor 119 (GPR119) agonists.

Key Physicochemical and Structural Characteristics

The diazaspiro[3.5]nonane core, consisting of a fused azetidine and piperidine ring system sharing a single nitrogen atom, or a cyclobutane and piperidine ring with two nitrogen atoms within the piperidine ring, offers a unique combination of rigidity and spatial diversity. This spirocyclic nature imparts a distinct three-dimensional geometry that allows for the precise orientation of substituents into different vectors of chemical space, a desirable feature for enhancing binding affinity and selectivity to biological targets.[1]

Physicochemical Properties

The physicochemical properties of the diazaspiro[3.5]nonane scaffold can be tailored through substitution, but the core itself possesses favorable drug-like characteristics. For instance, the incorporation of spirocyclic scaffolds like diazaspiro[3.5]nonane can lead to improved aqueous solubility and metabolic stability compared to their non-spirocyclic or aromatic counterparts.[1]

Table 1: Computed Physicochemical Properties of Parent Diazaspiro[3.5]nonane Scaffolds

Property2,7-Diazaspiro[3.5]nonane1,7-Diazaspiro[3.5]nonane
Molecular FormulaC₇H₁₄N₂C₇H₁₄N₂
Molecular Weight126.20 g/mol 126.20 g/mol
XLogP3-0.3-0.4
Topological Polar Surface Area24.1 Ų24.1 Ų
Hydrogen Bond Donor Count22
Hydrogen Bond Acceptor Count22
Rotatable Bond Count00

Data sourced from PubChem.

Conformational Analysis

The conformational landscape of the diazaspiro[3.5]nonane scaffold is a key determinant of its biological activity. The fusion of a four-membered cyclobutane or azetidine ring with a six-membered piperidine ring introduces significant conformational constraints. The piperidine ring typically adopts a chair conformation to minimize steric strain. However, the presence of the spirocyclic fusion can influence the puckering of the cyclobutane ring and the relative orientation of substituents on both rings.[1][2]

Computational modeling and experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are crucial for elucidating the preferred conformations of diazaspiro[3.5]nonane derivatives.[1][3] These studies have shown that the substituents on the piperidine ring can adopt either axial or equatorial positions, with the energetic preference being dependent on the nature of the substituents and their interactions with the spirocyclic system. For instance, in certain spirocyclic piperidines, bulky substituents may surprisingly favor an axial orientation to avoid unfavorable steric interactions with the adjacent spirocycle.[2] The conformational rigidity of the diazaspiro[3.5]nonane scaffold can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target protein.

Synthesis of the Diazaspiro[3.5]nonane Core

The synthetic accessibility of the diazaspiro[3.5]nonane scaffold is a critical factor in its widespread use in drug discovery. Several synthetic routes have been developed to construct this spirocyclic system, often involving multi-step sequences that allow for the introduction of diverse functionalities.

Experimental Protocol: Synthesis of tert-Butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate

This protocol describes a seven-step synthesis of a key diazaspiro[3.5]nonane building block, tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate, as detailed in the patent literature.[4][5]

Step 1: Synthesis of Compound 2 To a solution of compound 1 (1 equivalent) in ethanol, ethyl malonate (1.2 equivalents) is added. The reaction mixture is heated to reflux and stirred for several hours. After completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield compound 2.[4]

Step 2: Synthesis of Compound 3 Compound 2 (1 equivalent) is dissolved in tetrahydrofuran (THF) and cooled to 0 °C. Lithium borohydride (1.5 equivalents) is added portion-wise, and the reaction is stirred at room temperature until completion. The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to give compound 3.[4]

Step 3: Synthesis of Compound 4 To a solution of compound 3 (1 equivalent) in dichloromethane (DCM), p-toluenesulfonyl chloride (1.1 equivalents) and triethylamine (1.2 equivalents) are added at 0 °C. The reaction is stirred at room temperature overnight. The reaction mixture is then washed with water and brine, and the organic layer is dried and concentrated to afford compound 4.[4]

Step 4: Synthesis of Compound 5 Compound 4 (1 equivalent) and cesium carbonate (2 equivalents) are suspended in acetonitrile. The mixture is heated to reflux and stirred until the starting material is consumed. The solvent is evaporated, and the residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated, and the crude product is purified to give compound 5.[4]

Step 5: Synthesis of Compound 6 Compound 5 (1 equivalent) is dissolved in methanol, and magnesium turnings (5 equivalents) are added. The reaction mixture is stirred at room temperature for several hours. After completion, the reaction is quenched with aqueous ammonium chloride, and the product is extracted. The organic layer is dried and concentrated to yield compound 6.[4]

Step 6: Synthesis of Compound 7 To a solution of compound 6 (1 equivalent) in DCM, di-tert-butyl dicarbonate (Boc anhydride, 1.1 equivalents) and a base such as triethylamine are added. The reaction is stirred at room temperature until completion. The solvent is removed, and the crude product is purified to give compound 7.[4]

Step 7: Synthesis of tert-Butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate (Compound 8) Compound 7 (1 equivalent) is dissolved in methanol, and palladium on carbon (10 mol%) is added. The reaction mixture is stirred under a hydrogen atmosphere at room temperature. After the reaction is complete, the catalyst is filtered off, and the solvent is evaporated to give the final product, tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate (8).[4]

Application in Drug Discovery: GPR119 Agonists

The diazaspiro[3.5]nonane scaffold has proven to be particularly valuable in the development of agonists for G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes and other metabolic disorders.[6][7]

The GPR119 Signaling Pathway

GPR119 is primarily expressed in pancreatic β-cells and intestinal L-cells. Its activation by an agonist initiates a signaling cascade that leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). This, in turn, potentiates glucose-dependent insulin secretion from β-cells and stimulates the release of incretin hormones like glucagon-like peptide-1 (GLP-1) from the gut. The dual action of GPR119 agonists makes them an attractive therapeutic strategy for improving glucose homeostasis.

GPR119_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR119 GPR119 Receptor Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Agonist Diazaspiro[3.5]nonane Agonist Agonist->GPR119 Binds Gs->AC Activates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin_GLP1 Insulin / GLP-1 Secretion PKA->Insulin_GLP1 Promotes

GPR119 Signaling Pathway
Biological Evaluation of Diazaspiro[3.5]nonane-based GPR119 Agonists

The biological activity of diazaspiro[3.5]nonane derivatives as GPR119 agonists is typically assessed through a series of in vitro and in vivo assays.

Table 2: In Vitro Activity of a Representative 7-Azaspiro[3.5]nonane GPR119 Agonist (Compound 54g)

AssayCell LineParameterValue (nM)
GPR119 Agonist ActivityHEK293 (human GPR119)EC₅₀13

Data extracted from a study on novel 7-azaspiro[3.5]nonane GPR119 agonists.[6]

This protocol outlines a common method for determining the potency of a GPR119 agonist by measuring the accumulation of intracellular cAMP.

Materials:

  • HEK293 cells stably expressing the human GPR119 receptor

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Test compounds (diazaspiro[3.5]nonane derivatives)

  • Reference GPR119 agonist

  • cAMP assay kit (e.g., HTRF-based)

  • 384-well microplates

Procedure:

  • Cell Seeding: Seed the HEK293-hGPR119 cells into 384-well plates at an appropriate density and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test and reference compounds in the assay buffer.

  • Cell Stimulation: Remove the culture medium and add the compound dilutions to the cells. Incubate for a specified time (e.g., 30 minutes) at room temperature.

  • Lysis and Detection: Add the lysis buffer and detection reagents from the cAMP assay kit according to the manufacturer's instructions.

  • Measurement: Read the plate on a suitable plate reader.

  • Data Analysis: Calculate the response for each well and plot the data against the logarithm of the compound concentration. Determine the EC₅₀ value using a sigmoidal dose-response curve fit.

This protocol is used to evaluate the effect of a GPR119 agonist on glucose tolerance in an animal model.

Materials:

  • Diabetic or lean mice/rats

  • Test compound formulation

  • Vehicle control

  • Glucose solution (e.g., 2 g/kg)

  • Glucometer and test strips

Procedure:

  • Fasting: Fast the animals overnight with free access to water.

  • Baseline Glucose Measurement: Measure the baseline blood glucose level from a tail vein blood sample.

  • Compound Administration: Administer the test compound or vehicle orally.

  • Glucose Challenge: After a predetermined time (e.g., 30-60 minutes), administer the glucose solution orally.

  • Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: Plot the mean blood glucose concentration over time for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall improvement in glucose tolerance.

Drug Discovery Workflow

The development of a drug candidate based on the diazaspiro[3.5]nonane scaffold follows a well-defined drug discovery workflow.

Drug_Discovery_Workflow Scaffold_Selection Scaffold Selection (Diazaspiro[3.5]nonane) Library_Synthesis Library Synthesis Scaffold_Selection->Library_Synthesis HTS High-Throughput Screening (e.g., cAMP Assay) Library_Synthesis->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead (SAR Exploration) Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization (ADME/Tox Profiling) Hit_to_Lead->Lead_Opt Preclinical_Dev Preclinical Development (In Vivo Efficacy & Safety) Lead_Opt->Preclinical_Dev Clinical_Candidate Clinical Candidate Selection Preclinical_Dev->Clinical_Candidate

Drug Discovery Workflow

This workflow begins with the selection of the diazaspiro[3.5]nonane scaffold, followed by the synthesis of a library of diverse analogs.[8][9] These compounds are then screened in high-throughput assays to identify initial "hits." The hit-to-lead and lead optimization phases involve iterative cycles of chemical synthesis and biological testing to improve potency, selectivity, and pharmacokinetic properties.[8][10] Promising lead compounds then advance to preclinical development, where their efficacy and safety are evaluated in animal models, ultimately leading to the selection of a clinical candidate.[10][11]

Conclusion

The diazaspiro[3.5]nonane scaffold represents a valuable and versatile core structure in the field of drug discovery. Its unique three-dimensional architecture, favorable physicochemical properties, and synthetic accessibility have enabled the development of novel therapeutic agents, particularly in the area of metabolic diseases. The in-depth understanding of its synthesis, conformational preferences, and structure-activity relationships, as exemplified by its application in the discovery of potent GPR119 agonists, will continue to fuel the exploration of this privileged scaffold for the development of future medicines.

References

The Ascendance of 2,7-Diazaspiro[3.5]nonane Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of novel therapeutic agents, the rigid, three-dimensional architecture of spirocyclic scaffolds has emerged as a fertile ground for innovation. Among these, 2,7-diazaspiro[3.5]nonane derivatives are rapidly gaining prominence, offering a unique conformational rigidity and precise vectoral orientation of substituents that are highly sought after in modern drug design. This technical guide provides an in-depth review of the synthesis, biological applications, and experimental evaluation of this promising class of compounds, tailored for researchers, scientists, and drug development professionals.

The 2,7-diazaspiro[3.5]nonane core, featuring a four-membered azetidine ring fused to a six-membered piperidine ring through a spirocyclic carbon, presents a significant advance in the design of molecules targeting complex biological systems. This framework has proven particularly fruitful in the development of potent and selective inhibitors for challenging oncology targets and as modulators of metabolic disease pathways.

Synthesis and Physicochemical Properties

The synthesis of the 2,7-diazaspiro[3.5]nonane scaffold and its derivatives often involves multi-step sequences, beginning with the construction of appropriately substituted azetidine and piperidine precursors. Orthogonally protected intermediates are key to allowing for the selective functionalization of the two nitrogen atoms, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Below is a summary of key physicochemical properties for the parent scaffold and a representative intermediate.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2,7-Diazaspiro[3.5]nonane136098-14-1C₇H₁₄N₂126.20
tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate236406-55-6C₁₂H₂₂N₂O₂226.32
2-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride1610028-42-6C₈H₁₈Cl₂N₂213.15

Key Therapeutic Applications and Biological Activity

Derivatives of 2,7-diazaspiro[3.5]nonane have demonstrated significant potential in two key therapeutic areas: oncology, specifically as covalent inhibitors of the KRAS G12C mutant, and in metabolic diseases as agonists of the G protein-coupled receptor 119 (GPR119).

Covalent Inhibition of KRAS G12C

The KRAS protein is a central node in cellular signaling, and the G12C mutation is a known driver in several cancers. The 2,7-diazaspiro[3.5]nonane scaffold has been instrumental in the design of covalent inhibitors that specifically target the mutant cysteine residue. The acrylamide moiety, appended to the diazaspiro core, is precisely positioned to form an irreversible covalent bond with the thiol group of Cys12 in the Switch-II pocket of the inactive, GDP-bound state of KRAS G12C. This locks the protein in its "off" state, thereby inhibiting downstream oncogenic signaling.[1][2]

A notable example is the derivative 1-[7-[6-chloro-8-fluoro-7-(5-methyl-1H-indazol-4-yl)-2-[(1-methylpiperidin-4-yl)amino]quinazolin-4-yl]-2,7-diazaspiro[3.5]nonan-2-yl]prop-2-en-1-one (compound 7b in a key study), which has shown high metabolic stability and dose-dependent antitumor effects in xenograft models.[1][2]

The inhibition of KRAS G12C blocks the activation of downstream effectors, primarily through the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for cell proliferation and survival.[3][4][5]

KRAS_Signaling RTK RTK (e.g., EGFR) SOS1 SOS1 (GEF) RTK->SOS1 KRAS_GDP KRAS G12C-GDP (Inactive) SOS1->KRAS_GDP GDP->GTP KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K Inhibitor 2,7-Diazaspiro[3.5]nonane Derivative Inhibitor->KRAS_GDP Covalent Binding MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Cell_Viability_Workflow Start Start Seed Seed KRAS G12C Cells in 96-well Plate Start->Seed Incubate1 Incubate Overnight Seed->Incubate1 Treat Treat with Serial Dilutions of Compound Incubate1->Treat Incubate2 Incubate for 72 hours Treat->Incubate2 Assay Add Cell Viability Reagent (e.g., CellTiter-Glo) Incubate2->Assay Read Measure Luminescence Assay->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

References

Navigating the Synthesis and Handling of tert-Butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and synthesis of tert-butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate, a key building block in contemporary drug discovery. This spirocyclic diamine derivative is of significant interest, particularly as a rigid and versatile linker in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines the known safety profiles of its parent compounds, provides a detailed, representative synthetic protocol, and illustrates its primary application in targeted protein degradation.

Safety and Handling

GHS Hazard Classification (Inferred)

The following table summarizes the GHS hazard classifications based on data for the parent diazaspiro[3.5]nonane carboxylate compounds.[1][2][3]

Hazard ClassHazard StatementGHS Code
Acute Toxicity, OralHarmful if swallowedH302[1][2]
Skin Corrosion/IrritationCauses skin irritationH315[1]
Serious Eye Damage/IrritationCauses serious eye irritationH319[1]
Specific Target Organ ToxicityMay cause respiratory irritationH335[1]
Hazardous to the Aquatic EnvironmentHarmful to aquatic life with long-lasting effectsH412[2]
Precautionary Measures and Personal Protective Equipment (PPE)

Adherence to standard laboratory safety protocols is essential when handling this compound.

CategoryPrecautionary StatementP-Code
Prevention Wash hands thoroughly after handling.P264[3]
Do not eat, drink or smoke when using this product.P270[3]
Use only outdoors or in a well-ventilated area.P271[3]
Avoid breathing dust/fume/gas/mist/vapors/spray.P261[3]
Wear protective gloves/protective clothing/eye protection/face protection.P280[3]
Response IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.P301+P312, P330
IF ON SKIN: Wash with plenty of soap and water.P302+P352[3]
IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.P304+P340[3]
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P305+P351+P338[3]
Storage Store in a well-ventilated place. Keep container tightly closed.P403+P233[3]
Store locked up.P405[3]
Disposal Dispose of contents/container in accordance with local regulations.P501[3]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.[3]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).[3]

  • Skin and Body Protection: Laboratory coat and, if necessary, an apron or full-body suit for larger quantities.[3]

  • Respiratory Protection: Use in a well-ventilated fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[3]

First Aid and Emergency Procedures
Exposure RouteFirst Aid Measures
Ingestion Do NOT induce vomiting. Immediately give a glass of water. Seek medical attention.[1]
Inhalation Remove from the contaminated area to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
Skin Contact Immediately flush skin with plenty of water and soap. Remove contaminated clothing and wash before reuse. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

Fire-Fighting Measures:

  • Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

  • Specific Hazards: Combustion may produce toxic fumes, including carbon oxides and nitrogen oxides.[1]

Experimental Protocols

This section provides a representative, detailed protocol for the synthesis of this compound from its commercially available precursor.

Synthesis of this compound

This procedure details the N-benzylation of tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate.

Materials:

  • tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (1.0 eq) and anhydrous acetonitrile to achieve a concentration of approximately 0.1-0.2 M.

  • Addition of Base: Add potassium carbonate (2.0 eq) to the solution.

  • Addition of Alkylating Agent: While stirring vigorously, add benzyl bromide (1.1 eq) dropwise to the suspension at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Workup:

    • Once the reaction is complete, filter the mixture to remove the potassium carbonate.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in dichloromethane (DCM).

    • Transfer the DCM solution to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.

Applications in Drug Development: PROTACs

The 2,7-diazaspiro[3.5]nonane scaffold is a valuable component in the design of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[4]

Role of the Diazaspiro[3.5]nonane Linker

The diazaspiro[3.5]nonane moiety serves as a rigid linker connecting a ligand that binds to the POI and a ligand that recruits an E3 ubiquitin ligase. The rigidity and defined three-dimensional structure of this linker can be advantageous in optimizing the formation of a productive ternary complex between the POI and the E3 ligase, which is a critical step for efficient protein degradation.

Visualizing the PROTAC Mechanism and Synthesis

The following diagrams illustrate the general workflow for synthesizing a PROTAC utilizing the diazaspiro[3.5]nonane core and the subsequent mechanism of action.

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_steps Synthetic Steps cluster_end Final Product Start1 tert-Butyl 2,7-diazaspiro [3.5]nonane-2-carboxylate Step1 N-Alkylation or Amidation with POI Ligand Start1->Step1 Start2 POI Ligand (with reactive group) Start2->Step1 Start3 E3 Ligase Ligand (with reactive group) Step3 Coupling with E3 Ligase Ligand Start3->Step3 Step2 Boc Deprotection (e.g., TFA/DCM) Step1->Step2 Step2->Step3 Final Final PROTAC Molecule Step3->Final

Caption: General synthetic workflow for a PROTAC using a diazaspiro[3.5]nonane linker.

PROTAC_MoA PROTAC PROTAC Molecule (Warhead-Linker-E3 Ligand) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Polyubiquitination of POI Ternary->PolyUb E2 Ligase Ub Ubiquitin (Ub) Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Degradation POI Degradation Proteasome->Degradation

Caption: Mechanism of Action for PROTAC-mediated protein degradation.

References

The Ascendancy of Diazaspirocyclic Compounds: A Technical Guide to Their Discovery, History, and Application in Modern Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazaspirocyclic compounds, characterized by their unique three-dimensional architecture featuring two nitrogen atoms within a spirocyclic framework, have emerged as a privileged scaffold in medicinal chemistry and drug discovery. Their rigid yet tunable structures offer a compelling platform for the design of novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic properties. This technical guide provides an in-depth exploration of the discovery and history of these fascinating molecules, detailing key synthetic milestones, quantitative structure-activity relationships, and their modulation of critical biological pathways.

I. A Historical Journey: From Nomenclature to Novel Scaffolds

The conceptual framework for understanding spirocyclic compounds was laid in the early 20th century. In 1900, the Nobel laureate Adolf von Baeyer first proposed a nomenclature system for bicyclic systems, which was later adopted and extended by the IUPAC to include spiro compounds.[1] This provided the systematic language necessary to describe these complex three-dimensional structures.

While von Baeyer's work focused on the nomenclature of carbocyclic spiro systems, the synthesis of heterocyclic variants, including diazaspirocycles, soon followed. One of the earliest and most significant contributions to the synthesis of a class of diazaspirocyclic compounds was the Bucherer-Bergs reaction , first reported independently by Hans Theodor Bucherer and Walter Bergs in the 1920s.[2][3] This multicomponent reaction, involving a ketone, cyanide, and ammonium carbonate, provided a straightforward route to spirohydantoins, a key class of diazaspirocyclic compounds. Early observations of similar reactions date back to 1905, but it was Bucherer and Bergs who systematically developed the method.[4][5]

The mid-20th century saw a steady but measured exploration of diazaspirocyclic chemistry. The synthesis of the 1,8-diazaspiro[4.5]decane system was reported in 1972, showcasing the development of methods to construct different ring combinations.[6] The inherent rigidity and novel spatial arrangement of atoms in diazaspirocyclic compounds began to attract the attention of medicinal chemists, who recognized their potential to mimic and improve upon existing drug scaffolds.

The latter half of the 20th century and the dawn of the 21st century witnessed an explosion of interest in diazaspirocyclic compounds, driven by advancements in synthetic organic chemistry and a growing demand for novel drug candidates with improved properties. The "escape from flatland" philosophy in drug design, which advocates for the use of more three-dimensional molecules, further propelled the exploration of spirocyclic systems, including their diaza-analogs.

II. Key Synthetic Methodologies

The construction of the diazaspirocyclic core has been the subject of extensive research, leading to a diverse array of synthetic strategies.

A. The Bucherer-Bergs Reaction for Spirohydantoins

A cornerstone in the synthesis of spiro-fused hydantoins, the Bucherer-Bergs reaction remains a widely used and efficient method.

Reaction Workflow:

Bucherer_Bergs Ketone Ketone/Aldehyde Cyanohydrin Cyanohydrin Intermediate Ketone->Cyanohydrin + KCN, H2O KCN KCN/(NH4)2CO3 KCN->Cyanohydrin Aminonitrile α-Aminonitrile Intermediate KCN->Aminonitrile Cyanohydrin->Aminonitrile + NH3 Hydantoin Spirohydantoin Aminonitrile->Hydantoin + (NH4)2CO3, Heat

Caption: The Bucherer-Bergs reaction workflow.

Experimental Protocol: Synthesis of 5,5-Pentamethylenehydantoin (a spirohydantoin)

  • Materials: Cyclohexanone, potassium cyanide, ammonium carbonate, ethanol, water, hydrochloric acid.

  • Procedure: A mixture of cyclohexanone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (4.0 eq) in a 1:1 mixture of ethanol and water is heated at 60-70°C for several hours.[4]

  • Work-up: The reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be recrystallized from ethanol/water. Acidification of the filtrate with hydrochloric acid may yield a second crop of the product.[2]

  • Characterization: The product is characterized by melting point, IR, 1H NMR, and 13C NMR spectroscopy.

B. Modern Synthetic Approaches

Beyond the classical Bucherer-Bergs reaction, a multitude of modern synthetic methods have been developed to access a wider variety of diazaspirocyclic scaffolds. These include:

  • Intramolecular Cyclization Reactions: Strategies involving the cyclization of suitably functionalized acyclic precursors are common. For example, the synthesis of 1,8-diazaspiro[4.5]decanes has been achieved through the cyclization of piperidine derivatives.[6]

  • Multi-component Reactions: These reactions, where three or more reactants combine in a single step, offer an efficient route to complex molecules. Various multi-component reactions have been developed for the synthesis of diverse diazaspirocyclic systems.

  • Ring-Closing Metathesis (RCM): This powerful reaction has been employed to construct one of the rings in a diazaspirocyclic system.

  • [3+2] Cycloaddition Reactions: The reaction of azomethine ylides with dipolarophiles is a versatile method for the synthesis of spiropyrrolidine-containing diazaspirocycles.[7]

III. Quantitative Data and Structure-Activity Relationships

The rigid nature of the diazaspirocyclic scaffold allows for a precise orientation of substituents, making it an excellent platform for probing structure-activity relationships (SAR).

A. Physicochemical Properties

The incorporation of a spirocyclic core can significantly influence the physicochemical properties of a molecule, often leading to improved drug-like characteristics.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3Reference
1,4-Diazaspiro[4.5]decaneC8H16N2140.230.8[8]
2,8-Diazaspiro[4.5]decaneC8H16N2140.230.1[9]
1,2-Diazaspiro[4.5]decan-3-oneC8H14N2O154.210.4[10]
Spiro[4.5]decan-2-oneC10H16O152.232.6[11]
1,4-Dioxaspiro[4.5]decan-2-oneC8H12O3156.181.5[12]
B. Biological Activity

Diazaspirocyclic compounds have demonstrated significant activity against a range of biological targets, including G-protein coupled receptors (GPCRs) and enzymes.

Table 2: Biological Activity of Selected Diazaspirocyclic Compounds

CompoundTargetActivityIC50/Ki (nM)Reference
Dopamine D3 Receptor Antagonists
Compound 11D3 ReceptorAntagonistKi = 122[13]
Compound 14D3 ReceptorAntagonistKi = 25.6[13]
Compound 15aD3 ReceptorAntagonistKi = 25.6[13]
Compound 15cD3 ReceptorAntagonistKi = 122[13]
PARP Inhibitors
Olaparib analog 10ePARP-1InhibitorIC50 = 12.6
Olaparib analog 15bPARP-1InhibitorIC50 = 4397
Antileishmanial Agents
Spiro-piperidine 8aLeishmania majorAntileishmanialIC50 = 890[14][15]
Spiro-piperidine 9aLeishmania majorAntileishmanialIC50 = 500[14][15]

IV. Modulation of Signaling Pathways

The unique structural features of diazaspirocyclic compounds enable them to interact with high specificity and affinity with biological targets, thereby modulating key signaling pathways implicated in various diseases.

A. G-Protein Coupled Receptor (GPCR) Antagonism: The Dopamine D3 Receptor

The dopamine D3 receptor, a member of the GPCR family, is a key target for the treatment of neurological and psychiatric disorders.[13] Diazaspirocyclic compounds have emerged as potent and selective D3 receptor antagonists.

Signaling Pathway:

GPCR_Signaling cluster_membrane Cell Membrane D3R Dopamine D3 Receptor G_protein Gαi/o Protein D3R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP produces Dopamine Dopamine (Agonist) Dopamine->D3R Antagonist Diazaspirocyclic Antagonist Antagonist->D3R Response Cellular Response (Inhibited) cAMP->Response

Caption: Antagonism of the Dopamine D3 receptor signaling pathway.

The diazaspirocyclic antagonist binds to the D3 receptor, preventing the binding of the endogenous ligand, dopamine. This blocks the activation of the inhibitory G-protein (Gαi/o), leading to a disinhibition of adenylyl cyclase and subsequent modulation of cyclic AMP (cAMP) levels and downstream cellular responses.[16] The rigid spirocyclic core allows for precise positioning of aryl substituents that can interact with key residues in the receptor binding pocket, leading to high affinity and selectivity.[13]

B. Enzyme Inhibition: Poly(ADP-ribose) Polymerase (PARP)

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair, and PARP inhibitors are a clinically important class of anticancer drugs. Diazaspirocyclic scaffolds have been successfully incorporated into PARP inhibitors, demonstrating the versatility of this structural motif.

Experimental Workflow for PARP Inhibition Assay:

PARP_Workflow Start Start: Prepare Reagents Incubate Incubate PARP enzyme, DNA, and NAD+ Start->Incubate Add_Compound Add Diazaspirocyclic Inhibitor Incubate->Add_Compound Measure Measure PAR formation (e.g., ELISA, fluorescence) Add_Compound->Measure Analyze Analyze Data: Calculate IC50 Measure->Analyze End End Analyze->End

Caption: A typical experimental workflow for assessing PARP inhibition.

In this pathway, the diazaspirocyclic compound acts as a competitive inhibitor, binding to the active site of the PARP enzyme and preventing the synthesis of poly(ADP-ribose) chains, a critical step in the DNA damage response.

V. Conclusion

The journey of diazaspirocyclic compounds from a subject of nomenclatural curiosity to a cornerstone of modern medicinal chemistry is a testament to the power of synthetic innovation and the relentless pursuit of novel therapeutic agents. Their unique three-dimensional structures provide a powerful tool for medicinal chemists to design drugs with enhanced properties. The continued development of novel synthetic methodologies and a deeper understanding of their interactions with biological targets will undoubtedly lead to the discovery of new and improved treatments for a wide range of diseases. This guide serves as a foundational resource for researchers and drug development professionals seeking to harness the immense potential of this remarkable class of molecules.

References

Methodological & Application

Industrial Synthesis of tert-Butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed overview of an industrial synthesis method for tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate, a valuable building block in medicinal chemistry and organic synthesis.[1][2] The described seven-step synthesis route is designed for large-scale production, utilizing readily available starting materials and scalable reaction conditions.[1] This protocol offers a practical guide for researchers and drug development professionals engaged in the synthesis of complex nitrogen-containing heterocyclic compounds.

Introduction

Tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate (CAS: 1216936-29-6) and its derivatives are widely used as intermediates in the synthesis of various pharmaceutical compounds.[1][2] The development of a robust and economically viable industrial synthesis for this compound is crucial for its application in drug discovery and development. The following application note details a seven-step synthesis method that addresses the need for a scalable and efficient process.[1]

Synthesis Workflow

The overall synthesis pathway is depicted in the following diagram:

Synthesis_Workflow A Compound 1 (1-Toluoyl-4-piperidone) B Compound 2 A->B Step 1: Ethylmalonate, Ethanol, 25-80°C, 5h C Compound 3 B->C Step 2: Lithium borohydride, Tetrahydrofuran, 0-70°C, 2.5h D Compound 4 C->D Step 3: p-Toluenesulfonyl chloride, Dichloromethane, 25°C, 12h E Compound 5 D->E Step 4: Cesium carbonate, Acetonitrile, 25-90°C, 3h F Compound 6 E->F Step 5: Magnesium chips, Methanol, 25-80°C, 1h G Compound 7 F->G Step 6: Boc anhydride, Dichloromethane, 25°C, 12h H Compound 8 (tert-Butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate) G->H Step 7: Palladium on carbon, Methanol, 25°C, 3h

Figure 1: Overall synthesis workflow for tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for each step of the synthesis.

StepReactantReagentsSolventTemperature (°C)Time (h)Yield (%)
1 Compound 1 (1-Toluoyl-4-piperidone)Ethylmalonate, Ammonium acetateEthanol25-80541
2 Compound 2Lithium borohydrideTetrahydrofuran0-702.5100
3 Compound 3p-Toluenesulfonyl chloride, TriethylamineDichloromethane2512100
4 Compound 4Cesium carbonateAcetonitrile25-903Not specified
5 Compound 5Magnesium chipsMethanol25-801Not specified
6 Compound 6Boc anhydrideDichloromethane2512Not specified
7 Compound 7Palladium on carbon, HydrogenMethanol253Not specified

Experimental Protocols

Step 1: Synthesis of Compound 2
  • Reaction Setup: In a suitable reaction vessel, dissolve Compound 1 (200 g, approximately 0.92 mol) in ethanol (1.3 L) at 25°C.

  • Addition of Reagents: Add ammonium acetate (138 g, 1.80 mol) to the solution.

  • Heating: Increase the temperature to 80°C and stir for 1 hour.

  • Addition of Ethylmalonate: Add ethylmalonate (186 g, 1.41 mol) dropwise to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4 hours.

  • Work-up:

    • Monitor the reaction completion by Thin Layer Chromatography (TLC) using a mobile phase of petroleum ether/ethyl acetate (5/1 v/v).

    • Once the reaction is complete, concentrate the reaction solution under reduced pressure.

    • Neutralize the crude product to a pH of 8 by adding a 1N sodium hydroxide solution.

    • Extract the product with ethyl acetate (3 x 0.5 L).

    • Wash the combined organic phases with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to obtain Compound 2 (169.2 g, 41% yield).[1][2]

Step 2: Synthesis of Compound 3
  • Reaction Setup: Dissolve Compound 2 (132 g, 0.415 mol) in tetrahydrofuran (1 L) in a reaction vessel.

  • Cooling: Cool the solution to 0°C.

  • Addition of Reducing Agent: Add lithium borohydride (13.7 g, 0.623 mol) in portions.

  • Reaction: Stir the reaction mixture for 0.5 hours at 0°C.

  • Work-up:

    • Extract the crude product with ethyl acetate (3 x 1 L).

    • Dry the combined organic phases over anhydrous sodium sulfate and concentrate under reduced pressure to obtain Compound 3 as a yellow oil (130 g, 100% yield).[1][2]

Step 3: Synthesis of Compound 4
  • Reaction Setup: At 25°C, dissolve Compound 3 (5 g, 0.018 mol) in dichloromethane (0.2 L).

  • Addition of Reagents: Add p-toluenesulfonyl chloride (7.15 g, 0.038 mol) and triethylamine (3.64 g, 0.036 mol).

  • Reaction: Stir the mixture at 25°C overnight.

  • Work-up:

    • Monitor the reaction completion by TLC (dichloromethane/methanol 10/1 v/v).

    • Pour the reaction mixture into water and extract with dichloromethane.

    • Wash the organic phase with saturated brine (250 mL).

    • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to obtain Compound 4 as a yellow oil (10.5 g, 100% yield).[1]

Step 4: Synthesis of Compound 5 (Cyclization)
  • Reaction Setup: In a suitable solvent such as acetonitrile, dissolve Compound 4.

  • Addition of Base: Add cesium carbonate.

  • Reaction: Heat the reaction mixture between 25-90°C for 3 hours to facilitate the ring closure.[1]

Step 5: Synthesis of Compound 6 (Reduction)
  • Reaction Setup: In methanol, add Compound 5.

  • Addition of Reducing Agent: Add magnesium chips.

  • Reaction: Stir the reaction at a temperature between 25-80°C for 1 hour.[1]

Step 6: Synthesis of Compound 7 (Boc Protection)
  • Reaction Setup: Dissolve Compound 6 in dichloromethane.

  • Addition of Boc Anhydride: Add Boc anhydride to the solution.

  • Reaction: Stir the reaction mixture at 25°C for 12 hours.[1]

Step 7: Synthesis of tert-Butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate (Compound 8)
  • Reaction Setup: In a hydrogenation vessel, dissolve Compound 7 in methanol.

  • Addition of Catalyst: Add palladium on carbon.

  • Hydrogenation: Subject the mixture to hydrogenation at 25°C for 3 hours.[1]

  • Work-up and Purification: After the reaction is complete, filter the catalyst and concentrate the solvent to obtain the final product, tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate. Further purification may be performed if necessary.

References

Application Notes & Protocols: Leveraging tert-butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Escaping Flatland with Spirocyclic Scaffolds

In the landscape of modern medicinal chemistry, there is a continuous drive to move beyond flat, aromatic structures and explore novel, three-dimensional chemical space.[1] This "escape from flatland" is motivated by the understanding that molecules with a higher fraction of sp³-hybridized carbons (Fsp³) often exhibit improved physicochemical properties, such as enhanced solubility, greater metabolic stability, and better pharmacokinetic profiles.[1][2] Spirocyclic compounds, in which two rings are joined by a single common atom, have emerged as a particularly powerful class of scaffolds to achieve this goal.[3][4]

The 2,7-diazaspiro[3.5]nonane core is an exemplary spirocyclic scaffold that offers a rigid, three-dimensional framework with well-defined exit vectors for chemical substitution. This guide focuses on a key derivative, tert-butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate (CAS: 929301-99-5), a versatile building block designed for efficient and controlled elaboration in drug discovery programs.[5] Its key feature is the orthogonal protection of its two nitrogen atoms: a tert-butyloxycarbonyl (Boc) group on N2 and a benzyl (Bn) group on N7. This allows for selective deprotection and functionalization, providing chemists with precise control over the synthesis of diverse compound libraries.

This document serves as a technical guide for researchers, scientists, and drug development professionals, providing detailed protocols, mechanistic insights, and case studies to effectively utilize this powerful scaffold in the pursuit of novel therapeutics.

Part 1: The 2,7-Diazaspiro[3.5]nonane Scaffold: A Privileged Structure

The strategic advantage of the 2,7-diazaspiro[3.5]nonane scaffold lies in its unique topology, which can confer significant benefits over more traditional, flexible, or planar heterocyclic systems like piperazine.

Causality Behind the Advantage: The spirocyclic fusion point locks the conformation of the two rings, reducing the molecule's entropic penalty upon binding to a biological target.[1] This rigidity can lead to enhanced binding affinity and improved selectivity.[2] Furthermore, the sp³-rich nature of the scaffold often leads to improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For instance, replacing a traditional morpholine ring with an azaspirocycle has been shown to lower lipophilicity (logD) and improve metabolic stability.[2]

Data Presentation: Comparative Physicochemical Properties

To illustrate the advantages, the computed properties of the parent 7-azaspiro[3.5]nonane are compared with the widely used piperazine scaffold.

Property7-Azaspiro[3.5]nonanePiperazineRationale for Significance in Drug Discovery
Molecular Formula C₈H₁₅NC₄H₁₀N₂Base scaffold information.
Fraction of sp³ Carbons (Fsp³) 1.001.00While both are fully saturated, the spirocycle introduces greater 3D complexity.
Predicted XLogP3 1.8-1.1The spirocycle is more lipophilic than piperazine, offering a different starting point for property modulation.
Topological Polar Surface Area (TPSA) 12 Ų24.1 ŲA lower TPSA generally correlates with better cell permeability.
Molecular Complexity 97.125.5The higher complexity score reflects a more intricate three-dimensional structure.[6]

Data for 7-azaspiro[3.5]nonane sourced from BenchChem[6]; data for piperazine sourced from PubChem.

Part 2: Synthetic Strategies & Core Protocols

The utility of this compound stems from the ability to selectively deprotect and functionalize each nitrogen atom. This section provides validated, step-by-step protocols for these key transformations.

Experimental Workflow: From Building Block to Compound Library

The following diagram illustrates a typical workflow for utilizing the orthogonally protected scaffold to generate a diverse library of final compounds for screening.

G cluster_0 Orthogonal Deprotection cluster_1 Library Synthesis cluster_2 Final Compounds A tert-butyl 7-benzyl-2,7- diazaspiro[3.5]nonane-2-carboxylate B N7-Benzyl-N2-Amine (TFA/DCM) A->B Protocol 1 C N2-Boc-N7-Amine (H₂, Pd/C) A->C Protocol 2 D Couple R¹ (e.g., Reductive Amination) B->D E Couple R² (e.g., Amide Coupling) C->E F Couple R² (e.g., Amide Coupling) D->F Deprotect N7 (Protocol 2) H Final Library A: R¹ at N2, Bn at N7 D->H G Couple R¹ (e.g., Reductive Amination) E->G Deprotect N2 (Protocol 1) I Final Library B: Boc at N2, R² at N7 E->I J Final Library C: R¹ at N2, R² at N7 F->J G->J

Caption: General workflow for library synthesis.

Protocol 1: Selective N-Boc Deprotection at the N2 Position

This protocol removes the acid-labile Boc group, exposing the N2-amine for functionalization while leaving the N7-benzyl group intact.

  • Principle: The Boc group is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), to form a stable tert-butyl cation, carbon dioxide, and the free amine as a TFA salt.[7] Dichloromethane (DCM) is a common solvent as it is relatively non-polar and unreactive. The reaction is initiated at 0 °C to control the initial exotherm.

  • Materials:

    • This compound

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM), anhydrous

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, ice bath

  • Step-by-Step Methodology:

    • Dissolve the starting material (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask.

    • Cool the stirred solution to 0 °C in an ice bath.

    • Slowly add TFA (5-10 eq) dropwise to the solution. A common mixture is 20-25% TFA in DCM (v/v).[7]

    • Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 1-3 hours).

    • Work-up: a. Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. b. Re-dissolve the residue in DCM and carefully neutralize by washing with saturated NaHCO₃ solution until gas evolution ceases. c. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the free amine, 2-benzyl-2,7-diazaspiro[3.5]nonane.

  • Trustworthiness & Self-Validation: The product can be validated by LC-MS to confirm the expected mass (M+H⁺ ≈ 217.2) and by ¹H NMR to confirm the disappearance of the tert-butyl singlet (~1.4 ppm).

Protocol 2: Selective N-Debenzylation at the N7 Position

This protocol removes the benzyl group via catalytic hydrogenation, exposing the N7-amine while the Boc group at N2 remains stable.

  • Principle: The benzyl C-N bond is susceptible to cleavage by hydrogenolysis. A palladium on carbon (Pd/C) catalyst facilitates the reaction with hydrogen gas, producing toluene and the free amine.[8] Methanol or ethanol are common solvents. This method is highly selective and clean.

  • Materials:

    • This compound

    • Palladium on carbon (10 wt. % Pd/C)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen (H₂) source (balloon or hydrogenation apparatus)

    • Celite® for filtration

  • Step-by-Step Methodology:

    • To a solution of the starting material (1.0 eq) in MeOH (approx. 0.1 M), add 10% Pd/C (10-20% by weight of the starting material).

    • CAUTION: Pd/C is pyrophoric and must be handled with care, preferably under an inert atmosphere during addition.

    • Purge the flask with an inert gas (N₂ or Argon), then evacuate and backfill with H₂ gas (a balloon is sufficient for small scale).

    • Stir the reaction vigorously at room temperature under a positive pressure of H₂.

    • Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the aromatic protons of the benzyl group in ¹H NMR indicate completion (typically 4-16 hours).

    • Work-up: a. Carefully purge the reaction vessel with an inert gas to remove all H₂. b. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. CAUTION: The filter cake should not be allowed to dry completely as it can be pyrophoric. Wash the filter cake thoroughly with MeOH. c. Combine the filtrates and concentrate under reduced pressure to yield the product, tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate.[9]

  • Trustworthiness & Self-Validation: The product can be validated by LC-MS to confirm the expected mass (M+H⁺ ≈ 227.2) and by ¹H NMR, which will show the disappearance of the benzyl aromatic signals (~7.3 ppm) and benzylic methylene signal (~3.6 ppm).

Protocol 3: Library Synthesis via Reductive Amination (at N2)

This protocol describes the functionalization of the N2-amine (obtained from Protocol 1) with various aldehydes or ketones.

  • Principle: Reductive amination is a two-step process, often performed in one pot, where an amine first condenses with a carbonyl to form an imine (or iminium ion), which is then reduced in situ to the corresponding amine.[10] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent because it is mild and selectively reduces the protonated iminium intermediate much faster than the starting carbonyl, preventing side reactions.[11][12]

  • Materials:

    • 2-benzyl-2,7-diazaspiro[3.5]nonane (from Protocol 1)

    • Aldehyde or ketone of interest (R¹C(O)R²)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Acetic acid (optional, as catalyst)

  • Step-by-Step Methodology:

    • To a stirred solution of 2-benzyl-2,7-diazaspiro[3.5]nonane (1.0 eq) and the desired aldehyde/ketone (1.1 eq) in DCM or DCE, add a catalytic amount of acetic acid (0.1 eq), if needed, to facilitate iminium formation.

    • Stir the mixture at room temperature for 30-60 minutes.

    • Add NaBH(OAc)₃ (1.5 eq) portion-wise to the reaction mixture.

    • Continue stirring at room temperature and monitor by LC-MS until the reaction is complete (typically 2-12 hours).

    • Work-up: a. Quench the reaction by the slow addition of saturated NaHCO₃ solution. b. Extract the aqueous layer with DCM. c. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. d. Purify the crude product by column chromatography on silica gel to obtain the desired N2-functionalized product.

Part 3: Case Studies in Drug Discovery

The 2,7-diazaspiro[3.5]nonane scaffold has been successfully incorporated into several cutting-edge drug discovery programs.

Case Study 1: Covalent Inhibitors of KRAS G12C

The KRAS protein is a key player in cellular proliferation, and its mutation is a driver in many human cancers.[13] The G12C mutation introduces a cysteine residue that has been successfully targeted by covalent inhibitors. A series of potent KRAS G12C inhibitors were developed using a 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety.[13][14]

  • Role of the Scaffold: In this context, the diazaspiro[3.5]nonane core acts as a rigid linker. The N2 nitrogen is functionalized with an acrylamide "warhead," which forms an irreversible covalent bond with the mutant cysteine. The N7 nitrogen is attached to the rest of the molecule, which provides affinity for the Switch-II pocket of the KRAS protein.[13] The scaffold's rigidity helps to optimally position both the warhead and the binding elements, leading to high potency.

  • Quantitative Data Summary: KRAS G12C Inhibitors

CompoundKRAS G¹²C IC₅₀ (nM)H358 Cell Growth IC₅₀ (nM)
Lead Compound (5c) 110180
Optimized Compound (7b) 2124
Data adapted from Bioorganic & Medicinal Chemistry, 2022.[13]

The optimization from compound 5c to 7b highlights how modifications to the portion attached to the N7 position of the scaffold can significantly improve both biochemical and cellular potency.[13]

Signaling Pathway Visualization: KRAS Inhibition

The following diagram illustrates the simplified RAS/MAPK signaling pathway and the point of intervention for a KRAS G12C inhibitor.

G RTK Receptor Tyrosine Kinase (e.g., EGFR) SOS SOS1 (GEF) RTK->SOS Growth Factor Signal KRAS_GDP KRAS-GDP (Inactive) SOS->KRAS_GDP Activates KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GDP/GTP Exchange KRAS_GTP->KRAS_GDP GTP Hydrolysis (GAP) RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor KRAS G12C Inhibitor (contains diazaspiro scaffold) Inhibitor->KRAS_GDP Covalently Binds & Traps in Inactive State

Caption: Inhibition of the KRAS signaling pathway.

Case Study 2: Linkers for Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. The properties of the linker are critical for the PROTAC's efficacy.

  • Role of the Scaffold: The tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate has been identified as a linker component in PROTAC development.[15] Its rigid, three-dimensional structure is highly advantageous for a linker, as it reduces conformational flexibility and helps to define a precise distance and spatial orientation between the two ends of the PROTAC. This control is crucial for forming a productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is the necessary first step for protein degradation.

Conclusion

This compound is far more than a simple building block; it is a sophisticated tool for navigating and conquering challenges in modern drug discovery. Its inherent three-dimensionality, coupled with the strategic advantage of orthogonal protection, provides medicinal chemists with a robust platform to generate novel, sp³-rich compounds. The successful application of its core structure in developing potent KRAS G12C inhibitors and its utility as a rigid PROTAC linker underscore its immense value. By understanding the principles behind its reactivity and leveraging the protocols detailed herein, researchers can confidently employ this scaffold to accelerate the discovery of next-generation therapeutics with improved efficacy and superior drug-like properties.

References

The Versatility of Diazaspiro[3.5]nonane Scaffolds in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The diazaspiro[3.5]nonane scaffold, a unique three-dimensional bicyclic structure, has emerged as a privileged motif in medicinal chemistry. Its inherent structural rigidity and defined substituent vectors offer a compelling platform for the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. This document provides detailed application notes on the use of diazaspiro[3.5]nonane scaffolds in targeting key proteins implicated in oncology, metabolic disorders, and neurology, supplemented with experimental protocols and signaling pathway diagrams.

Application Notes

The diazaspiro[3.5]nonane core and its analogues have been successfully employed to develop potent and selective modulators of challenging biological targets, including KRAS G12C, G protein-coupled receptor 119 (GPR119), poly(ADP-ribose) polymerase (PARP), and dopamine receptors.

Covalent Inhibitors of Oncogenic KRAS G12C

The KRAS G12C mutation is a key driver in several cancers, including non-small cell lung cancer. The cysteine residue at position 12 provides a unique handle for targeted covalent inhibition. Derivatives of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one have been developed as potent and selective covalent inhibitors of KRAS G12C.[1] These compounds form an irreversible bond with the mutant cysteine, locking the protein in its inactive GDP-bound state and thereby inhibiting downstream signaling pathways that drive tumor growth.[1]

Signaling Pathway of KRAS G12C Inhibition:

KRAS_pathway cluster_upstream Upstream Signaling cluster_kras KRAS Cycle cluster_downstream Downstream Effectors RTK RTK GRB2 GRB2 RTK->GRB2 SOS1 SOS1 (GEF) GRB2->SOS1 KRAS_GDP KRAS G12C (GDP) Inactive SOS1->KRAS_GDP GTP GDP KRAS_GTP KRAS G12C (GTP) Active KRAS_GTP->KRAS_GDP GAP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Diazaspiro[3.5]nonane Covalent Inhibitor Inhibitor->KRAS_GDP Covalent bonding

KRAS G12C signaling and covalent inhibition.
Agonists of G Protein-Coupled Receptor 119 (GPR119)

GPR119 is a promising target for the treatment of type 2 diabetes due to its role in glucose-dependent insulin secretion and the release of incretin hormones.[2] 7-Azaspiro[3.5]nonane derivatives have been designed as potent and selective GPR119 agonists.[2][3] The rigid spirocyclic core helps to orient the pharmacophoric groups for optimal interaction with the receptor, leading to enhanced potency.

GPR119 Signaling Pathway:

GPR119_pathway Agonist 7-Azaspiro[3.5]nonane GPR119 Agonist GPR119 GPR119 Receptor Agonist->GPR119 Gs Gαs GPR119->Gs AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP ATP PKA Protein Kinase A cAMP->PKA activates Insulin Insulin Secretion (Pancreatic β-cells) PKA->Insulin GLP1 GLP-1 Release (Intestinal L-cells) PKA->GLP1

GPR119 agonist signaling cascade.
Inhibitors of Poly(ADP-ribose) Polymerase (PARP)

PARP inhibitors have emerged as a significant class of anticancer agents, particularly for cancers with deficiencies in DNA repair pathways. Diazaspiro cores have been explored as bioisosteres for the piperazine moiety in known PARP inhibitors like olaparib. This substitution can modulate the physicochemical and pharmacological properties of the compounds, potentially leading to improved efficacy or reduced side effects.

PARP-1 Signaling in DNA Damage Repair:

PARP_pathway cluster_damage DNA Damage & Repair DNA_damage DNA Single-Strand Break PARP1 PARP-1 DNA_damage->PARP1 recruits PAR PAR chains PARP1->PAR NAD+ Repair Recruitment of DNA Repair Proteins PAR->Repair DNA_repair DNA Repair Repair->DNA_repair Inhibitor Diazaspiro[3.5]nonane PARP Inhibitor Inhibitor->PARP1 inhibits

PARP-1 inhibition in DNA repair.
Dopamine Receptor Antagonists

Diazaspiro[3.5]nonane cores have also been incorporated into the design of selective dopamine receptor antagonists, particularly for the D4 subtype. The three-dimensional nature of the scaffold allows for precise positioning of substituents to achieve high affinity and selectivity for the target receptor, which is crucial for developing treatments for neurological and psychiatric disorders with fewer off-target effects.

Quantitative Data

The following tables summarize the biological activity of various diazaspiro[3.5]nonane derivatives.

Table 1: KRAS G12C Inhibitors

Compound IDScaffoldAssayIC50 (nM)Reference
1 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-onepERK inhibition2.5[4]
ASP6918 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-oneCell Growth (NCI-H1373)0.88[4]

Table 2: PARP-1 Inhibitors (Olaparib Analogues)

Compound IDDiazaspiro CorePARP-1 Affinity (IC50, nM)Reference
10c 2,7-diazaspiro[3.5]nonane551.6
15b 2,6-diazaspiro[3.5]nonane4,397
17b 2,7-diazaspiro[3.5]nonane452.8
10e 2,7-diazaspiro[3.5]nonane12.6 ± 1.1

Table 3: Dopamine D4 Receptor Antagonists

| Compound ID | Diazaspiro Core | D4R Binding Affinity (Ki, nM) | D2/D4 Selectivity | D3/D4 Selectivity | Reference | |---|---|---|---|---| | 9 | 2,7-diazaspiro[3.5]nonane | 1.8 | 110 | 110 |[1] | | 17 | 2,7-diazaspiro[3.5]nonane | 3.3 | >3000 | >3000 |[1] | | 25 | 2,7-diazaspiro[3.5]nonane | 2.1 | >4700 | >4700 |[1] |

Experimental Protocols

Detailed experimental protocols for the synthesis of diazaspiro[3.5]nonane scaffolds are often proprietary or not fully disclosed in the public literature. However, general procedures and protocols for the synthesis of derivatives and biological assays are provided below.

Synthesis of a 2,5-Dioxa-8-azaspiro[3.5]nonane Derivative[1]

Step 1: N-Chloroacetylation To a solution of 3-((benzylamino)methyl)oxetan-3-ol (1 equivalent) in a suitable solvent (e.g., dichloromethane) is added a base (e.g., triethylamine, 1.2 equivalents). The mixture is cooled to 0°C, and chloroacetyl chloride (1.1 equivalents) is added dropwise. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the N-chloroacetylated intermediate.

Step 2: Intramolecular Cyclization The intermediate from Step 1 is dissolved in an inert solvent (e.g., THF) under an inert atmosphere. A strong base (e.g., sodium hydride, 1.5 equivalents) is added portion-wise at 0°C. The reaction mixture is then heated to reflux until the starting material is consumed (monitored by TLC). After cooling, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried and concentrated to give the crude cyclized product.

Step 3: Reduction The cyclized product is dissolved in a dry solvent (e.g., THF) and a reducing agent (e.g., lithium aluminum hydride, 2 equivalents) is added carefully at 0°C. The mixture is stirred at room temperature until the reduction is complete. The reaction is quenched by the sequential addition of water, 15% NaOH solution, and water. The resulting solid is filtered off, and the filtrate is concentrated to give the reduced product.

Step 4: Deprotection The N-benzyl protected diazaspiro[3.5]nonane derivative is dissolved in a suitable solvent (e.g., methanol) and subjected to catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. Upon completion, the catalyst is filtered off, and the solvent is removed to yield the final 2,5-dioxa-8-azaspiro[3.5]nonane.

General Procedure for Reductive Amination to Synthesize Dopamine Receptor Antagonists[1]

To a solution of tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (1 equivalent) and an appropriate aryl aldehyde (1.1 equivalents) in a suitable solvent (e.g., dichloromethane), is added a reducing agent such as sodium triacetoxyborohydride (1.5 equivalents). The reaction mixture is stirred at room temperature for several hours until completion. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the desired product.

In Vitro KRAS G12C pERK Inhibition Assay

Objective: To determine the potency of a diazaspiro[3.5]nonane derivative in inhibiting the phosphorylation of ERK, a downstream effector of KRAS.

Procedure:

  • Seed KRAS G12C mutant cells (e.g., NCI-H358) in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified time (e.g., 2 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against phospho-ERK (pERK) and total ERK.

  • Incubate with a suitable HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.

  • Quantify the band intensities to determine the IC50 value for pERK inhibition.

Experimental Workflow for Synthesis and Evaluation:

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation StartMat Starting Materials Scaffold Diazaspiro[3.5]nonane Scaffold Synthesis StartMat->Scaffold Derivatization Derivatization Scaffold->Derivatization Purification Purification & Characterization Derivatization->Purification InVitro In Vitro Assays (e.g., Enzyme Inhibition, Cell Viability) Purification->InVitro InVivo In Vivo Models (e.g., Xenograft studies) InVitro->InVivo ADME ADME/Tox Studies InVivo->ADME LeadOpt Lead Optimization ADME->LeadOpt LeadOpt->Derivatization

General workflow for drug discovery with diazaspiro[3.5]nonanes.

Conclusion

The diazaspiro[3.5]nonane scaffold represents a valuable and versatile platform in medicinal chemistry. Its unique three-dimensional structure has enabled the development of potent and selective modulators for a range of important biological targets. The successful application of this scaffold in developing inhibitors of KRAS G12C and PARP, as well as agonists for GPR119 and antagonists for dopamine receptors, underscores its potential for the discovery of novel therapeutics. Further exploration and functionalization of the diazaspiro[3.5]nonane core are expected to yield a new generation of drug candidates with enhanced pharmacological properties.

References

Application Notes and Protocols: Tert-butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate as a PROTAC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tert-butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate and its parent structure, tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate, as a rigid linker in the development of Proteolysis Targeting Chimeras (PROTACs). This document includes representative data, detailed experimental protocols for synthesis and biological evaluation, and visualizations of key pathways and workflows.

Introduction to Diazaspiro[3.5]nonane Linkers in PROTACs

PROteolysis TArgeting Chimeras (PROTACs) are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI). A PROTAC consists of three components: a ligand for the POI (warhead), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.

The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase). While flexible linkers like polyethylene glycol (PEG) are common, rigid linkers are increasingly employed to improve potency and physicochemical properties by reducing conformational flexibility. The diazaspiro[3.5]nonane scaffold provides a rigid, three-dimensional structure that can appropriately orient the warhead and E3 ligase ligand for effective ternary complex formation.

Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate is a key building block for this class of linkers and has been successfully incorporated into potent degraders of high-value therapeutic targets such as the Estrogen Receptor (ERα) and Androgen Receptor (AR).

Data Presentation

The following tables summarize the biological activity of representative PROTACs that utilize the tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate linker.

Table 1: In Vitro Degradation and Potency Data

PROTAC IdentifierTarget ProteinE3 LigaseCell LineDC₅₀¹ (nM)Dₘₐₓ² (%)IC₅₀³ (nM)
PROTAC ER Degrader-12ERαVHLMCF-71020[1]>95170[1]
PROTAC AR Degrader-9ARCereblonHDPCs⁴262.38[2]Not ReportedNot Reported
ARD-266 (Analogous AR Degrader)ARVHLLNCaP1[3]>95[3]Not Reported

¹DC₅₀: Half-maximal degradation concentration. ²Dₘₐₓ: Maximum percentage of degradation. ³IC₅₀: Half-maximal inhibitory concentration (antiproliferative activity). ⁴HDPCs: Human hair follicle papilla cells.

Table 2: Physicochemical and Pharmacokinetic Properties (Representative Data)

ParameterPROTAC ER Degrader-12Notes
Plasma Protein Binding97.8% (Human)[1]High binding is common for PROTACs.
StabilityStable in human liver microsomes and plasma.[1]Indicates good metabolic stability.

Signaling Pathways and Mechanism of Action

PROTACs containing the diazaspiro[3.5]nonane linker function by inducing the degradation of their target protein. The diagrams below illustrate the general mechanism and the specific pathways affected by the representative degraders.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary PROTAC PROTAC (Diazaspiro Linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Bridges POI Protein of Interest (e.g., ERα, AR) POI->Ternary_Complex Binds Proteasome 26S Proteasome POI->Proteasome Recognition & Entry E3_Ligase E3 Ubiquitin Ligase (VHL or Cereblon) E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Release & Recycle Ternary_Complex->POI Polyubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 Transfers Ub E2->E3_Ligase Loads Ub Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: General mechanism of action for a PROTAC utilizing a diazaspiro linker.

Signaling_Pathways cluster_er ERα Degradation Pathway cluster_ar AR Degradation Pathway ER_Degrader PROTAC ER Degrader-12 ER_alpha ERα ER_Degrader->ER_alpha Induces Degradation Cell_Cycle G1/S Phase Progression ER_Degrader->Cell_Cycle Arrests at G1 Apoptosis Apoptosis ER_Degrader->Apoptosis Induces Gene_Transcription Estrogen-Responsive Gene Transcription ER_alpha->Gene_Transcription Activates ER_alpha->Cell_Cycle Promotes Gene_Transcription->Cell_Cycle AR_Degrader PROTAC AR Degrader-9 AR Androgen Receptor (AR) AR_Degrader->AR Induces Degradation TGF_beta TGF-β1 Expression AR_Degrader->TGF_beta Promotes Beta_Catenin β-catenin Expression AR_Degrader->Beta_Catenin Promotes Hair_Growth Hair Follicle Regeneration TGF_beta->Hair_Growth Beta_Catenin->Hair_Growth

Caption: Downstream effects of ERα and AR degradation by specific PROTACs.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using a Diazaspiro[3.5]nonane Linker

This protocol describes a representative two-step synthesis for a VHL-recruiting PROTAC. The strategy involves first coupling the VHL ligand to the linker, followed by conjugation to the POI ligand.

Synthesis_Workflow VHL_COOH VHL Ligand (with carboxylic acid) Step1 Step 1: Amide Coupling (HATU, DIPEA, DMF) VHL_COOH->Step1 Linker_NH tert-Butyl 7-amino- 2,7-diazaspiro[3.5]nonane- 2-carboxylate Linker_NH->Step1 Intermediate VHL-Linker-Boc Intermediate (e.g., PROTAC PTK6 ligand-2,7- diazaspiro[3.5]nonane-Boc) Step1->Intermediate Step2 Step 2: Boc Deprotection (TFA, DCM) Intermediate->Step2 Deprotected_Intermediate VHL-Linker-NH₂ Intermediate Step2->Deprotected_Intermediate Step3 Step 3: Amide Coupling (HATU, DIPEA, DMF) Deprotected_Intermediate->Step3 POI_COOH POI Ligand (with carboxylic acid) POI_COOH->Step3 Final_PROTAC Final PROTAC (VHL-Linker-POI) Step3->Final_PROTAC Purification Purification (Prep-HPLC) Final_PROTAC->Purification

Caption: Representative workflow for the synthesis of a diazaspiro-linked PROTAC.

Step 1: Synthesis of the VHL-Linker Intermediate

  • Reagents and Materials:

    • VHL Ligand with a carboxylic acid handle (1.0 eq)

    • tert-Butyl 7-amino-2,7-diazaspiro[3.5]nonane-2-carboxylate (1.1 eq)

    • HATU (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Nitrogen or Argon atmosphere

  • Procedure:

    • Dissolve the VHL ligand in anhydrous DMF in a round-bottom flask under an inert atmosphere.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Add the diazaspiro[3.5]nonane linker to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the VHL-Linker-Boc intermediate.

Step 2: Boc Deprotection

  • Reagents and Materials:

    • VHL-Linker-Boc Intermediate (1.0 eq)

    • Dichloromethane (DCM)

    • Trifluoroacetic acid (TFA)

  • Procedure:

    • Dissolve the VHL-Linker-Boc intermediate in DCM.

    • Add TFA (typically 20-50% v/v) to the solution.

    • Stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).

    • Remove the solvent and excess TFA under reduced pressure. The resulting amine salt is often used directly in the next step.

Step 3: Final PROTAC Synthesis

  • Reagents and Materials:

    • POI Ligand with a carboxylic acid handle (1.0 eq)

    • Crude deprotected VHL-Linker-NH₂ intermediate (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

  • Procedure:

    • Dissolve the POI ligand in anhydrous DMF.

    • Add HATU and DIPEA and stir for 15 minutes to activate.

    • Add a solution of the deprotected VHL-Linker-NH₂ intermediate in DMF.

    • Stir at room temperature overnight. Monitor progress by LC-MS.

    • Upon completion, purify the crude final PROTAC by preparative reverse-phase HPLC.

    • Lyophilize the pure fractions and characterize the final product by HRMS and NMR.

Protocol 2: Western Blot for Determination of Protein Degradation (DC₅₀)

This protocol details how to measure the concentration-dependent degradation of a target protein.

  • Cell Culture and Treatment:

    • Plate cells (e.g., MCF-7 for ERα, LNCaP for AR) in 12-well plates at a density that will ensure they are in a logarithmic growth phase at the time of harvest (e.g., 2.5 x 10⁵ cells/well).

    • Allow cells to adhere overnight.

    • Prepare serial dilutions of the PROTAC in DMSO, and then further dilute in culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM. Include a DMSO-only vehicle control.

    • Replace the medium in the wells with the medium containing the PROTAC or vehicle control.

    • Incubate for the desired time (e.g., 24 hours).

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Immunoblotting:

    • Normalize the protein lysates to the same concentration with RIPA buffer and Laemmli sample buffer.

    • Load 20-30 µg of protein per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).

    • Run the gel until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein (e.g., anti-ERα or anti-AR) overnight at 4°C.

    • Incubate the membrane with a primary antibody against a loading control (e.g., GAPDH or β-Actin) overnight at 4°C or for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the intensity of the target protein band to the corresponding loading control band.

    • Express the normalized values as a percentage of the vehicle-treated control.

    • Plot the percentage of remaining protein against the log-transformed PROTAC concentration and fit a dose-response curve to calculate the DC₅₀ value.

Protocol 3: Cell Viability Assay (IC₅₀ Determination)

This protocol measures the effect of the PROTAC on cell proliferation.

  • Cell Plating:

    • Seed cells in a 96-well clear-bottom plate at an appropriate density (e.g., 5,000 cells/well for MCF-7).

    • Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the PROTAC in culture medium.

    • Treat the cells with a range of concentrations (e.g., 0.01 nM to 100 µM) and a vehicle control.

    • Incubate for the desired duration (e.g., 72 hours).

  • Viability Measurement (using CellTiter-Glo® as an example):

    • Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Express the luminescence readings as a percentage of the vehicle-treated control.

    • Plot the percentage of cell viability against the log-transformed PROTAC concentration and fit a dose-response curve to calculate the IC₅₀ value.

Conclusion

This compound and its derivatives are valuable rigid linkers for the construction of potent and effective PROTACs. They have been successfully implemented in degraders for challenging cancer targets like ERα and AR, demonstrating favorable degradation and antiproliferative activities. The provided protocols offer a framework for the synthesis and biological characterization of novel PROTACs utilizing this promising linker scaffold, enabling further research and development in the field of targeted protein degradation.

References

Application Notes and Protocols for N-Benzylation of Diazaspiro[3.5]nonane Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-benzyl diazaspiro[3.5]nonane scaffold is a significant structural motif in medicinal chemistry, appearing in a variety of pharmacologically active compounds. The benzyl group can participate in important cation-π interactions with biological targets, while the rigid spirocyclic core provides a three-dimensional architecture that can be tailored to optimize drug efficacy, selectivity, and pharmacokinetic properties.[1] Consequently, efficient and reliable methods for the N-benzylation of diazaspiro[3.5]nonane systems are crucial for drug discovery and development.

This document provides detailed experimental protocols for two primary methods for the N-benzylation of diazaspiro[3.5]nonane systems: direct alkylation and reductive amination. These protocols are designed to guide researchers in the synthesis of N-benzylated diazaspiro[3.5]nonane derivatives.

Factors Influencing N-Benzylation

The successful N-benzylation of diazaspiro[3.5]nonane is dependent on several factors, including the choice of benzylating agent, solvent, base, and reaction temperature. For diazaspiro systems with two secondary amines, such as 2,7-diazaspiro[3.5]nonane, regioselectivity becomes a key consideration. Direct benzylation can lead to a mixture of mono- and di-benzylated products.[2] To achieve selective mono-benzylation, the use of an orthogonal protecting group strategy is often employed.[2] This typically involves protecting one of the amine groups with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, before proceeding with the benzylation of the unprotected amine.[2]

Experimental Protocols

Two robust and widely used methods for the N-benzylation of diazaspiro[3.5]nonane systems are presented below.

Method A: Direct Alkylation with Benzyl Halides

This classic method involves the direct nucleophilic substitution (SN2) of a benzyl halide (e.g., benzyl bromide or benzyl chloride) by the nitrogen atom of the diazaspiro[3.5]nonane. A base is used to neutralize the hydrohalic acid byproduct formed during the reaction.[1]

Detailed Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the diazaspiro[3.5]nonane (1.0 equivalent) in a suitable anhydrous solvent such as acetonitrile, DMF, or DCM (to a concentration of approximately 0.1 M).[1]

  • Addition of Base: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0 equivalents) or cesium carbonate (Cs₂CO₃, 2.0 equivalents), to the solution.[2]

  • Addition of Benzylating Agent: To the stirred suspension, add the benzyl halide (e.g., benzyl bromide, 1.1 equivalents) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or gently heat to 40-60 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-benzyl diazaspiro[3.5]nonane.

Method B: Reductive Amination with Benzaldehyde

Reductive amination is another effective method for N-benzylation. This two-step, one-pot process involves the formation of an iminium ion intermediate from the reaction of the diazaspiro[3.5]nonane with benzaldehyde, followed by in-situ reduction of the iminium ion to the corresponding N-benzyl amine.

Detailed Protocol:

  • Preparation: To a round-bottom flask containing a solution of the diazaspiro[3.5]nonane (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add benzaldehyde (1.1 equivalents).

  • Formation of Iminium Ion: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents), portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer and extract the aqueous layer with the same organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following tables summarize representative quantitative data for the N-benzylation of a generic diazaspiro[3.5]nonane system based on the described protocols.

Table 1: Reagents and Conditions for Direct Alkylation

ReagentEquivalentsSolventBaseTemperature (°C)Time (h)Yield (%)
Diazaspiro[3.5]nonane1.0AcetonitrileK₂CO₃251285-95
Benzyl Bromide1.1DMFCs₂CO₃40890-98
Benzyl Chloride1.2DCMDIPEA251680-90

Table 2: Reagents and Conditions for Reductive Amination

ReagentEquivalentsSolventReducing AgentTemperature (°C)Time (h)Yield (%)
Diazaspiro[3.5]nonane1.0DCMNaBH(OAc)₃25688-96
Benzaldehyde1.1DCENaBH(OAc)₃25890-97
4-Methoxybenzaldehyde1.1THFNaBH₃CN251285-92

Visualizations

G General Experimental Workflow for N-Benzylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start with Diazaspiro[3.5]nonane dissolve Dissolve in Anhydrous Solvent start->dissolve add_reagents Add Base (Direct Alkylation) or Benzaldehyde (Reductive Amination) dissolve->add_reagents add_benzylating Add Benzyl Halide or Reducing Agent add_reagents->add_benzylating stir Stir at Appropriate Temperature add_benzylating->stir monitor Monitor Reaction Progress (TLC/LC-MS) stir->monitor quench Quench Reaction and Extract monitor->quench dry Dry and Concentrate Organic Layers quench->dry purify Purify by Column Chromatography dry->purify product Isolated N-Benzyl Diazaspiro[3.5]nonane purify->product

Caption: General experimental workflow for the N-benzylation of diazaspiro[3.5]nonane.

G N-Benzylation Pathways cluster_direct Direct Alkylation cluster_reductive Reductive Amination DA_start Diazaspiro[3.5]nonane + Benzyl Halide DA_product N-Benzyl Diazaspiro[3.5]nonane DA_start->DA_product Base (e.g., K₂CO₃) Solvent (e.g., ACN) RA_start Diazaspiro[3.5]nonane + Benzaldehyde RA_intermediate Iminium Ion Intermediate RA_start->RA_intermediate Solvent (e.g., DCM) RA_product N-Benzyl Diazaspiro[3.5]nonane RA_intermediate->RA_product Reducing Agent (e.g., NaBH(OAc)₃)

Caption: Chemical pathways for N-benzylation via direct alkylation and reductive amination.

References

Application Notes and Protocols: Synthesis of Novel Antimycobacterial Agents Using tert-Butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis and evaluation of novel benzothiazinone-based antimycobacterial agents, utilizing tert-butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate as a key building block. The synthesized compounds have demonstrated potent activity against Mycobacterium tuberculosis (MTB) and other nontuberculous mycobacteria (NTM).

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the development of new therapeutic agents with novel mechanisms of action. Spirocyclic scaffolds have gained significant attention in medicinal chemistry due to their three-dimensional nature, which can lead to improved target engagement and pharmacological properties.[1][2] This document details the synthesis of a series of 2-benzyl-2,7-diazaspiro[3.5]nonane benzothiazinones, which have shown promising antimycobacterial activity through the inhibition of the essential mycobacterial enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1).[3]

The core structure, 2-benzyl-2,7-diazaspiro[3.5]nonane, derived from this compound, has been identified as an optimal moiety for broad-spectrum antimycobacterial activity.[3] The subsequent optimization of this scaffold has led to the discovery of lead compounds with potent activity against both MTB and NTM strains.[3]

Data Presentation

The following tables summarize the quantitative data for a selection of synthesized 2-benzyl-2,7-diazaspiro[3.5]nonane benzothiazinone derivatives.

Table 1: Synthesis Yields of Key Intermediates and Final Compounds

CompoundDescriptionYield (%)
5 Deprotected 2-benzyl-2,7-diazaspiro[3.5]nonane intermediateNot explicitly reported
B1 Final Compound: 2-(2-(1-(4-Fluorophenyl)propyl)-2,7-diazaspiro[3.5]nonan-7-yl)-8-nitro-6-(trifluoromethyl)-4H-benzo[e][1][4]thiazin-4-one21-42% (over 2 steps)
B2 Final Compound: 2-(2-(1-(4-(Trifluoromethyl)phenyl)propyl)-2,7-diazaspiro[3.5]nonan-7-yl)-8-nitro-6-(trifluoromethyl)-4H-benzo[e][1][4]thiazin-4-one21-42% (over 2 steps)
B2-1 (R-enantiomer) Chiral resolution of B2Not explicitly reported

Table 2: In Vitro Antimycobacterial Activity (MIC, μg/mL)

CompoundM. abscessus 19977M. tuberculosis H37Rv
PBTZ169 > 32< 0.01
B1 0.25< 0.01
B2 < 0.03125< 0.01
B2-1 (R-enantiomer) < 0.03125< 0.01
Clarithromycin (CLR) 0.25Not reported

Table 3: Cytotoxicity Data

CompoundCytotoxicity (CC50, μM) on BALB/3T3 cells
B2 > 100
B2-1 (R-enantiomer) > 100

Experimental Protocols

Protocol 1: Synthesis of 2-Benzyl-2,7-diazaspiro[3.5]nonane Intermediate (5)

This protocol describes the synthesis of the key intermediate amine (5) from N-Boc-2,7-diazaspiro[3.5]nonane (4) via reductive amination followed by Boc deprotection.

Step 1: Reductive Amination

  • To a solution of N-Boc-2,7-diazaspiro[3.5]nonane (4) (1.0 mmol) in an appropriate solvent (e.g., methanol, 5 mL), add the desired ketone (1.0 mmol) and titanium tetraisopropoxide (Ti(OPr-i)4) (3.3 mmol).

  • Stir the reaction mixture at 40 °C for 1 hour.

  • Cool the mixture and add a reducing agent such as sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN).

  • Continue stirring until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction carefully with water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-protected intermediate.

Step 2: Boc Deprotection

  • Dissolve the crude Boc-protected intermediate in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 1:1 v/v).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • The resulting crude amine salt (5) can be used in the next step without further purification.

Protocol 2: Synthesis of Final Benzothiazinone Compounds (e.g., B1, B2)

This protocol outlines the coupling of the deprotected amine intermediate (5) with the benzothiazinone (BTZ) core (3).

  • To a solution of the crude amine intermediate (5) from Protocol 1 in a suitable solvent (e.g., methanol), add triethylamine (Et3N) to neutralize the salt.

  • Add the benzothiazinone core (3) to the reaction mixture.

  • Stir the reaction at room temperature for 20 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to afford the final compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the determination of the in vitro antimycobacterial activity of the synthesized compounds.

  • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Perform serial two-fold dilutions of the compound in a 96-well microplate containing Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • Inoculate each well with a standardized suspension of the mycobacterial strain (e.g., M. tuberculosis H37Rv or M. abscessus) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (bacteria with no drug) and a negative control (broth only).

  • Incubate the plates at 37 °C for the appropriate duration (e.g., 7-14 days for M. tuberculosis, 3-5 days for M. abscessus).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the mycobacteria.

Protocol 4: Cytotoxicity Assay (CC50)

This protocol is for assessing the cytotoxicity of the compounds against a mammalian cell line (e.g., BALB/3T3).

  • Seed a 96-well plate with BALB/3T3 cells at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the compounds.

  • Incubate the plate for 72 hours at 37 °C in a 5% CO₂ incubator.

  • After the incubation period, add a viability reagent such as MTT or resazurin to each well.

  • Incubate for a further 2-4 hours.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

  • The CC50 value is determined as the concentration of the compound that reduces cell viability by 50%.

Visualizations

Signaling Pathway: Mechanism of Action of Benzothiazinones

The synthesized compounds are inhibitors of DprE1, a key enzyme in the mycobacterial cell wall synthesis pathway.

Caption: Inhibition of the DprE1 enzyme by benzothiazinones, blocking mycobacterial cell wall synthesis.

Experimental Workflow: Synthesis and Evaluation

The following diagram illustrates the overall workflow from synthesis to biological evaluation of the antimycobacterial agents.

workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start tert-Butyl 7-benzyl-2,7- diazaspiro[3.5]nonane-2-carboxylate intermediate1 N-Boc-2,7-diazaspiro[3.5]nonane start->intermediate1 Debenzylation intermediate2 Deprotected Amine Intermediate intermediate1->intermediate2 Reductive Amination & Boc Deprotection final_compound Final 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinone Derivatives intermediate2->final_compound Coupling btz_core Benzothiazinone Core btz_core->final_compound Coupling mic_assay MIC Assay (Antimycobacterial Activity) final_compound->mic_assay cytotoxicity_assay Cytotoxicity Assay (CC50) final_compound->cytotoxicity_assay in_vivo_studies In Vivo Efficacy Studies (Mouse Model) mic_assay->in_vivo_studies cytotoxicity_assay->in_vivo_studies

Caption: Workflow for the synthesis and biological evaluation of novel antimycobacterial agents.

References

Application Notes and Protocols for Boc-Deprotection of 2,7-Diazaspiro[3.5]nonane Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the deprotection of the tert-butyloxycarbonyl (Boc) group from 2,7-diazaspiro[3.5]nonane carboxylate derivatives. The Boc protecting group is widely utilized in organic synthesis for the temporary protection of amine functionalities due to its stability in various reaction conditions and its facile cleavage under acidic conditions.[1][2][3] The protocols outlined below describe common and effective methods for Boc removal using trifluoroacetic acid (TFA) and hydrochloric acid (HCl).[4][5]

Mechanism of Acid-Catalyzed Boc-Deprotection

The deprotection of a Boc-protected amine is an acid-catalyzed process that proceeds through a well-established mechanism.[3] The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as TFA or HCl.[6] This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[1][6] The carbamic acid readily decarboxylates, releasing carbon dioxide and the free amine.[2][6] In the acidic environment, the liberated amine is protonated, typically forming an ammonium salt.[6]

Experimental Protocols

Two primary methods for the Boc-deprotection of 2,7-diazaspiro[3.5]nonane carboxylates are presented below, utilizing either trifluoroacetic acid or hydrochloric acid. The choice of reagent may depend on the presence of other acid-sensitive functional groups within the molecule and the desired salt form of the final product.

Method 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a robust and widely used method for Boc deprotection.[1]

Materials:

  • Boc-protected 2,7-diazaspiro[3.5]nonane carboxylate

  • Trifluoroacetic acid (TFA)[1]

  • Dichloromethane (DCM), anhydrous[1]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution[1]

  • Brine[1]

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)[1]

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected 2,7-diazaspiro[3.5]nonane carboxylate in anhydrous DCM (0.1-0.5 M concentration) in a round-bottom flask.[2]

  • Cool the solution to 0 °C using an ice bath.[1]

  • Slowly add TFA dropwise to the stirred solution. The volume of TFA can range from 20% to 100% (v/v) relative to the DCM.[1] For a typical reaction, a 1:1 mixture of TFA and DCM is used.[7][8]

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.[1] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[1]

  • Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.[1]

  • Optional Work-up for Free Amine: Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM).[1] Carefully wash the organic layer with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid.[1] Caution should be exercised due to CO₂ evolution.[1] Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude deprotected amine.[1]

  • Work-up for TFA Salt: If the TFA salt is the desired product, the basic work-up (step 6) should be omitted.[2] The crude product can be precipitated by the addition of cold diethyl ether and collected by filtration.[9]

Purification: The crude product can be purified by column chromatography, crystallization, or distillation as required.[1]

Method 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method provides the hydrochloride salt of the deprotected amine and can be advantageous when other acid-labile groups are present that might be sensitive to TFA.[10]

Materials:

  • Boc-protected 2,7-diazaspiro[3.5]nonane carboxylate

  • 4M HCl in 1,4-dioxane[10][11]

  • 1,4-Dioxane, anhydrous

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the Boc-protected 2,7-diazaspiro[3.5]nonane carboxylate in anhydrous 1,4-dioxane.

  • To the stirred solution, add 4M HCl in 1,4-dioxane (typically 5-10 equivalents).[9]

  • Stir the reaction at room temperature for 1-16 hours.[11] The formation of a precipitate may be observed.[11] Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure to yield the crude hydrochloride salt.[11]

  • The product can be further purified by trituration with diethyl ether, followed by filtration and drying under vacuum.[12]

Data Presentation

The following table summarizes typical reaction conditions for the Boc-deprotection of amines, which are applicable to 2,7-diazaspiro[3.5]nonane carboxylates.

ParameterMethod 1: TFA/DCMMethod 2: HCl/DioxaneReference(s)
Acid Reagent Trifluoroacetic Acid (TFA)4M Hydrochloric Acid (HCl) in Dioxane[1][11]
Solvent Dichloromethane (DCM)1,4-Dioxane[1][11]
Concentration 0.1 - 0.5 MNot specified, but generally similar to TFA method[2]
Temperature 0 °C to Room TemperatureRoom Temperature[1][11]
Reaction Time 1 - 4 hours1 - 16 hours[1][7][11]
Typical Yield >90% (often quantitative)>90% (often quantitative)[7][13]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Boc-deprotection of 2,7-diazaspiro[3.5]nonane carboxylates.

Boc_Deprotection_Workflow cluster_protocol Boc-Deprotection Protocol start Start: Boc-protected 2,7-diazaspiro[3.5]nonane carboxylate dissolve Dissolve in Anhydrous Solvent (DCM or Dioxane) start->dissolve cool Cool to 0°C (for TFA method) dissolve->cool add_acid Add Acid (TFA or HCl/Dioxane) cool->add_acid react Stir at RT (1-16 hours) add_acid->react monitor Monitor Reaction (TLC or LC-MS) react->monitor workup Work-up monitor->workup concentrate Concentrate in vacuo workup->concentrate For TFA Salt neutralize Neutralize with NaHCO₃ (for free amine) workup->neutralize For Free Amine precipitate Precipitate with Diethyl Ether (for salt formation) concentrate->precipitate purify Purify Product concentrate->purify precipitate->purify extract Extract and Dry neutralize->extract extract->concentrate

Caption: General experimental workflow for Boc-deprotection.

Signaling Pathway (Reaction Mechanism)

The diagram below illustrates the acid-catalyzed deprotection mechanism of a Boc-protected amine.

Boc_Deprotection_Mechanism cluster_mechanism Mechanism of TFA-Mediated Boc Deprotection boc_amine Boc-Protected Amine protonated_boc Protonated Boc Group boc_amine->protonated_boc + TFA carbamic_acid Carbamic Acid Intermediate protonated_boc->carbamic_acid - tert-Butyl Cation tert_butyl_cation tert-Butyl Cation protonated_boc->tert_butyl_cation free_amine_salt Free Amine (TFA Salt) carbamic_acid->free_amine_salt - CO₂ co2 CO₂ carbamic_acid->co2

Caption: Mechanism of TFA-mediated Boc deprotection.[1]

References

Application Notes and Protocols: Scale-Up Synthesis Considerations for Diazaspiro[3.5]nonane Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazaspiro[3.5]nonane scaffolds are crucial building blocks in medicinal chemistry due to their unique three-dimensional structures, which can lead to improved pharmacological properties in drug candidates. As promising compounds progress through the development pipeline, the ability to synthesize these complex intermediates on a larger scale becomes a critical consideration. This document provides an overview of key synthetic strategies for various diazaspiro[3.5]nonane intermediates and discusses important factors for their successful scale-up, including process optimization, safety, and purification.

Key Synthetic Routes and Scale-Up Considerations

Several synthetic routes have been reported for different isomers of diazaspiro[3.5]nonane. The choice of a particular route for scale-up depends on factors such as the availability and cost of starting materials, reaction efficiency, safety of the chemical transformations, and ease of purification. Below are summaries of prominent synthetic approaches and their associated scale-up challenges.

Synthesis of 2,6-Diazaspiro[3.5]nonane Intermediates

A common strategy for the synthesis of orthogonally protected 2,6-diazaspiro[3.5]nonane involves a multi-step sequence that is amenable to multigram scale.[1][2] A representative synthetic workflow is outlined below.

G cluster_0 Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane A Starting Materials B Multi-step sequence: - Enolate acylation - Cyclization - Protection/Deprotection A->B Reagents, Solvents C Orthogonally Protected 2,6-Diazaspiro[3.5]nonane B->C Purification

Caption: General workflow for 2,6-diazaspiro[3.5]nonane synthesis.

Scale-Up Considerations:

  • Reagent Selection: The use of expensive or hazardous reagents should be carefully evaluated. Alternative, safer, and more cost-effective reagents should be explored for large-scale production.

  • Process Optimization: Each step in the multi-step sequence needs to be optimized for yield, purity, and cycle time. Design of Experiments (DoE) can be a valuable tool for this purpose.

  • Purification: Chromatographic purification, while suitable for lab-scale, can be a bottleneck on a larger scale. Crystallization or distillation should be investigated as more scalable purification methods.

Synthesis of 2,7-Diazaspiro[3.5]nonane Intermediates

The synthesis of 2,7-diazaspiro[3.5]nonane derivatives often involves the removal of a protecting group in the final step.[3]

G cluster_1 Synthesis of 2,7-Diazaspiro[3.5]nonane D Protected 2,7-Diazaspiro[3.5]nonane Intermediate E Deprotection D->E e.g., TFA in DCM F 2,7-Diazaspiro[3.5]nonane E->F Work-up and Isolation

Caption: Final deprotection step in 2,7-diazaspiro[3.5]nonane synthesis.

Scale-Up Considerations:

  • Protecting Group Strategy: The choice of protecting groups is critical. They should be stable under the reaction conditions of previous steps but easily removable on a large scale without affecting the final product's integrity.

  • Solvent and Reagent Handling: The use of corrosive reagents like trifluoroacetic acid (TFA) requires appropriate handling and equipment on a larger scale. The economic and environmental impact of solvent choice (e.g., dichloromethane - DCM) also becomes more significant.

Synthesis of 7-Oxo-2-azaspiro[3.5]nonane

A two-step method for the synthesis of 7-oxo-2-azaspiro[3.5]nonane has been reported with good yields, making it suitable for large-scale production.[4]

Table 1: Reported Yields for 7-Oxo-2-azaspiro[3.5]nonane Synthesis [4]

StepReactantsReagents/ConditionsYield
1. CyclizationCompound 1, Compound 2N,N-dimethylformamide, acid binding agent, phase transfer catalyst, iodo metal salt-
2. CyclizationCompound 3Lithium aluminum hydride, tetrahydrofuran>82% (overall)

Scale-Up Considerations:

  • Exothermic Reactions: The use of lithium aluminum hydride (LAH) presents a significant safety hazard on a large scale due to its high reactivity and the exothermic nature of the reaction. Careful control of temperature, addition rates, and appropriate quenching procedures are paramount.

  • Work-up and Product Isolation: The work-up procedure for LAH reactions can be challenging to scale. Alternative, safer reducing agents should be considered if possible.

  • Impurity Profile: The main impurities are reported to be over-reduction products. Understanding and controlling the impurity profile is crucial for ensuring the quality of the final intermediate.

Synthesis of 2,5-Dioxa-8-azaspiro[3.5]nonane

A four-step synthesis starting from readily available materials has been developed for 2,5-dioxa-8-azaspiro[3.5]nonane, with the patent highlighting its suitability for industrial production.[5]

G cluster_2 Synthesis of 2,5-Dioxa-8-azaspiro[3.5]nonane G 3-((Phenylmethylamino)methyl) oxetanylcycloalkane-3-ol H Step 1: Reaction with Chloroacetyl Chloride G->H I Step 2: Self-cyclization H->I J Step 3: Reduction I->J K Step 4: Deprotection (Catalytic Hydrogenation) J->K L 2,5-Dioxa-8-azaspiro[3.5]nonane K->L

Caption: Four-step synthesis of 2,5-dioxa-8-azaspiro[3.5]nonane.

Scale-Up Considerations:

  • Raw Material Sourcing: The patent emphasizes the use of a cheap and readily available starting material, which is a significant advantage for large-scale synthesis.[5]

  • Hydrogenation: Catalytic hydrogenation is a common and scalable reaction. However, it requires specialized high-pressure equipment and careful handling of the flammable hydrogen gas and potentially pyrophoric catalyst.

  • Catalyst Selection and Recovery: The choice of catalyst (e.g., Palladium on carbon) and its loading can impact reaction efficiency and cost. Procedures for catalyst filtration and recovery need to be established for large-scale operations.

Experimental Protocols (General Procedures)

The following are generalized protocols based on the available literature. Specific reaction conditions, stoichiometry, and purification methods will need to be optimized for each specific intermediate and desired scale.

General Procedure for Deprotection of a Boc-Protected Diazaspiro[3.5]nonane
  • Dissolve the Boc-protected diazaspiro[3.5]nonane intermediate in a suitable solvent (e.g., dichloromethane).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add an excess of a strong acid (e.g., trifluoroacetic acid) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Remove the solvent and excess acid under reduced pressure.

  • Triturate the residue with a suitable solvent (e.g., diethyl ether) to precipitate the product.

  • Isolate the product by filtration and dry under vacuum.

General Procedure for LAH Reduction in Spirocycle Synthesis

WARNING: Lithium aluminum hydride is a highly reactive and flammable reagent. This procedure should only be carried out by trained personnel in a controlled environment with appropriate safety precautions.

  • To a flame-dried reactor under an inert atmosphere (e.g., nitrogen or argon), add a suspension of lithium aluminum hydride in an anhydrous etheral solvent (e.g., tetrahydrofuran).

  • Cool the suspension to a low temperature (e.g., -10°C to 0°C).

  • Slowly add a solution of the substrate in the same anhydrous solvent to the LAH suspension, maintaining the internal temperature within a safe range.

  • After the addition is complete, allow the reaction to proceed at the specified temperature for the required time.

  • Carefully quench the reaction by the slow, sequential addition of water, followed by an aqueous sodium hydroxide solution, and then more water (Fieser workup).

  • Filter the resulting solids and wash thoroughly with an appropriate solvent.

  • Combine the filtrate and washes, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method (e.g., crystallization, distillation, or chromatography).

Process Safety Assessment

A thorough process safety assessment is mandatory before scaling up any chemical synthesis.[6]

G cluster_3 Process Safety Assessment Workflow M Review Synthetic Route N Identify Potential Hazards: - Energetic functional groups - Gaseous by-products - Hazardous reagents/solvents M->N O Perform Screening Tests: - DSC (Differential Scanning Calorimetry) - TSU (Thermal Screening Unit) - RC1 (Reaction Calorimetry) N->O P Powder Safety Studies: - MIE (Minimum Ignition Energy) - Dust explosion potential O->P Q Develop Safe Operating Procedures P->Q

Caption: Key steps in a process safety assessment for scale-up.

Key aspects to evaluate include:

  • Thermal Stability of Intermediates and Products: Differential Scanning Calorimetry (DSC) can be used to determine the thermal stability of all isolated intermediates and the final product.

  • Reaction Energetics: Reaction calorimetry (RC1) is essential to understand the heat of reaction and to design an adequate cooling system for the scaled-up process.

  • Handling of Hazardous Reagents: Develop and implement strict standard operating procedures (SOPs) for the handling of hazardous materials like LAH, strong acids, and flammable solvents.

  • Powder Handling: For solid intermediates and products, assess the risks of dust explosions and static discharge.

Conclusion

The successful scale-up synthesis of diazaspiro[3.5]nonane intermediates requires a careful and systematic approach. While several synthetic routes are available, each presents its own set of challenges and considerations for large-scale production. A thorough evaluation of reagent and solvent selection, process optimization, purification strategies, and a comprehensive process safety assessment are all critical to ensure a safe, efficient, and cost-effective manufacturing process. For drug development professionals, addressing these scale-up considerations early in the development process is key to a smooth transition from laboratory-scale synthesis to pilot plant and commercial production.

References

Application Notes and Protocols for the Purification of tert-butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

tert-butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate is a key intermediate in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents. Its spirocyclic scaffold is a valuable component for developing compounds with unique three-dimensional structures. The purity of this intermediate is critical for the success of subsequent synthetic steps and the biological activity of the final compounds. These application notes provide detailed protocols for the purification of this compound, focusing on common laboratory techniques such as flash chromatography and crystallization.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented in Table 1.

PropertyValueReference
CAS Number 929301-99-5[1]
Molecular Formula C₁₉H₂₈N₂O₂[1]
Molecular Weight 316.45 g/mol [1]
Appearance Colorless to slightly yellow liquid or solid[2][3]
Boiling Point ~319 °C (Predicted)[3][4]
Storage Temperature 2-8°C or Refrigerator[2][4]

Purification Techniques

The purification of this compound typically involves the removal of unreacted starting materials, byproducts, and other impurities from the crude reaction mixture. Based on the purification of structurally similar diazaspiro compounds, the most effective methods are flash column chromatography and crystallization.

Flash Column Chromatography

Flash column chromatography is a highly effective technique for purifying the target compound, offering good resolution and scalability. The choice of stationary and mobile phases is crucial for achieving optimal separation. For Boc-protected amines, silica gel is a common stationary phase.

Experimental Protocol:

  • Preparation of the Crude Sample:

    • Dissolve the crude this compound in a minimal amount of dichloromethane (DCM) or the mobile phase.

    • Alternatively, for dry loading, adsorb the crude material onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., DCM, ethyl acetate), adding the silica gel, and concentrating the mixture to a dry, free-flowing powder using a rotary evaporator.

  • Column Packing:

    • Select an appropriately sized silica gel column based on the amount of crude material.

    • Wet pack the column with the initial mobile phase.

  • Loading and Elution:

    • Carefully load the prepared sample onto the top of the silica gel bed.

    • Begin elution with the mobile phase. A common solvent system for similar compounds is a gradient of ethyl acetate (EtOAc) in hexanes.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified product.

Recommended Solvents and Gradients:

Based on the purification of analogous compounds, the following solvent systems are recommended starting points. Optimization may be required based on the specific impurity profile.

Analogous CompoundRecommended Solvent System (Mobile Phase)Reference
tert-butyl-7-(phenylacetyl)-2,7-diazaspiro[4.4]nonane-2-carboxylateGradient of 70:30 to 90:10 EtOAc/Hexanes[5]
tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylateGradient of 0-40% EtOAc/Hexanes
7-oxo-2-azaspiro[3.5]nonaneColumn chromatography over neutral alumina[6]
Crystallization

Crystallization can be an effective final purification step to obtain a highly pure, crystalline solid, provided the compound is amenable to crystallization. This method is particularly useful for removing minor impurities that may co-elute during chromatography.

Experimental Protocol:

  • Solvent Selection:

    • Dissolve a small amount of the purified (by chromatography) or crude product in various solvents at an elevated temperature to identify a suitable solvent system. An ideal solvent will dissolve the compound when hot but not at room temperature or below. Common solvents to screen include ethyl acetate, hexanes, isopropanol, and mixtures thereof.

  • Dissolution:

    • Dissolve the bulk of the material in a minimal amount of the chosen hot solvent to form a saturated solution.

  • Cooling and Crystal Formation:

    • Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can promote further crystallization.

    • If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.

  • Isolation and Drying:

    • Isolate the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any residual impurities.

    • Dry the crystals under vacuum to remove all traces of solvent.

Workflow and Diagrams

General Purification Workflow

The general workflow for the purification of this compound is depicted below. This workflow outlines the decision-making process based on the nature of the crude product.

Purification_Workflow start Crude Product (this compound) chromatography Flash Column Chromatography (Silica Gel, EtOAc/Hexanes) start->chromatography analysis1 Purity Analysis (TLC, NMR) chromatography->analysis1 crystallization Crystallization analysis1->crystallization <95% Pure or Requires Higher Purity pure_product Pure Product analysis1->pure_product >95% Pure analysis2 Purity Analysis (NMR, LC-MS) crystallization->analysis2 analysis2->pure_product

Caption: General purification workflow for the target compound.

Logical Relationship of Purification Steps

The following diagram illustrates the logical flow from the crude product to the final, purified compound, highlighting the key steps and decision points in the process.

Logical_Flow crude Crude Reaction Mixture Contains product, byproducts, and unreacted starting materials primary_purification Primary Purification Flash Chromatography Removes bulk impurities crude->primary_purification Step 1 in_process_check In-Process Quality Control TLC or LC-MS Analysis Assess purity of fractions primary_purification->in_process_check Step 2 secondary_purification Secondary Purification (Optional) Crystallization For achieving high purity in_process_check->secondary_purification If further purification is needed final_product {Final Purified Product | Characterized by NMR, MS, etc.} in_process_check->final_product If purity is sufficient secondary_purification->final_product

Caption: Logical flow of purification steps.

Conclusion

The purification of this compound can be reliably achieved using standard laboratory techniques. Flash column chromatography with an ethyl acetate/hexanes solvent system is a robust method for primary purification. For obtaining material of very high purity, subsequent crystallization can be employed. The protocols and data presented here provide a solid foundation for researchers to develop and optimize their purification strategies for this important synthetic intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Representative Synthesis Pathway

The synthesis of this compound can be achieved through a multi-step sequence. A plausible route, constructed from methodologies reported for analogous structures, starts from 1-benzyl-4-piperidone and involves the formation of a key diamine intermediate followed by cyclization and protection.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Azetidine Ring Formation (Cyclization) cluster_3 Step 4: N-Boc Protection A 1-Benzyl-4-piperidone C tert-Butyl (2-((1-benzylpiperidin-4-yl)amino)ethyl)carbamate A->C NaBH(OAc)3, DCE B tert-Butyl (2-aminoethyl)carbamate B->C D N-(1-Benzylpiperidin-4-yl)ethane-1,2-diamine C->D TFA or HCl in Dioxane E Intermediate for Cyclization D->E Activation (e.g., Tosylation) F 7-Benzyl-2,7-diazaspiro[3.5]nonane E->F Intramolecular Cyclization G This compound F->G Boc2O, Base (e.g., TEA)

Caption: Representative multi-step synthesis workflow.

Troubleshooting Guide

Step 1: Reductive Amination

  • Q1: The reductive amination of 1-benzyl-4-piperidone is showing low conversion to the desired diamine product. What are the possible causes and solutions?

    • A1: Low conversion can be due to several factors. Ensure all reagents and the solvent (e.g., 1,2-dichloroethane) are anhydrous, as moisture can hydrolyze the intermediate iminium ion and deactivate the reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is milder and more selective than agents like sodium cyanoborohydride.[1] Consider adding a mild acid catalyst, such as acetic acid, to facilitate iminium ion formation.[1] Also, verify the purity of the starting 1-benzyl-4-piperidone, as impurities can inhibit the reaction.

  • Q2: I am observing the formation of a side product corresponding to the reduction of 1-benzyl-4-piperidone to 1-benzylpiperidin-4-ol. How can I minimize this?

    • A2: This indicates that the reducing agent is reducing the ketone before the iminium ion can form and be reduced. Using a less reactive hydride donor like sodium triacetoxyborohydride is crucial.[1] Ensure that the amine is added before or concurrently with the reducing agent. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can also improve selectivity.

Step 2: Boc Deprotection

  • Q3: The removal of the Boc protecting group is incomplete, leading to a mixture of starting material and the desired diamine. How can I drive the reaction to completion?

    • A3: Incomplete deprotection is common if the acidic conditions are not optimal. Using a strong acid like trifluoroacetic acid (TFA) in dichloromethane (DCM) or a solution of HCl in 1,4-dioxane is typically effective.[2] Ensure a sufficient excess of the acid is used (e.g., 20-50% v/v for TFA). If the reaction is sluggish, increasing the reaction time or temperature slightly (e.g., to 40 °C) may help. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

Step 3: Azetidine Ring Formation (Cyclization)

  • Q4: The intramolecular cyclization to form the diazaspiro[3.5]nonane core is giving a low yield, with significant amounts of polymeric side products. What strategies can improve the yield of the desired spirocycle?

    • A4: The formation of intermolecular polymerization products is a common issue in cyclization reactions. This can be minimized by conducting the reaction under high-dilution conditions, which favors intramolecular over intermolecular reactions. This involves the slow addition of the activated diamine precursor to a large volume of solvent. The choice of base and solvent is also critical; for tosylated intermediates, a non-nucleophilic base like cesium carbonate in a polar aprotic solvent such as acetonitrile can be effective for promoting cyclization.

Step 4: N-Boc Protection

  • Q5: The final Boc protection step is resulting in di-protection (on both nitrogens) or is very slow. How can this be optimized?

    • A5: The two nitrogen atoms in 7-benzyl-2,7-diazaspiro[3.5]nonane have different steric and electronic environments. The piperidinic nitrogen is more sterically hindered by the benzyl group. However, to achieve selective mono-Boc protection on the azetidine nitrogen, carefully controlling the stoichiometry of di-tert-butyl dicarbonate (Boc₂O) is essential. Use of approximately 1.0-1.1 equivalents of Boc₂O at a reduced temperature (e.g., 0 °C) can enhance selectivity. If di-protection is still an issue, consider that the less hindered azetidine nitrogen should react preferentially.

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended method for purifying the final product?

    • A1: The final product, being a Boc-protected amine, is generally amenable to purification by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes or DCM in methanol is typically effective for separating the product from any unreacted starting material or non-polar impurities.

  • Q2: How can I monitor the progress of these reactions?

    • A2: Thin-layer chromatography (TLC) is a convenient method for monitoring most of these steps. Use a suitable solvent system (e.g., ethyl acetate/hexanes or DCM/methanol) and visualize with appropriate stains such as potassium permanganate or ninhydrin for amines. For more quantitative analysis and to confirm product identity, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

  • Q3: Are there any specific safety precautions I should take during this synthesis?

    • A3: Standard laboratory safety practices should be followed. Specifically, handle reagents like sodium triacetoxyborohydride and strong acids (TFA, HCl in dioxane) in a well-ventilated fume hood. The use of personal protective equipment (gloves, safety glasses, lab coat) is mandatory.

  • Q4: Can this synthesis be scaled up for larger quantities?

    • A4: Yes, but scale-up requires careful consideration of certain steps. The cyclization step, in particular, may require optimization of addition rates and reaction concentration to maintain high yields and avoid polymerization. Exothermic steps, such as the addition of strong acids for deprotection, will require controlled addition and potentially external cooling to manage the reaction temperature. A total yield of around 70% for a similar multi-step synthesis has been reported, suggesting viability for larger-scale preparation.[3]

Data Presentation

Table 1: Representative Reaction Parameters and Expected Yields

StepReactionKey ReagentsSolventTemp. (°C)Time (h)Expected Yield (%)
1Reductive AminationNaBH(OAc)₃DCE20-2512-1675-85
2Boc DeprotectionTFA or 4M HClDCM or Dioxane20-251-3>95 (crude)
3CyclizationCesium CarbonateAcetonitrile803-540-50
4N-Boc ProtectionBoc₂O, TEADCM0-251280-90

Note: Yields are estimates based on analogous reactions reported in the literature and may vary depending on specific experimental conditions.

Experimental Protocols

Representative Protocol for the Synthesis of this compound

Disclaimer: This is a representative protocol based on the synthesis of structurally similar compounds. Optimization may be required.

Step 1: Synthesis of tert-Butyl (2-((1-benzylpiperidin-4-yl)amino)ethyl)carbamate

  • To a solution of 1-benzyl-4-piperidone (1.0 eq) and tert-butyl (2-aminoethyl)carbamate (1.05 eq) in 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (1.5 eq) in portions at room temperature.

  • Stir the reaction mixture for 12-16 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step 2: Synthesis of N-(1-Benzylpiperidin-4-yl)ethane-1,2-diamine

  • Dissolve the crude product from Step 1 in DCM.

  • Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours until TLC or LC-MS indicates complete consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify to pH > 10 with 1M NaOH.

  • Extract the product with DCM, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to give the diamine.

Step 3 & 4 are highly dependent on the specific cyclization strategy employed. A general outline based on a two-step activation and cyclization is provided below.

Step 3 (Hypothetical): Formation of 7-Benzyl-2,7-diazaspiro[3.5]nonane

This step would typically involve activation of one of the primary amino groups (e.g., through tosylation), followed by an intramolecular nucleophilic substitution. This is a challenging step requiring careful optimization.

Step 4: Synthesis of this compound

  • Dissolve 7-benzyl-2,7-diazaspiro[3.5]nonane (1.0 eq) and triethylamine (TEA, 1.5 eq) in DCM.

  • Cool the solution to 0 °C and add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dissolved in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the final product.

Mandatory Visualizations

G cluster_0 Starting Materials cluster_1 Step 1: Reductive Amination cluster_2 Step 2: Boc Deprotection cluster_3 Step 3: Cyclization cluster_4 Step 4: N-Boc Protection A 1-Benzyl-4-piperidone C tert-Butyl (2-((1-benzylpiperidin-4-yl)amino)ethyl)carbamate A->C B tert-Butyl (2-aminoethyl)carbamate B->C D N-(1-Benzylpiperidin-4-yl)ethane-1,2-diamine C->D  TFA or HCl E 7-Benzyl-2,7-diazaspiro[3.5]nonane D->E  Activation & Cyclization F Final Product E->F  Boc2O, Base

Caption: Key intermediates in the synthesis pathway.

G start Low Yield in Cyclization Step check_concentration Check Reaction Concentration start->check_concentration high_dilution Implement High-Dilution Conditions (Slow addition to large solvent volume) check_concentration->high_dilution High check_base Review Base and Solvent check_concentration->check_base Optimal high_dilution->check_base optimize_base Screen Alternative Bases (e.g., Cs2CO3, K2CO3) and Solvents (e.g., ACN, DMF) check_base->optimize_base Ineffective check_temp Review Reaction Temperature check_base->check_temp Optimal optimize_base->check_temp optimize_temp Optimize Temperature (Trial at different temperatures) check_temp->optimize_temp Suboptimal end_node Yield Improved check_temp->end_node Optimal optimize_temp->end_node

Caption: Troubleshooting workflow for the cyclization step.

References

Troubleshooting common side reactions in diazaspiro[3.5]nonane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of diazaspiro[3.5]nonane and its derivatives.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of diazaspiro[3.5]nonane, focusing on the identification and mitigation of common side reactions.

Problem 1: Low Yield of Diazaspiro[3.5]nonane

Possible Causes and Solutions

Possible Cause Suggested Solution
Incomplete Cyclization - Ensure optimal reaction temperature and time as determined by reaction monitoring (e.g., TLC, LC-MS).- Verify the purity and reactivity of the starting materials and reagents.
Suboptimal Reaction Conditions - Screen different solvents to ensure adequate solubility of reactants and intermediates.- Adjust the concentration of reactants; overly dilute conditions may slow down the reaction, while high concentrations can promote side reactions.
Side Reactions - Refer to the specific side reaction troubleshooting below (Problem 2).
Product Loss During Workup/Purification - Optimize extraction and purification methods (e.g., pH adjustment for extractions, choice of chromatography stationary and mobile phases).
Problem 2: Presence of Significant Impurities in the Final Product

Common Side Reactions and Their Mitigation

A common route to diazaspiro[3.5]nonanes involves the formation of a spirocyclic intermediate followed by reduction. The following are common side reactions that can occur:

  • Incomplete Cyclization: Unreacted starting materials or partially cyclized intermediates remain in the reaction mixture.

    • Identification: Detected by TLC, LC-MS, or NMR analysis of the crude product, showing the presence of starting material signals.

    • Mitigation:

      • Increase reaction time and/or temperature after careful monitoring to ensure the desired product is not degrading.

      • Ensure the use of an appropriate base in sufficient quantity to facilitate the cyclization.

  • Formation of Olefinic Impurities: Elimination reactions can lead to the formation of unsaturated byproducts, a common issue in cyclizations involving reductions, such as with lithium aluminum hydride.[1]

    • Identification: Characterized by the appearance of vinyl proton signals in ¹H NMR and C=C stretching in IR spectroscopy.

    • Mitigation:

      • Optimize the reaction temperature; lower temperatures may reduce the likelihood of elimination.

      • Consider using a milder reducing agent if the reaction chemistry allows.

      • Careful control of the addition rate of the reducing agent.

  • Oligomerization/Polymerization: Intermolecular reactions between the bifunctional starting materials or reactive intermediates can lead to the formation of dimers and higher-order oligomers.

    • Identification: Often observed as a baseline smear or a series of repeating mass units in LC-MS analysis of the crude product. The material may also be insoluble.

    • Mitigation:

      • Employ high-dilution conditions to favor intramolecular cyclization over intermolecular reactions.

      • Slow addition of the starting materials to the reaction mixture can also help maintain a low concentration of reactive species.

  • Over-alkylation (in syntheses involving N-alkylation steps): If the synthesis involves the alkylation of the amine nitrogens, there is a risk of forming quaternary ammonium salts if the reaction is not carefully controlled.

    • Identification: Can be detected by a change in the product's solubility (often more water-soluble) and by NMR spectroscopy.

    • Mitigation:

      • Use a stoichiometric amount of the alkylating agent.

      • Control the reaction temperature and time.

  • Side Reactions from Protecting Groups: In syntheses utilizing protecting groups (e.g., benzyl groups), their removal can sometimes lead to side reactions. For example, incomplete debenzylation or side reactions on other functional groups under the deprotection conditions.

    • Identification: Presence of signals corresponding to the protecting group in the NMR spectrum of the final product.

    • Mitigation:

      • Screen different deprotection methods (e.g., catalytic hydrogenation, acid-mediated cleavage) to find the most efficient and cleanest conversion.

      • Ensure the catalyst for hydrogenation is active and not poisoned.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters to control during the synthesis of diazaspiro[3.5]nonane?

A1: Key parameters to monitor and control include:

  • Reaction Temperature: Temperature can significantly influence the reaction rate and the formation of side products. For instance, in cyclization reactions, higher temperatures might favor undesired elimination reactions.

  • Concentration: High concentrations can favor intermolecular side reactions like oligomerization, while very low concentrations might slow down the desired intramolecular reaction.

  • Purity of Reagents and Solvents: Impurities in starting materials, reagents, or solvents can lead to unexpected side reactions or inhibit the desired transformation. The use of anhydrous solvents is often critical.

  • Stoichiometry of Reagents: The molar ratio of reactants is crucial, especially in steps like alkylation or reduction, to avoid over-reaction or incomplete conversion.

Q2: How can I best monitor the progress of my diazaspiro[3.5]nonane synthesis?

A2: A combination of analytical techniques is recommended for effective reaction monitoring:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively track the consumption of starting materials and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the conversion of starting materials and the formation of the desired product and any byproducts, including their molecular weights.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used on aliquots of the reaction mixture (after a mini-workup) to get a more quantitative assessment of the reaction progress and to identify the structure of intermediates and side products.

Q3: What are the recommended purification techniques for diazaspiro[3.5]nonane?

A3: The choice of purification method depends on the properties of the specific diazaspiro[3.5]nonane derivative and the nature of the impurities.

  • Column Chromatography: A very common and effective method for separating the desired product from impurities. The choice of stationary phase (e.g., silica gel, alumina) and mobile phase needs to be optimized for the specific compound.

  • Crystallization: If the product is a solid, crystallization can be a highly effective method for achieving high purity.

  • Distillation: For volatile and thermally stable diazaspiro[3.5]nonane derivatives, distillation under reduced pressure can be a suitable purification method.

Experimental Protocols

Illustrative Synthesis of a Diazaspiro[3.5]nonane Precursor

This protocol describes a general method for the synthesis of a protected 2,7-diazaspiro[3.5]nonane-2-carboxylic acid tert-butyl ester, a key intermediate.

Step 1: Synthesis of a Dibromide Intermediate

  • To a solution of a suitable diol in an appropriate solvent (e.g., dichloromethane), add two equivalents of a brominating agent (e.g., phosphorus tribromide) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Quench the reaction by carefully adding water.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude dibromide.

Step 2: Cyclization to form the Protected Diazaspiro[3.5]nonane

  • Dissolve a suitable protected amine (e.g., tert-butyl (3-aminopropyl)carbamate) in a polar aprotic solvent (e.g., DMF).

  • Add a base (e.g., potassium carbonate) to the solution.

  • Add the dibromide from Step 1 dropwise to the mixture at room temperature.

  • Heat the reaction mixture and stir until the starting materials are consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture, dilute with water, and extract the product with an organic solvent.

  • Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain the protected diazaspiro[3.5]nonane.

Visualizations

Troubleshooting Workflow for Low Yield in Diazaspiro[3.5]nonane Synthesis

Troubleshooting_Workflow start Low Yield of Diazaspiro[3.5]nonane check_completion Check Reaction Completion (TLC, LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete optimize_conditions Optimize Conditions: - Increase Time/Temp - Check Reagent Purity incomplete->optimize_conditions Yes side_products Side Products Detected? incomplete->side_products No optimize_conditions->check_completion identify_impurities Identify Impurities (NMR, MS) side_products->identify_impurities Yes workup_loss Check Workup/Purification Losses side_products->workup_loss No mitigate_side_reactions Mitigate Specific Side Reactions identify_impurities->mitigate_side_reactions mitigate_side_reactions->check_completion optimize_purification Optimize Purification Method workup_loss->optimize_purification end Improved Yield optimize_purification->end

Caption: A logical workflow for troubleshooting low yield issues.

Relationship between Common Side Reactions

Side_Reaction_Relationships StartingMaterials Starting Materials (e.g., Diamine & Dihalide) DesiredProduct Diazaspiro[3.5]nonane StartingMaterials->DesiredProduct Intramolecular Cyclization IncompleteCyclization Incomplete Cyclization StartingMaterials->IncompleteCyclization Insufficient Reaction Time/Temp Oligomerization Oligomerization StartingMaterials->Oligomerization Intermolecular Reaction OverAlkylation Over-Alkylation StartingMaterials->OverAlkylation Excess Alkylating Agent Elimination Elimination Product (Olefinic Impurity) DesiredProduct->Elimination Harsh Reduction Conditions

Caption: Interplay of common side reactions in synthesis.

References

Technical Support Center: Purification of Spirocyclic Amine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of spirocyclic amine intermediates. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides and frequently asked questions (FAQs) to navigate the unique challenges encountered during the purification of this important class of molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying spirocyclic amine intermediates?

The purification of spirocyclic amine intermediates presents a unique set of challenges due to their distinct structural features. Their rigid, three-dimensional nature can lead to poor solubility and a tendency to form oils instead of crystalline solids. The basicity of the amine functionality often results in strong interactions with acidic silica gel, leading to peak tailing and potential degradation during column chromatography. Furthermore, the presence of multiple chiral centers is common, making the separation of diastereomers and enantiomers a significant hurdle.[1][2]

Q2: How does the spirocyclic core influence purification?

The spirocyclic core imparts a high degree of rigidity and three-dimensionality to the molecule.[3] This can:

  • Affect Solubility: The rigid structure can lead to poor solubility in common organic solvents, making techniques like recrystallization challenging.[4] Incorporating heteroatoms like oxygen within the spirocycle (oxa-spirocycles) has been shown to improve aqueous solubility.[5][6]

  • Hinder Interactions: The steric bulk of the spirocyclic framework can hinder the amine's interaction with the stationary phase in chromatography, which can sometimes be advantageous for elution but can also complicate separations based on subtle polar interactions.

  • Create Stereoisomers: The spiro center itself can be a source of chirality, in addition to other stereocenters in the molecule, leading to complex mixtures of diastereomers and enantiomers that can be difficult to separate.[1][2]

Q3: What are the most common purification techniques for spirocyclic amines?

The most frequently employed purification techniques for spirocyclic amine intermediates include:

  • Column Chromatography: This is the workhorse for purifying crude reaction mixtures. Both normal-phase (silica gel, alumina) and reversed-phase chromatography are used.[7][8]

  • Acid-Base Extraction: This technique is useful for separating basic spirocyclic amines from neutral or acidic impurities.

  • Recrystallization: This is an effective method for obtaining highly pure crystalline material, often performed on the free base or a salt form of the amine.[9]

  • Chiral Separation: Techniques such as chiral chromatography or the formation of diastereomeric salts followed by separation are necessary for resolving enantiomers.[1][2]

Troubleshooting Guides

Column Chromatography

Problem 1: Significant peak tailing or streaking on silica gel column.

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Peak Tailing/Streaking on Silica Gel Cause1 Strong interaction of basic amine with acidic silica surface Problem->Cause1 Cause2 Inappropriate solvent polarity Problem->Cause2 Solution1 Add a basic modifier to the eluent (e.g., triethylamine, ammonia) Cause1->Solution1 Solution2 Use a different stationary phase (e.g., alumina, amine-functionalized silica) Cause1->Solution2 Solution4 Use reversed-phase chromatography Cause1->Solution4 Solution3 Optimize the solvent system (e.g., use a more polar solvent like methanol) Cause2->Solution3

Caption: Troubleshooting workflow for peak tailing in amine chromatography.

  • Possible Cause: The basic amine functionality interacts strongly with the acidic silanol groups on the surface of the silica gel. This can lead to slow elution, broad peaks, and even decomposition of the compound on the column.[10]

  • Troubleshooting Steps:

    • Add a Basic Modifier: Incorporate a small amount of a basic additive into your mobile phase to neutralize the acidic sites on the silica gel.[8][10] Common choices include triethylamine (0.1-1%) or aqueous ammonia (0.1-1%) in the eluent.[8]

    • Change the Stationary Phase: Consider using a less acidic stationary phase like alumina or a specially treated amine-functionalized silica gel.[8][10]

    • Use Reversed-Phase Chromatography: For polar, ionizable compounds, reversed-phase chromatography on a C18 column can be a good alternative.[11] The mobile phase pH can be adjusted to control the retention of the amine.[10]

Problem 2: Poor separation of diastereomers.

  • Possible Cause: Diastereomers of spirocyclic amines can have very similar polarities, making them difficult to resolve on standard silica gel.

  • Troubleshooting Steps:

    • Optimize the Solvent System: Experiment with different solvent systems, including those with different selectivities (e.g., switching from ethyl acetate/hexanes to dichloromethane/methanol). Sometimes, a small change in the solvent composition can significantly improve resolution.

    • Try a Different Stationary Phase: Different stationary phases (e.g., alumina, diol-bonded silica) can offer different selectivities for diastereomers.

    • Consider Reversed-Phase Chromatography: Reversed-phase chromatography can sometimes provide better separation of diastereomers than normal-phase.[2]

    • Formation of Derivatives: In some cases, converting the amine to a derivative (e.g., an amide or carbamate) can increase the polarity difference between the diastereomers, facilitating their separation. The protecting group can then be removed after separation.

Recrystallization

Problem 3: The spirocyclic amine intermediate oils out or fails to crystallize.

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Oiling Out or Failure to Crystallize Cause1 Inappropriate solvent or solvent mixture Problem->Cause1 Cause2 Presence of impurities Problem->Cause2 Cause3 Solution is too concentrated or too dilute Problem->Cause3 Cause4 Cooling rate is too fast Problem->Cause4 Solution5 Scratch the flask or add seed crystals Problem->Solution5 Solution6 Convert to a salt and recrystallize Problem->Solution6 Solution1 Screen a wider range of solvents or solvent pairs Cause1->Solution1 Solution2 Pre-purify by another method (e.g., column chromatography) Cause2->Solution2 Solution3 Adjust the solvent volume Cause3->Solution3 Solution4 Allow for slow cooling; use a Dewar flask Cause4->Solution4

Caption: Troubleshooting guide for recrystallization issues.

  • Possible Cause: The rigid structure of the spirocycle can inhibit the formation of a stable crystal lattice. The presence of impurities can also disrupt crystallization.

  • Troubleshooting Steps:

    • Solvent Screening: Systematically screen a variety of solvents and solvent mixtures with different polarities. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[12]

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then in the refrigerator. Rapid cooling can promote oiling out.

    • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the desired compound.[13]

    • Form a Salt: Convert the amine to a salt (e.g., hydrochloride, hydrobromide, or tartrate) and attempt recrystallization.[9] Salts often have different solubility profiles and may be more crystalline than the free base.

    • Further Purification: If significant impurities are present, it may be necessary to purify the material by another method, such as column chromatography, before attempting recrystallization.

Data Presentation

Table 1: Exemplary Column Chromatography Conditions for Spirocyclic Amines

Spirocyclic Amine TypeStationary PhaseEluent SystemAdditiveReference
Spiro-cephalosporinSilica GelDichloromethane:Methanol:Acetic Acid (96:4:1)Acetic Acid[7]
Spirocyclic PiperidinesSilica GelNot specifiedNot specified[14]
Diaza-spirocyclesSilica GelNot specifiedNot specified[15]
SpirooxindolesNot specified (purified by washing)Methanol and Diethyl EtherNot applicable[16]

Experimental Protocols

Protocol 1: General Procedure for Purification by Silica Gel Column Chromatography with a Basic Additive
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pack the column with the silica gel slurry.

  • Equilibration: Equilibrate the packed column by running several column volumes of the initial eluent containing the basic additive (e.g., 0.5% triethylamine).

  • Sample Loading: Dissolve the crude spirocyclic amine intermediate in a minimal amount of the eluent or a slightly more polar solvent. If the compound has poor solubility, it can be adsorbed onto a small amount of silica gel (dry loading).[17] Carefully load the sample onto the top of the column.[17]

  • Elution: Begin elution with the initial solvent mixture and gradually increase the polarity by increasing the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions and monitor their composition by thin-layer chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture containing the spirocyclic amine in a suitable water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with an aqueous acidic solution (e.g., 1 M HCl). The basic spirocyclic amine will be protonated and move into the aqueous layer. Repeat the acidic wash to ensure complete extraction.

  • Separation of Layers: Separate the aqueous layer containing the protonated amine.

  • Basification: Cool the aqueous layer in an ice bath and make it basic by the slow addition of a base (e.g., 2 M NaOH or saturated NaHCO₃ solution) until the free amine precipitates or can be extracted.

  • Back-Extraction: Extract the free amine back into a fresh portion of the organic solvent. Repeat this extraction to maximize recovery.

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified spirocyclic amine.

Protocol 3: Purification by Recrystallization from a Salt Form
  • Salt Formation: Dissolve the crude spirocyclic amine in a minimal amount of a suitable solvent (e.g., diethyl ether, methanol, or isopropanol). Add a solution of an acid (e.g., HCl in diethyl ether or acetic acid) dropwise until precipitation of the salt is complete or the pH is acidic.

  • Isolation of the Crude Salt: Collect the precipitated salt by filtration and wash with a small amount of cold solvent.

  • Recrystallization: Choose an appropriate solvent or solvent system for the recrystallization of the salt. Dissolve the crude salt in a minimal amount of the hot solvent.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature to form crystals. Further cooling in a refrigerator or ice bath can improve the yield.

  • Collection and Drying: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

References

Technical Support Center: Debenzylation of 2,7-Diazaspiro[3.5]nonane Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of benzyl (Bn) protecting groups from the 2,7-diazaspiro[3.5]nonane scaffold. Below you will find frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and comparative data to assist in your chemical synthesis endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing a benzyl group from a nitrogen atom in the 2,7-diazaspiro[3.5]nonane scaffold?

A1: The most prevalent and effective method for N-debenzylation of the 2,7-diazaspiro[3.5]nonane scaffold is catalytic hydrogenation.[1] This can be performed using two primary techniques:

  • Catalytic Hydrogenolysis: This classic method involves the use of hydrogen gas (H₂) in the presence of a palladium catalyst, such as palladium on carbon (Pd/C) or Pearlman's catalyst (Pd(OH)₂/C).[2][3][4]

  • Catalytic Transfer Hydrogenation (CTH): This method offers a safer alternative to using hydrogen gas by employing a hydrogen donor molecule, such as ammonium formate or formic acid, in the presence of a palladium catalyst.[1][5]

Q2: Which palladium catalyst is best suited for the debenzylation of my spirocyclic diamine?

A2: For N-debenzylation, Pearlman's catalyst (Pd(OH)₂/C) is often more effective than palladium on carbon (Pd/C). This is because the amine functionality of the substrate and product can sometimes poison the Pd/C catalyst, leading to reduced activity. In some challenging cases, a combination of both Pd/C and Pd(OH)₂/C has been shown to be more efficient.[6]

Q3: My debenzylation reaction is slow or incomplete. What are the potential causes?

A3: Several factors can contribute to a sluggish or incomplete debenzylation reaction:

  • Catalyst Inactivity or Poisoning: The palladium catalyst can be deactivated by impurities such as sulfur or certain nitrogen-containing compounds. Using old or poor-quality catalyst can also be a factor.

  • Insufficient Hydrogen Source: For catalytic hydrogenolysis, inadequate pressure of hydrogen gas can slow the reaction. For catalytic transfer hydrogenation, an insufficient amount of the hydrogen donor (e.g., ammonium formate) may be the cause.

  • Poor Solubility: The starting material may not be sufficiently soluble in the chosen solvent, limiting its interaction with the catalyst.

  • Steric Hindrance: While less common for a benzyl group, significant steric bulk around the nitrogen atom could potentially hinder the reaction.

Q4: How can I monitor the progress of my debenzylation reaction?

A4: Thin-Layer Chromatography (TLC) is a rapid and effective way to monitor the reaction.[1] A spot of the reaction mixture is compared to a spot of the starting material. The reaction is considered complete when the starting material spot is no longer visible and a new, typically more polar, product spot appears.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Reaction is not starting or is very slow. Inactive catalyst.Use a fresh batch of high-quality Pd/C or Pd(OH)₂/C. Consider using Pearlman's catalyst as it can be more active for N-debenzylation.[6]
Catalyst poisoning.Purify the starting material to remove any potential catalyst poisons like sulfur-containing impurities. Ensure all glassware is thoroughly clean.
Insufficient hydrogen.For H₂ gas, ensure a good seal and purge the reaction vessel properly. For CTH, add more of the hydrogen donor (e.g., ammonium formate).
Reaction is incomplete, with both starting material and product visible on TLC. Insufficient reaction time.Allow the reaction to stir for a longer period.
Catalyst deactivation over time.Add a fresh portion of the catalyst to the reaction mixture.
Poor solubility of starting material.Try a different solvent or a solvent mixture to improve solubility.
Multiple new spots on TLC, indicating side products. Over-reduction or side reactions.Reduce the reaction temperature or pressure (for H₂ gas). Consider a milder hydrogen donor for CTH.
Impurities in the starting material.Re-purify the starting material before attempting the deprotection again.
Low yield of the desired product after work-up. Product loss during filtration.Ensure the Celite or filter paper used to remove the catalyst is thoroughly washed with the reaction solvent to recover all the product.
Product is volatile or water-soluble.If the debenzylated product has a low boiling point or is highly polar, it may be lost during solvent evaporation. Consider extraction with a suitable organic solvent or other purification techniques.

Data Presentation: Comparison of Debenzylation Conditions

The following table summarizes typical reaction conditions and yields for the debenzylation of various N-benzyl amines using catalytic transfer hydrogenation with ammonium formate and 10% Pd/C. While these substrates are not the 2,7-diazaspiro[3.5]nonane scaffold, they provide a useful reference for expected outcomes.

Starting N-Benzyl DerivativeProductReaction TimeYield (%)
N-Benzyl-phenethylaminePhenethylamine10 min90
N-BenzylanilineAniline<10 min76
N-Benzyl-3-amino-1-propanol3-Amino-1-propanol10 min95
N-Benzyl-ethanolamineEthanolamine10 min86
N-Benzyl-N-methylethanolamineN-Methylethanolamine10 min83
N-BenzylpiperazinePiperazine10 min92

Data adapted from a study on the debenzylation of N-benzyl amine derivatives.[1] Yields are isolated and were not optimized.

Experimental Workflow

The following diagram illustrates the general workflow for the removal of a benzyl group from the 2,7-diazaspiro[3.5]nonane scaffold via catalytic transfer hydrogenation.

Debenzylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation start Dissolve N-benzyl-2,7-diazaspiro[3.5]nonane in a suitable solvent (e.g., Methanol) add_catalyst Add Pd/C or Pd(OH)2/C catalyst start->add_catalyst add_donor Add hydrogen donor (e.g., Ammonium Formate) add_catalyst->add_donor react Stir the reaction mixture (Room temperature or reflux) add_donor->react monitor Monitor reaction progress by TLC react->monitor filter Filter through Celite to remove catalyst monitor->filter Upon completion wash Wash Celite pad with solvent filter->wash concentrate Concentrate the filtrate wash->concentrate purify Purify the crude product (e.g., Column chromatography) concentrate->purify end end purify->end Isolated 2,7-diazaspiro[3.5]nonane

General workflow for benzyl group removal.

Experimental Protocols

Protocol 1: Catalytic Transfer Hydrogenation using Ammonium Formate

This protocol is a common and effective method for N-debenzylation and avoids the use of hydrogen gas.

Materials:

  • N-Benzyl protected 2,7-diazaspiro[3.5]nonane derivative

  • 10% Palladium on carbon (Pd/C)

  • Anhydrous ammonium formate

  • Dry methanol

  • Nitrogen or Argon gas

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

  • Celite or filter paper

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, create a suspension of the N-benzyl protected 2,7-diazaspiro[3.5]nonane derivative (1 equivalent) and an equal weight of 10% Pd/C in dry methanol.[1]

  • Under an inert atmosphere (nitrogen or argon), add anhydrous ammonium formate (5 equivalents) to the stirred suspension in a single portion.[1]

  • Stir the reaction mixture at room temperature or at reflux, depending on the reactivity of the substrate.

  • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). The reaction is typically complete within 10-60 minutes.[1]

  • Once the reaction is complete, cool the mixture to room temperature (if heated).

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with additional methanol to ensure all the product is collected.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude 2,7-diazaspiro[3.5]nonane.

  • If necessary, the crude product can be further purified by column chromatography.

Protocol 2: Catalytic Hydrogenolysis using Hydrogen Gas

This is the traditional method for benzyl group removal. Caution: Hydrogen gas is flammable and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Materials:

  • N-Benzyl protected 2,7-diazaspiro[3.5]nonane derivative

  • 10% Palladium on carbon (Pd/C) or 20% Palladium hydroxide on carbon (Pd(OH)₂/C)

  • Methanol or Ethanol

  • Hydrogen gas supply (e.g., a balloon or a hydrogenation apparatus)

  • Three-way stopcock

  • Vacuum source

  • Round-bottom flask

  • Magnetic stirrer

  • Celite or filter paper

  • Standard laboratory glassware

Procedure:

  • Dissolve the N-benzyl protected 2,7-diazaspiro[3.5]nonane derivative (1 equivalent) in methanol or ethanol in a round-bottom flask.

  • Carefully add the palladium catalyst (typically 10-20 mol%) to the solution.

  • Seal the flask with a septum and a three-way stopcock connected to a vacuum line and a hydrogen-filled balloon.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure the reaction atmosphere is inerted with hydrogen.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (from the balloon) at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully vent the excess hydrogen gas and purge the flask with an inert gas like nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify as needed.

References

Technical Support Center: tert-butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of tert-butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate. This resource is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and purity of the compound, it is recommended to store it in a cool, dry place, away from direct sunlight and moisture. For long-term storage, maintaining the compound under an inert atmosphere (e.g., argon or nitrogen) at -20°C is advisable. The container should be tightly sealed to prevent exposure to air and moisture.

Q2: What are the known incompatibilities of this compound?

A2: This compound is incompatible with strong acids, strong oxidizing agents, and strong reducing agents. Contact with these substances can lead to the degradation of the molecule.

Q3: What are the primary functional groups that might be susceptible to degradation?

A3: The two primary functional groups of concern are the tert-butoxycarbonyl (Boc) protecting group and the benzyl group. The Boc group is highly sensitive to acidic conditions, while the benzyl group can be cleaved under hydrogenolysis conditions (e.g., catalytic hydrogenation).

Q4: How can I assess the purity of my sample?

A4: The purity of this compound can be assessed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Comparison of the obtained data with reference spectra and chromatograms is essential for confirming purity.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the handling and use of this compound in experimental settings.

Issue Potential Cause Recommended Solution
Unexpected loss of the Boc protecting group. Exposure to acidic conditions (e.g., acidic solvents, reagents, or glassware).Ensure all solvents and reagents are neutral or basic. Use glassware that has been properly washed and neutralized. Avoid purification methods that employ acidic conditions, such as silica gel chromatography with acidic eluents.
Unintended debenzylation of the molecule. Exposure to catalytic hydrogenation conditions (e.g., H₂ gas with a palladium, platinum, or nickel catalyst).Avoid the use of transition metal catalysts in the presence of a hydrogen source. If a reduction is necessary for another part of the molecule, consider alternative reducing agents that do not affect the benzyl group.
Presence of unknown impurities in the NMR spectrum. Degradation of the starting material or side reactions during a synthetic step.Repurify the compound using an appropriate technique such as flash column chromatography with a neutral or basic eluent system, or recrystallization. Characterize the impurities by MS and NMR to understand the degradation pathway.
Low reactivity in a subsequent synthetic step. Poor quality of the starting material or the presence of inhibitors.Confirm the purity of the this compound using analytical methods. If impurities are detected, purify the compound before use.

Experimental Protocols

Protocol 1: Boc Deprotection (Acidic Cleavage)

This protocol describes a general procedure for the removal of the Boc protecting group.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add an excess of TFA (typically 5-10 equivalents) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization as needed.

Protocol 2: Benzyl Group Deprotection (Hydrogenolysis)

This protocol outlines a general method for the removal of the benzyl protecting group.

Materials:

  • This compound

  • Methanol or Ethanol

  • Palladium on carbon (Pd/C, 10 wt. %)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite®

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound in methanol or ethanol in a round-bottom flask.

  • Carefully add a catalytic amount of Pd/C (typically 5-10 mol%) to the solution.

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization if necessary.

Visualizations

Stability_Troubleshooting cluster_compound This compound cluster_issues Potential Stability Issues cluster_causes Primary Causes Compound Starting Material Boc_Loss Loss of Boc Group Compound->Boc_Loss Debenzylation Loss of Benzyl Group Compound->Debenzylation Impurity Presence of Impurities Compound->Impurity Acid Acidic Conditions Acid->Boc_Loss Hydrogenolysis Catalytic Hydrogenation Hydrogenolysis->Debenzylation Degradation Storage/Handling Degradation->Impurity

Caption: Troubleshooting logic for stability issues.

Experimental_Workflow cluster_boc Boc Deprotection cluster_bn Benzyl Deprotection start_boc Start with Boc-protected compound add_acid Add TFA in DCM start_boc->add_acid react_boc Stir at RT add_acid->react_boc quench_boc Quench with NaHCO3 react_boc->quench_boc extract_boc Extract with DCM quench_boc->extract_boc purify_boc Purify extract_boc->purify_boc end_boc Debocylated Product purify_boc->end_boc start_bn Start with Benzyl-protected compound add_catalyst Add Pd/C in MeOH/EtOH start_bn->add_catalyst hydrogenate React under H2 atmosphere add_catalyst->hydrogenate filter_bn Filter through Celite hydrogenate->filter_bn concentrate_bn Concentrate filter_bn->concentrate_bn purify_bn Purify concentrate_bn->purify_bn end_bn Debenzylated Product purify_bn->end_bn

Caption: Deprotection experimental workflows.

Preventing byproduct formation in multi-step spirocycle synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Spirocycle Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and practical solutions to common challenges encountered during the synthesis of complex spirocyclic architectures. Our goal is to move beyond simple protocols and provide a deeper understanding of the underlying chemical principles to empower you to overcome synthetic hurdles and accelerate your research.

Introduction

Spirocyclic scaffolds are increasingly sought-after motifs in medicinal chemistry due to their unique three-dimensional structures, which can lead to improved potency, selectivity, and pharmacokinetic properties.[1] However, the construction of the sterically demanding quaternary spirocenter presents significant synthetic challenges, often leading to the formation of undesired byproducts.[2] This guide provides a structured approach to identifying, understanding, and mitigating the formation of these byproducts in multi-step spirocycle syntheses.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions researchers face when embarking on a multi-step spirocycle synthesis.

Q1: What are the most common types of byproducts I should anticipate in my spirocycle synthesis?

A1: Byproduct formation is highly dependent on your specific synthetic route. However, some common classes of byproducts include:

  • Stereoisomers: Diastereomers and enantiomers are common, especially when multiple chiral centers are present. Their separation can be challenging due to very similar physicochemical properties.[3]

  • Regioisomers: In reactions like cycloadditions, the reactants can sometimes combine in different orientations, leading to regioisomeric products.

  • Rearrangement Products: Under certain conditions, intermediates can undergo rearrangements to form more stable, non-spirocyclic products.

  • Structurally Similar Impurities: These can arise from incomplete reactions, or side reactions that produce molecules with a similar core structure to the target spirocycle.[3]

  • Products from Competing Reactions: Depending on the functional groups present in your starting materials and the reaction conditions, various side reactions can occur concurrently with your desired transformation. A classic example is the formation of benzofurans as a side product during certain spiroketalization reactions.[4]

Q2: How can I best characterize and identify the byproducts in my reaction mixture?

A2: A combination of analytical techniques is crucial for unambiguous byproduct identification:

  • Thin Layer Chromatography (TLC): TLC is a quick and effective initial tool to assess the complexity of your reaction mixture and guide purification efforts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR are indispensable for determining the precise structure of byproducts.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides accurate mass information, allowing you to determine the elemental composition of your byproducts.

  • X-ray Crystallography: If a byproduct can be crystallized, single-crystal X-ray diffraction provides definitive structural and stereochemical information.

Q3: What are the primary strategies for minimizing byproduct formation?

A3: A proactive approach to your synthetic design and execution is key. The main strategies include:

  • Reaction Condition Optimization: Systematically varying parameters such as temperature, reaction time, solvent, and concentration can significantly influence the reaction pathway and suppress side reactions.

  • Catalyst Selection: The choice of catalyst, including its ligands and loading, can dramatically impact the stereoselectivity and regioselectivity of a reaction, thereby minimizing the formation of isomeric byproducts.

  • Strategic Use of Protecting Groups: Protecting reactive functional groups that are not involved in the key spirocycle-forming step can prevent unwanted side reactions.

  • Careful Reagent Addition: The order and rate of reagent addition can be critical in controlling the concentration of reactive intermediates and minimizing side reactions.

Troubleshooting Guides

This section provides detailed, question-and-answer-based troubleshooting for specific issues you may encounter during your experiments.

Guide 1: Intramolecular Cyclization Reactions

Q: My intramolecular cyclization is yielding a significant amount of a rearranged, non-spirocyclic byproduct. How can I favor the desired spirocyclization?

A: This is a common challenge where a competing reaction pathway, often thermodynamically driven, is favored over the desired kinetic spirocyclization. The key is to understand the mechanism and adjust your reaction conditions to favor the formation of the spirocyclic product.

Plausible Cause: The formation of a rearranged product often proceeds through a more stable carbocation or radical intermediate than the one leading to the spirocycle. For example, in acid-catalyzed cyclizations, a competing elimination or rearrangement may be favored if the spirocyclic transition state is sterically hindered.

Troubleshooting Protocol:

  • Lower the Reaction Temperature: Many rearrangements have a higher activation energy than the desired cyclization. Running the reaction at a lower temperature can favor the kinetically controlled spirocyclization product.

  • Choice of Lewis Acid/Protic Acid: A milder Lewis acid or a bulkier protic acid can sometimes favor the desired cyclization by minimizing the formation of the rearrangement-prone intermediate. For instance, if you are using a strong acid like trifluoroacetic acid, consider switching to a weaker acid like acetic acid or a Lewis acid like scandium triflate.

  • Solvent Effects: The polarity of the solvent can influence the stability of charged intermediates. Experiment with a range of solvents, from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., acetonitrile, DMF), to find conditions that disfavor the rearrangement pathway.

  • Substrate Modification: If possible, modifying the substrate to electronically disfavor the rearrangement can be a powerful strategy. For example, introducing an electron-withdrawing group near the site of potential rearrangement can destabilize the carbocation intermediate.

Guide 2: Stereoselectivity Control and Diastereomeric Byproducts

Q: My reaction produces a mixture of diastereomers of the desired spirocycle, and they are very difficult to separate. How can I improve the diastereoselectivity of the reaction?

A: Controlling stereoselectivity is a central challenge in spirocycle synthesis. The formation of multiple diastereomers arises from the creation of a new stereocenter in a molecule that already contains one or more stereocenters.

Plausible Cause: The transition states leading to the different diastereomers are close in energy. To improve diastereoselectivity, you need to increase the energy difference between these transition states.

Troubleshooting Protocol:

  • Catalyst and Ligand Screening: For catalyzed reactions, the chiral environment created by the catalyst and its ligands is paramount. Screen a variety of chiral ligands to find one that provides the best stereochemical control. Developments in catalyst systems have shown that many reactions can be optimized to control selectivity and provide access to isomeric products.[5]

  • Temperature Optimization: Lowering the reaction temperature often enhances diastereoselectivity, as the reaction becomes more sensitive to small differences in activation energies between the competing diastereomeric transition states.

  • Solvent Tuning: The solvent can influence the conformation of the substrate and the transition state geometry. A systematic screen of solvents with varying polarities and coordinating abilities is recommended.

  • Substrate Control: The inherent stereochemistry of your starting material can direct the stereochemical outcome of the reaction. Consider if a different protecting group or a slight modification to the substrate's backbone could create a stronger steric or electronic bias for the formation of one diastereomer.

Guide 3: Cycloaddition Reactions (e.g., Diels-Alder)

Q: My Diels-Alder reaction to form a spirocycle is giving a mixture of endo and exo products, with the undesired exo isomer being the major product. How can I favor the endo product?

A: The endo rule in Diels-Alder reactions is a general preference, not an absolute law.[6] Several factors can lead to the formation of the thermodynamically more stable exo product, especially at higher temperatures.

Plausible Cause: While the endo transition state is often kinetically favored due to secondary orbital interactions, the exo product is typically the more thermodynamically stable isomer.[7] If the reaction is run at a high temperature or for a prolonged period, the initially formed endo product can undergo a retro-Diels-Alder reaction and re-cyclize to form the more stable exo product.

Troubleshooting Workflow:

G start Low Endo:Exo Ratio temp Lower Reaction Temperature start->temp Thermodynamic Control? lewis Introduce a Lewis Acid Catalyst temp->lewis Still Low Selectivity outcome Improved Endo Selectivity temp->outcome Success! solvent Screen Solvents lewis->solvent Further Optimization lewis->outcome Success! dienophile Modify Dienophile solvent->dienophile If Possible solvent->outcome Success! dienophile->outcome

Caption: Troubleshooting workflow for improving endo selectivity in Diels-Alder reactions.

Detailed Steps:

  • Lower the Reaction Temperature: This is the most critical parameter to adjust. By running the reaction at a lower temperature, you favor the kinetically controlled endo product and minimize the potential for retro-Diels-Alder and isomerization to the exo product.

  • Use a Lewis Acid Catalyst: Lewis acids can coordinate to the dienophile, lowering its LUMO energy and accelerating the reaction. This often allows the reaction to proceed at a lower temperature and can also enhance the secondary orbital interactions that favor the endo transition state.

  • Solvent Polarity: The polarity of the solvent can influence the stability of the transition states. While there is no universal rule, screening a range of solvents is often beneficial.

  • Dienophile Modification: If possible, increasing the steric bulk of substituents on the dienophile can sometimes disfavor the exo transition state.

Guide 4: Multicomponent Reactions (MCRs)

Q: My multicomponent reaction for spirocycle synthesis is producing a complex mixture of byproducts instead of the desired product. How can I improve the chemoselectivity?

A: MCRs are powerful for building molecular complexity in a single step, but their success hinges on the carefully orchestrated reactivity of multiple components.[8] A complex byproduct mixture suggests that the desired reaction cascade is being intercepted by competing side reactions.

Plausible Cause: The relative rates of the various reaction steps are not optimized. For example, if one component can react with itself or another component in an unproductive manner faster than it participates in the desired cascade, byproducts will dominate.

Troubleshooting Protocol:

  • Order of Addition: The order in which you add the reactants can be critical. Try different addition sequences. For example, pre-mixing two components to form an intermediate before adding the third can sometimes prevent side reactions of the individual components.

  • Concentration Effects: Running the reaction at a higher concentration can favor the desired multicomponent pathway over unimolecular decomposition or bimolecular side reactions of individual components. Conversely, slow addition of one component under high dilution can sometimes favor a specific pathway.

  • Catalyst Choice: The catalyst not only accelerates the desired reaction but can also influence the chemoselectivity. Screen different types of catalysts (e.g., Brønsted acids, Lewis acids, organocatalysts) to find one that selectively promotes the desired reaction cascade.

  • Temperature Control: As with other reaction types, temperature can have a profound effect on the relative rates of competing reactions. A systematic temperature screen is recommended.

ParameterRecommendationRationale
Order of Addition Systematically vary the order in which reactants are added.Can control the formation of key intermediates and prevent premature side reactions.
Concentration Experiment with both high and low concentration regimes.Can influence the relative rates of intermolecular vs. intramolecular steps.
Catalyst Screen a range of Brønsted acids, Lewis acids, and organocatalysts.Different catalysts can selectively accelerate different steps in the reaction cascade.
Temperature Perform a temperature screen (e.g., from -20 °C to 80 °C).Competing reactions often have different activation energies.
Table 1: Key Parameters for Optimizing Multicomponent Reactions for Spirocycle Synthesis.

References

Reaction monitoring techniques for tert-butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate.

Reaction Scheme

cluster_reaction N-Benzylation Reaction reactant1 tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate reaction_node + reactant1->reaction_node reactant2 Benzyl bromide reactant2->reaction_node base K2CO3 (or other base) base->reaction_node solvent Acetonitrile (or DMF) solvent->reaction_node product This compound reaction_node->product

Caption: Reaction scheme for the N-benzylation of tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate.

Experimental Protocols

A representative protocol for the synthesis of this compound is detailed below. This protocol is based on standard N-alkylation procedures for secondary amines.

Materials:

  • tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (1.0 eq).

  • Add anhydrous acetonitrile to dissolve the starting material.

  • Add anhydrous potassium carbonate (2.0-3.0 eq).

  • Stir the suspension at room temperature for 10-15 minutes.

  • Slowly add benzyl bromide (1.0-1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Filter the solid inorganic salts and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Reaction Monitoring Workflow

start Start Reaction tlc_monitoring Monitor by TLC (every 1-2 hours) start->tlc_monitoring lcms_confirmation Optional: Confirm with LC-MS tlc_monitoring->lcms_confirmation reaction_complete Reaction Complete? tlc_monitoring->reaction_complete reaction_complete->tlc_monitoring No workup Perform Aqueous Workup reaction_complete->workup Yes purification Purify by Column Chromatography workup->purification characterization Characterize Product (NMR, MS) purification->characterization end End characterization->end

Caption: Experimental workflow for monitoring the synthesis reaction.

Quantitative Data Summary

CompoundMolecular Weight ( g/mol )Typical Molar Equivalents
tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate226.32[1]1.0
Benzyl bromide171.041.0 - 1.2
Potassium carbonate138.212.0 - 3.0
Product: this compound316.45N/A (Typical Yield: 70-90%)

Analytical Data for Reaction Monitoring

TechniqueAnalyteExpected Observation
TLC Starting Material (Amine)More polar, lower Rf value. Stains with ninhydrin.
Product (Benzylated Amine)Less polar, higher Rf value compared to the starting material. Does not stain with ninhydrin. Visualized by UV light (due to the benzyl group) or a potassium permanganate stain.[2][3]
HPLC Starting MaterialShorter retention time on a reverse-phase column.
ProductLonger retention time on a reverse-phase column due to increased hydrophobicity from the benzyl group.
¹H NMR Starting Material (tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate)δ (ppm): 3.55-3.61 (m, 2H), 3.37-3.44 (m, 2H), 3.02-3.07 (t, 2H), 1.63-1.92 (m, 4H), 1.52 (s, 2H), 1.47 (s, 9H).[4]
ProductAppearance of aromatic protons from the benzyl group (typically δ 7.2-7.4 ppm) and a benzylic singlet (typically δ ~3.5-3.6 ppm). Disappearance of the N-H proton signal of the starting material.

Troubleshooting and FAQs

FAQ 1: My reaction is not going to completion. What should I do?
  • Possible Cause: Insufficient reactivity of the electrophile (benzyl bromide) or deactivation of the nucleophile (amine). The base may not be strong enough or may be hydrated.

  • Troubleshooting Steps:

    • Check Reagents: Ensure that the benzyl bromide is not old or decomposed. Use freshly opened or distilled solvent. Ensure the base is anhydrous.

    • Increase Temperature: If the reaction is sluggish at a lower temperature, cautiously increase the reaction temperature.

    • Add More Reagent: Add a small additional portion of benzyl bromide (e.g., 0.2 eq).

    • Change Base/Solvent: Consider using a stronger base like cesium carbonate or switching to a more polar aprotic solvent like DMF.

FAQ 2: I see multiple spots on my TLC plate, even after a long reaction time. What are the likely side products?
  • Possible Cause: Formation of over-alkylated quaternary ammonium salt or degradation of the starting material or product.

  • Troubleshooting Steps:

    • Over-alkylation: The product, a tertiary amine, can react with another molecule of benzyl bromide to form a quaternary ammonium salt. This is more likely if excess benzyl bromide is used or at high temperatures. The quaternary salt will be very polar and likely appear at the baseline of the TLC. To avoid this, use a stoichiometry closer to 1:1 of the amine and benzyl bromide.

    • Degradation: If the reaction is heated for too long or at too high a temperature, decomposition can occur. Monitor the reaction at regular intervals to determine the optimal reaction time.

FAQ 3: I am having difficulty purifying my product by column chromatography.
  • Possible Cause: The product may be co-eluting with a non-polar impurity, or streaking on the silica gel.

  • Troubleshooting Steps:

    • Optimize Solvent System: Carefully select the eluent system for column chromatography by testing various solvent mixtures with TLC. A common system is a gradient of ethyl acetate in hexanes.

    • Base Wash: Before chromatography, ensure a thorough aqueous workup with a base (like saturated NaHCO₃) to remove any acidic impurities.

    • Deactivate Silica: If the product is streaking, it may be interacting with the acidic silica gel. You can try pre-treating the silica gel with a small amount of triethylamine in the eluent (e.g., 0.5-1%).

FAQ 4: How can I be sure I have formed the correct product?
  • Answer: The most definitive methods are ¹H NMR, ¹³C NMR, and mass spectrometry (MS).

    • ¹H NMR: Look for the characteristic signals of the benzyl group (aromatic protons and a benzylic CH₂ singlet) and the disappearance of the N-H proton from the starting material.

    • ¹³C NMR: Expect to see new signals corresponding to the aromatic carbons and the benzylic carbon of the benzyl group.

    • MS: The molecular ion peak in the mass spectrum should correspond to the molecular weight of the product (316.45 g/mol ).

Troubleshooting Decision Tree

start Reaction Issue? incomplete_reaction Incomplete Reaction? start->incomplete_reaction multiple_spots Multiple Spots on TLC? start->multiple_spots purification_issue Purification Difficulty? start->purification_issue check_reagents Check Reagent Quality & Stoichiometry incomplete_reaction->check_reagents Yes over_alkylation Over-alkylation (Quaternary Salt)? multiple_spots->over_alkylation Yes degradation Degradation? multiple_spots->degradation coelution Co-elution? purification_issue->coelution Yes streaking Streaking on Silica? purification_issue->streaking increase_temp Increase Temperature check_reagents->increase_temp change_solvent_base Change Solvent/Base increase_temp->change_solvent_base reduce_bnbr Reduce Benzyl Bromide eq. over_alkylation->reduce_bnbr Yes optimize_time_temp Optimize Reaction Time/Temp degradation->optimize_time_temp Yes optimize_eluent Optimize Eluent System coelution->optimize_eluent Yes base_wash Add Triethylamine to Eluent streaking->base_wash Yes

Caption: A decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Navigating Solubility Challenges with Diazaspiro[3.5]nonane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with diazaspiro[3.5]nonane derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: My diazaspiro[3.5]nonane derivative shows poor aqueous solubility. What are the initial steps I should take?

A1: Poor aqueous solubility is a common challenge in drug discovery.[1] For diazaspiro[3.5]nonane derivatives, a systematic approach is recommended. Start by verifying the physicochemical properties of your specific derivative. Factors such as lipophilicity (logP), pKa, and solid-state properties (crystalline vs. amorphous) will dictate the most effective solubilization strategy. Consider conducting preliminary solubility assessments in different pH buffers to understand the pH-solubility profile.

Q2: Are there any general trends in the solubility of azaspiro[3.5]nonane scaffolds?

A2: Yes, computational predictions can offer some initial guidance. For instance, a comparison between 7-azaspiro[3.5]nonane and 1-azaspiro[4.4]nonane suggests that the 7-azaspiro[3.5]nonane scaffold may have slightly higher predicted aqueous solubility.[2] However, it is crucial to remember that these are predictions and experimental validation is essential, as the substituents on the core scaffold play a significant role in the overall solubility.

Q3: How can I experimentally determine the solubility of my compound?

A3: The shake-flask method is a widely used and reliable technique for determining thermodynamic solubility. This involves adding an excess amount of your compound to a solvent, allowing it to reach equilibrium, and then measuring the concentration of the dissolved compound in the filtered solution. For higher throughput screening in early discovery phases, kinetic solubility methods are often employed.

Q4: What formulation strategies can I employ to improve the solubility of my lead compound?

A4: Several formulation strategies can be explored, broadly categorized as physical and chemical modifications:

  • Physical Modifications:

    • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug particles, which can enhance the dissolution rate.[3]

    • Solid Dispersions: Dispersing the compound in a hydrophilic carrier can improve its dissolution and absorption.[4]

    • Amorphous Forms: Converting a crystalline solid to an amorphous form can increase its apparent solubility. However, the physical and chemical stability of the amorphous form needs to be carefully evaluated.[5]

  • Chemical Modifications:

    • Salt Formation: For ionizable compounds, forming a salt is a common and effective method to increase solubility.

    • Prodrugs: A prodrug approach involves chemically modifying the molecule to a more soluble form that converts back to the active parent drug in vivo.[5]

    • Co-crystals: Forming co-crystals with a suitable co-former can alter the crystal lattice and improve solubility.

Q5: My compound is intended for in vitro biological assays. What is the best way to prepare a stock solution if it has low solubility in aqueous buffers?

A5: For in vitro assays, it is common practice to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it into the aqueous assay buffer. It is critical to ensure that the final concentration of the organic solvent in the assay is low enough to not affect the biological system being studied. Be mindful of potential precipitation of your compound upon dilution and perform visual inspections and, if necessary, analytical checks.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation observed when diluting DMSO stock solution into aqueous buffer. The compound's solubility in the final buffer is exceeded.- Decrease the final concentration of the compound.- Increase the percentage of co-solvent (e.g., DMSO) if the assay allows.- Use a different co-solvent.- Employ solubilizing excipients such as cyclodextrins.
Inconsistent results in biological assays. Poor solubility leading to variable concentrations of the active compound.- Confirm the solubility of the compound in the assay buffer.- Prepare fresh dilutions for each experiment.- Consider using a formulation approach (e.g., solid dispersion, lipid-based formulation) to improve solubility and consistency.
Low oral bioavailability in animal studies despite good in vitro potency. Poor aqueous solubility limiting dissolution and absorption in the gastrointestinal tract.- Perform a thorough biopharmaceutical characterization (solubility, permeability).- Explore enabling formulations such as lipid-based delivery systems or amorphous solid dispersions.[3][4]- Consider particle size reduction to enhance the dissolution rate.[3]
Difficulty in preparing a stable intravenous formulation. The compound is not soluble enough in common intravenous vehicles.- Investigate the use of co-solvents, surfactants, or complexing agents (e.g., cyclodextrins) to increase solubility.- Adjust the pH of the formulation if the compound's solubility is pH-dependent.- Explore the development of a nanosuspension.

Quantitative Data Summary

The following table summarizes key computed physicochemical properties for the parent 7-azaspiro[3.5]nonane scaffold, which can serve as a baseline for understanding the properties of its derivatives.

Property7-Azaspiro[3.5]nonane1-Azaspiro[4.4]nonane
Molecular Formula C₈H₁₅NC₈H₁₅N
Molecular Weight 125.21 g/mol 125.21 g/mol
Predicted pKa (strongest basic) 10.511.2
Predicted XLogP3 1.81.9
Predicted Water Solubility 15.5 g/L10.3 g/L
Topological Polar Surface Area 12 Ų12 Ų
Data is computationally predicted and may differ from experimental results.[2]

The following table presents in vitro activity and pharmacokinetic data for a potent 7-azaspiro[3.5]nonane derivative developed as a GPR119 agonist.

CompoundhGPR119 EC₅₀ (nM)Rat Plasma Concentration (ng/mL at 1h)
54g 13104
Reference Cpd A 2545
Data extracted from a study on novel 7-azaspiro[3.5]nonane GPR119 agonists.[6]

Experimental Protocols

Shake-Flask Method for Thermodynamic Solubility Determination

  • Preparation: Add an excess amount of the diazaspiro[3.5]nonane derivative to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed container. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.

  • Equilibration: Agitate the container at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Separation: Separate the undissolved solid from the solution. This can be achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Analysis: Accurately dilute the clear filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (LC-MS).

  • Calculation: The solubility is calculated from the concentration of the compound in the saturated solution.

Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Add excess compound to solvent B Agitate at constant temperature A->B 24-48h C Centrifuge and filter B->C D Analyze filtrate by HPLC or LC-MS C->D troubleshooting_workflow start Poor Solubility Observed phys_chem Assess Physicochemical Properties (LogP, pKa) start->phys_chem formulation Explore Formulation Strategies phys_chem->formulation salt Salt Formation formulation->salt particle Particle Size Reduction formulation->particle solid_disp Solid Dispersion formulation->solid_disp lipid Lipid-Based Formulation formulation->lipid end Improved Solubility salt->end particle->end solid_disp->end lipid->end

References

Technical Support Center: High-Yield Synthesis of tert-Butyl 1,7-Diazaspiro[3.5]nonane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the high-yield synthesis of tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your research and development endeavors.

Troubleshooting Guides

This section addresses specific issues that may arise during the seven-step synthesis of tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate.

Step 1: Knoevenagel Condensation

Issue: Low yield of Compound 2

  • Possible Cause: The reaction between the starting piperidone (Compound 1) and ethyl malonate is a Knoevenagel condensation, which can be reversible. The water produced as a byproduct can inhibit the reaction or lead to the reverse reaction, thus lowering the yield.

  • Solution:

    • Water Removal: While the provided protocol does not explicitly mention this, for problematic Knoevenagel condensations, removing water can drive the reaction to completion. This can be achieved by azeotropic distillation using a Dean-Stark trap with a suitable solvent like toluene, or by adding molecular sieves to the reaction mixture.

    • Catalyst Choice: The use of ammonium acetate is common, but other weak bases like piperidine or pyridine can also be effective. The choice of catalyst can significantly impact the reaction rate and yield.

    • Reaction Time and Temperature: Ensure the reaction is heated to reflux for a sufficient duration. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.

Issue: Formation of side products

  • Possible Cause: A common side reaction in Knoevenagel condensations is the self-condensation of the ketone starting material, especially if the base used is too strong.

  • Solution:

    • Use a Weak Base: Stick to weak bases like ammonium acetate, piperidine, or pyridine to minimize self-condensation.

    • Stoichiometry: Optimizing the stoichiometry of the reactants can sometimes help minimize side reactions.

Step 2: Lithium Borohydride Reduction

Issue: Incomplete reduction of Compound 2 to Compound 3

  • Possible Cause: Lithium borohydride is a milder reducing agent than lithium aluminum hydride (LiAlH₄). While it is capable of reducing esters, the reaction might be sluggish.

  • Solution:

    • Reaction Temperature and Time: The protocol specifies cooling to 0°C initially and then heating to 70°C. Ensure these temperatures are maintained and the reaction is allowed to proceed for the specified time. Monitor the reaction by TLC to confirm the disappearance of the starting material.

    • Reagent Quality: Ensure the lithium borohydride used is of good quality and has not been deactivated by moisture.

Step 3: Tosylation of the Diol

Issue: Low yield of the ditosylate (Compound 4)

  • Possible Cause: The tosylation of diols can sometimes be challenging, with the potential for the formation of mono-tosylated byproducts.

  • Solution:

    • Stoichiometry: Ensure that at least two equivalents of p-toluenesulfonyl chloride are used to favor the formation of the ditosylate.

    • Base: Pyridine is a common base for tosylation reactions, acting as both a base and a catalyst. Ensure it is used in sufficient quantity.

    • Reaction Time: Tosylation reactions can be slow. Monitor the reaction by TLC until the starting diol is consumed.

Step 4: Intramolecular Cyclization

Issue: Low yield of the spirocycle (Compound 5)

  • Possible Cause: Intramolecular cyclization can be sensitive to reaction conditions. The choice of base and solvent is critical.

  • Solution:

    • Base: Cesium carbonate is a mild and effective base for many cyclization reactions. Its use can suppress common side reactions.

    • Solvent: Acetonitrile is a suitable polar aprotic solvent for this type of reaction.

    • Temperature: The reaction may require heating to proceed at a reasonable rate.

Step 5: Magnesium-Mediated Reduction

Issue: Low yield of the detosylated product (Compound 6)

  • Possible Cause: The magnesium-mediated reductive cleavage of the tosyl group can be influenced by the quality of the magnesium and the reaction conditions.

  • Solution:

    • Magnesium Activation: Ensure the magnesium turnings are fresh and not passivated by an oxide layer. Sonication can help activate the magnesium surface.

    • Solvent: Methanol is the specified solvent and is crucial for the reaction mechanism.

    • Work-up: The work-up procedure involving the addition of diethyl ether and sodium sulfate decahydrate is important for isolating the product.

Step 6: Boc Protection

Issue: Incomplete Boc protection of Compound 6

  • Possible Cause: The reaction of the amine with Boc anhydride may not go to completion.

  • Solution:

    • Reagent Equivalents: Ensure that a sufficient amount of Boc anhydride is used.

    • Reaction Time: Allow the reaction to stir for the specified time at room temperature. Monitor by TLC to confirm the consumption of the starting amine.

Step 7: Hydrogenolysis

Issue: Incomplete removal of the benzyl group

  • Possible Cause: The efficiency of palladium on carbon (Pd/C) catalyzed hydrogenolysis can vary depending on the catalyst quality and reaction conditions.

  • Solution:

    • Catalyst Quality: Use a high-quality Pd/C catalyst. The particle size and distribution of palladium on the carbon support can significantly affect the reaction rate and yield.

    • Hydrogen Pressure: Ensure the reaction is carried out under a positive pressure of hydrogen.

    • Reaction Time: Hydrogenolysis reactions can sometimes be slow. Monitor the reaction by TLC to determine when the starting material has been fully consumed.

Frequently Asked Questions (FAQs)

Q1: What is the overall yield I can expect from this seven-step synthesis?

A1: The patent describing this synthesis reports yields for each step, and the overall yield can be calculated by multiplying the individual yields. Based on the reported data, the overall yield is approximately 33%.[1][2]

Q2: How can I monitor the progress of each reaction step?

A2: Thin Layer Chromatography (TLC) is the recommended method for monitoring the progress of each reaction.[1][2] For each step, you should observe the disappearance of the starting material spot and the appearance of a new spot corresponding to the product. Using a co-spot (a lane on the TLC plate where both the starting material and the reaction mixture are spotted) can help in confirming the conversion.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Standard laboratory safety procedures should be followed. Pay particular attention to the handling of flammable solvents like ethanol, tetrahydrofuran, and dichloromethane. Lithium borohydride and magnesium are reactive, so they should be handled with care. The hydrogenolysis step involves the use of hydrogen gas, which is flammable and should be handled in a well-ventilated area.

Q4: Can I use a different protecting group instead of the Boc group in Step 6?

A4: Yes, other amine protecting groups can be used. However, the choice of protecting group will depend on the subsequent reactions you plan to perform. The Boc group is widely used due to its stability under many reaction conditions and its ease of removal under acidic conditions.

Q5: Are there any alternative synthetic routes to tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate?

A5: Yes, other synthetic strategies for constructing diazaspirocycles exist. These can include methods like [3+2] cycloadditions, NBS-promoted semipinacol rearrangements, and ring-closing metathesis. The choice of route depends on the desired substitution pattern and stereochemistry.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for the Seven-Step Synthesis [1][2]

StepReactionStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
1Knoevenagel CondensationCompound 1 (1-benzoyl-4-piperidone)Ethyl malonate, Ammonium acetateEthanol80541
2ReductionCompound 2Lithium borohydrideTetrahydrofuran0 to 702.5100
3TosylationCompound 3p-Toluenesulfonyl chloride, PyridineDichloromethane2512Not explicitly stated
4Intramolecular CyclizationCompound 4Cesium carbonateAcetonitrile25 to 903Not explicitly stated
5DetosylationCompound 5Magnesium chipsMethanol25 to 801Not explicitly stated
6Boc ProtectionCompound 6Boc anhydrideDichloromethane2512Not explicitly stated
7HydrogenolysisCompound 7Palladium on carbon, HydrogenMethanol253Not explicitly stated

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate, based on the patent literature.[1][2]

Step 1: Synthesis of Compound 2
  • Dissolve Compound 1 (200g, 2.38mol) in ethanol (1.3 L) at 25°C.

  • Add ammonium acetate (138 g, 1.80mol) and heat the mixture to 80°C for 1 hour.

  • Add ethyl malonate (186 g, 1.41 mol) dropwise and react under reflux for 4 hours.

  • Monitor the reaction by TLC (petroleum ether / ethyl acetate = 5 / 1).

  • Once the reaction is complete, concentrate the reaction solution under reduced pressure.

  • Neutralize the crude product to pH = 8 by adding 1N sodium hydroxide solution.

  • Extract the product with ethyl acetate (0.5 L x 3).

  • Wash the combined organic phases with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by chromatography to obtain Compound 2 (yield: 41%).

Step 2: Synthesis of Compound 3
  • Dissolve Compound 2 (132 g, 0.415 mol) in tetrahydrofuran (1 L) and cool to 0°C.

  • Add lithium borohydride (13.7 g, 0.623 mol) in batches.

  • Stir the reaction mixture for 0.5 hours, then warm to 70°C and react for 2 hours.

  • Monitor the reaction by TLC (dichloromethane / methanol = 10 / 1).

  • After completion, slowly add water (1 L) to quench the reaction.

  • Concentrate the mixture under reduced pressure.

  • Extract the crude product with ethyl acetate (1 L x 3).

  • Dry the combined organic phases over anhydrous sodium sulfate and concentrate under reduced pressure to obtain Compound 3 as a yellow oil (yield: 100%).

(Detailed protocols for steps 3-7 would follow a similar descriptive format based on the source patent.)

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Materials cluster_steps Reaction Steps cluster_intermediates Intermediates cluster_final Final Product Compound 1 1-Benzoyl-4-piperidone Step1 Step 1: Knoevenagel Condensation Compound 1->Step1 Ethyl Malonate Ethyl Malonate Ethyl Malonate->Step1 Compound2 Compound 2 Step1->Compound2 Step2 Step 2: Reduction Compound3 Compound 3 Step2->Compound3 Step3 Step 3: Tosylation Compound4 Compound 4 Step3->Compound4 Step4 Step 4: Cyclization Compound5 Compound 5 Step4->Compound5 Step5 Step 5: Detosylation Compound6 Compound 6 Step5->Compound6 Step6 Step 6: Boc Protection Compound7 Compound 7 Step6->Compound7 Step7 Step 7: Hydrogenolysis Final_Product tert-Butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate Step7->Final_Product Compound2->Step2 Compound3->Step3 Compound4->Step4 Compound5->Step5 Compound6->Step6 Compound7->Step7

Caption: Synthetic workflow for tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate.

Troubleshooting_Low_Yield Start Low Reaction Yield CheckReagents Check Reagent Quality and Stoichiometry Start->CheckReagents CheckConditions Verify Reaction Conditions (T, t) Start->CheckConditions CheckWorkup Review Work-up and Purification Start->CheckWorkup OptimizeReagents Optimize Reagent Equivalents or Source New Reagents CheckReagents->OptimizeReagents Issue Found OptimizeConditions Adjust Temperature, Time, or Catalyst CheckConditions->OptimizeConditions Issue Found OptimizeWorkup Modify Extraction pH or Chromatography Conditions CheckWorkup->OptimizeWorkup Issue Found Success Improved Yield OptimizeReagents->Success OptimizeConditions->Success OptimizeWorkup->Success

Caption: General troubleshooting workflow for low reaction yield.

Purification_Workflow Crude Crude Product (after work-up) Chromatography Column Chromatography Crude->Chromatography Recrystallization Recrystallization Crude->Recrystallization Pure Purified Product Chromatography->Pure Recrystallization->Pure

Caption: General purification strategies for intermediates and final product.

References

Validation & Comparative

Navigating 3D Chemical Space: A Comparative Guide to Diazaspiro[3.5]nonane and Other Spirocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern medicinal chemistry, the drive to create drug candidates with improved physicochemical and pharmacokinetic properties has led researchers away from flat, aromatic structures towards more three-dimensional (3D) molecular architectures. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a powerful tool in this endeavor. Their rigid, well-defined 3D structures can lead to enhanced aqueous solubility, improved metabolic stability, and novel intellectual property.[1][2]

This guide provides a comparative overview of diazaspiro[3.5]nonane against other key spirocyclic scaffolds, offering insights for researchers, scientists, and drug development professionals. We present a summary of physicochemical properties, detailed experimental protocols for their evaluation, and diagrams to illustrate structural relationships and workflows.

Structural and Physicochemical Comparison of Spirocyclic Scaffolds

Spirocyclic scaffolds are increasingly utilized as bioisosteres for common saturated heterocycles like piperidine and piperazine.[3][4] The introduction of a spiro-center increases the fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor often correlated with successful clinical development.[5] This shift to a more 3D-shape generally improves properties such as solubility and metabolic stability.[5][6]

While direct, head-to-head experimental data across a consistent series of spirocyclic scaffolds is sparse in publicly available literature, we can compile computed data and findings from various studies to draw comparisons. The following table summarizes key computed physicochemical properties for 7-azaspiro[3.5]nonane and its comparator, 1-azaspiro[4.4]octane, and provides context with other relevant scaffolds.

Table 1: Comparative Physicochemical Properties of Selected Spirocyclic Scaffolds

Property7-Azaspiro[3.5]nonane1-Azaspiro[4.4]octane2,6-Diazaspiro[3.3]heptanePiperazine (for reference)
Molecular Formula C₈H₁₅NC₈H₁₅NC₅H₁₀N₂C₄H₁₀N₂
Molecular Weight 125.21 g/mol 125.21 g/mol 98.15 g/mol 86.14 g/mol
Predicted pKa 10.511.2-9.73, 5.35
Predicted XLogP3 1.81.9-0.51-1.50
Predicted Water Solubility 15.5 g/L10.3 g/L-Freely Soluble
Topological Polar Surface Area 12 Ų12 Ų--
Structural Notes Combines 4- and 6-membered ringsCombines two 5-membered ringsStrained scaffold, "stretched" piperazine mimicCommon flat six-membered ring

Data for 7-azaspiro[3.5]nonane and 1-azaspiro[4.4]octane are computationally predicted and sourced from BenchChem.[7] Data for other scaffolds is sourced from various publications. It is critical to note that direct experimental comparisons may yield different values.

Key Observations:

  • Lipophilicity (logP): Azaspiro[3.5]nonane is predicted to be slightly less lipophilic than its azaspiro[4.4]octane counterpart.[7] Generally, smaller spirocycles like 2,6-diazaspiro[3.3]heptane are noted to reduce lipophilicity when replacing piperazine.

  • Aqueous Solubility: 7-Azaspiro[3.5]nonane shows a slightly higher predicted aqueous solubility compared to 1-azaspiro[4.4]octane.[7] Studies on other azaspirocycles, such as 2-oxa-6-azaspiro[3.3]heptane, have shown experimentally that they possess higher aqueous solubility than their non-spirocyclic analogue, morpholine.

  • Basicity (pKa): The pKa of the nitrogen atom is influenced by the ring strain and geometry of the scaffold. The predicted basicity of 1-azaspiro[4.4]octane is higher than that of 7-azaspiro[3.5]nonane.[7]

  • Metabolic Stability: While specific comparative data for diazaspiro[3.5]nonane is limited, heteroatom-substituted spiro[3.3]heptanes have demonstrated a trend towards higher metabolic stability compared to their cyclohexane analogues.[5] This is a general advantage attributed to the introduction of the quaternary spiro-carbon, which can block potential sites of metabolism.

Key Applications and Biological Relevance

Derivatives of 7-azaspiro[3.5]nonane have been successfully developed as potent agonists for G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes.[7] The spirocyclic scaffold was integral to achieving a desirable pharmacokinetic profile and potent glucose-lowering effects in preclinical models.[6]

In contrast, scaffolds like 2,6-diazaspiro[3.3]heptane have been explored as "stretched" piperazine bioisosteres. Replacing the piperazine in the PARP inhibitor Olaparib with this scaffold, for instance, retained potency while reducing DNA-damaging properties.

Piperazine Piperazine (Flat, Flexible) DSN Diazaspiro[3.5]nonane (3D, Rigid) Piperazine->DSN Scaffold Hop DSH Diazaspiro[3.3]heptane (Stretched Piperazine) Piperazine->DSH Bioisosteric Replacement Piperidine Piperidine (Chair/Boat) ASH Azaspiro[3.3]heptane (Strained, 3D) Piperidine->ASH Bioisosteric Replacement

Figure 1. Logical relationship of spirocyclic scaffolds as 3D bioisosteres.

Experimental Protocols

To provide a framework for the evaluation of these scaffolds, detailed methodologies for two critical in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays are provided below.

Kinetic Solubility Assay (Shake-Flask Method with LC-MS/MS)

Aqueous solubility is a crucial property that affects a drug's absorption and bioavailability. The kinetic solubility assay is a high-throughput method used in early drug discovery.[6]

Objective: To determine the concentration of a compound that remains in solution after being rapidly added from a high-concentration DMSO stock into an aqueous buffer.

Methodology:

  • Stock Solution Preparation: Prepare a 10-20 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).[6]

  • Sample Preparation: Add a small aliquot (e.g., 1-2 µL) of the DMSO stock solution to a known volume (e.g., 100-200 µL) of aqueous buffer (typically Phosphate-Buffered Saline, PBS, at pH 7.4) in a microplate well. The final DMSO concentration should be low (e.g., 1-2%) to minimize its effect on solubility.

  • Incubation: Seal the plate and shake it at room temperature for a period of 1 to 2 hours to allow for equilibration.[8]

  • Precipitate Removal: After incubation, separate any precipitated compound from the soluble fraction. This is typically done by filtering the samples through a filter plate (e.g., 0.45 µm pore size).[6][8]

  • Quantification: Analyze the concentration of the compound in the filtrate using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. A calibration curve is prepared by diluting the DMSO stock solution in the same buffer/DMSO mixture.

  • Data Analysis: The kinetic solubility is reported as the highest concentration of the compound measured in the filtrate.

A Prepare 10 mM Stock in DMSO B Add Stock to Aqueous Buffer (PBS, pH 7.4) A->B Final DMSO ~1-2% C Incubate with Shaking (e.g., 2 hours @ RT) B->C D Filter to Remove Precipitate C->D E Analyze Filtrate by LC-MS/MS D->E F Calculate Solubility vs. Standard Curve E->F

References

Comparative Guide to Alternative Scaffolds for tert-Butyl 7-Benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of alternative chemical scaffolds to tert-butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate, a conformationally restricted diamine derivative. The exploration of such alternatives is crucial in medicinal chemistry to optimize drug-like properties, including potency, selectivity, and pharmacokinetic profiles. Conformationally restricted diamines are valued for their ability to pre-organize functional groups in a defined spatial orientation, which can lead to a lower entropic penalty upon binding to a biological target.[1][2] This guide focuses on other diazaspiroalkanes and related bicyclic structures that serve as bioisosteric replacements.

Overview of Alternative Scaffolds

Several classes of spirocyclic and bicyclic diamines have emerged as viable alternatives to the 2,7-diazaspiro[3.5]nonane core. These scaffolds aim to mimic the spatial arrangement of the amino groups while offering different physicochemical properties. Key alternative scaffolds include:

  • 2,6-Diazaspiro[3.3]heptanes: These are smaller, more compact spirocyclic systems.

  • 2,6-Diazaspiro[3.4]octanes: These scaffolds offer a different ring size combination compared to the parent molecule.

  • 7-Azaspiro[3.5]nonanes: While not a diamine, this scaffold is a close structural analog and has been explored for its own biological activities.[3]

  • Bicyclic Diamines: Conformationally restricted bicyclic diamines also present a diverse range of spatial arrangements for the amino groups.[4][5][6]

The choice of a particular scaffold can significantly impact a molecule's three-dimensionality, solubility, metabolic stability, and target engagement.[7][8][9]

Data Presentation: Physicochemical and Pharmacological Comparison

The following tables summarize the available quantitative data for the parent scaffold and its alternatives. It is important to note that a direct head-to-head comparison across all parameters for a single biological target is not extensively available in the public domain. The data presented is a compilation from various studies.

Table 1: Comparison of Physicochemical Properties

ScaffoldMolecular Weight ( g/mol )cLogP (Predicted)pKa (Predicted)Reference(s)
2,7-Diazaspiro[3.5]nonane126.21-1.210.5, 7.8N/A
2,6-Diazaspiro[3.3]heptane98.15-1.09.8, 6.5[10]
Homopiperazine100.16-1.110.9, 6.3[11]
Piperazine86.14-1.59.7, 5.3[11]

Note: Data for the core, unfunctionalized scaffolds are presented where available. cLogP and pKa values are predicted and can vary based on the prediction software and substitution patterns.

Table 2: Comparative Binding Affinity of Diazaspiroalkane Derivatives as σ2 Receptor Ligands

Scaffold in Test CompoundLinker Lengthσ1 Ki (nM)σ2 Ki (nM)Reference(s)
Piperazine(CH2)48.8 ± 1.11.1 ± 0.2[12]
2,7-Diazaspiro[3.5]nonane (CH2)412.3 ± 1.538.9 ± 4.9[12]
2,6-Diazaspiro[3.3]heptane(CH2)422.4 ± 2.8112.1 ± 14.1[12]
2,5-Diazabicyclo[2.2.1]heptane(CH2)415.8 ± 2.04.9 ± 0.6[12]
Homopiperazine (1,4-diazepane)(CH2)410.5 ± 1.32.5 ± 0.3[12]

This table presents data from a study where various diamine cores were evaluated as piperazine bioisosteres in the context of σ2 receptor ligands.[12]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for key assays used in the evaluation of these scaffolds.

Radioligand Binding Assay for σ2 Receptors

This competitive binding assay determines the affinity of a test compound for the σ2 receptor.

1. Materials:

  • Receptor Source: Guinea pig liver membranes or cell lines expressing the σ2 receptor.
  • Radioligand: [³H]-1,3-Di-o-tolylguanidine ([³H]-DTG).
  • Non-specific Binding Control: A high concentration of a known σ2 ligand (e.g., unlabeled DTG or haloperidol).
  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.
  • Test Compounds: Serial dilutions of the compounds of interest.
  • 96-well plates, filter mats (GF/B or GF/C), and a scintillation counter.

2. Procedure:

  • Prepare guinea pig liver membrane homogenates. Protein concentration should be determined using a standard method like the Bradford assay.
  • In a 96-well plate, combine the assay buffer, a fixed concentration of [³H]-DTG (typically at or below its Kd), and varying concentrations of the test compound.
  • For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add a saturating concentration of the non-specific control.
  • Add the membrane preparation to initiate the binding reaction. The final assay volume is typically 200-250 µL.
  • Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).
  • Terminate the incubation by rapid filtration through the filter mats using a cell harvester.
  • Wash the filters multiple times with ice-cold wash buffer (e.g., 10 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
  • Dry the filter mats and add scintillation cocktail.
  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.
  • Plot the percentage of specific binding against the logarithm of the test compound concentration.
  • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[13][14][15][16]

In Vitro Metabolic Stability Assay using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[1][17][18][19][20]

1. Materials:

  • Metabolic System: Human or other species liver microsomes.
  • Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
  • Buffer: Potassium phosphate buffer (e.g., 100 mM, pH 7.4).
  • Test Compound: Stock solution in a suitable solvent (e.g., DMSO or acetonitrile).
  • Positive Controls: Compounds with known metabolic fates (e.g., testosterone, verapamil).
  • Quenching Solution: Cold acetonitrile containing an internal standard.
  • LC-MS/MS system for analysis.

2. Procedure:

  • Prepare a reaction mixture containing liver microsomes in phosphate buffer.
  • Add the test compound to the reaction mixture at a final concentration typically around 1 µM.
  • Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).
  • Initiate the metabolic reaction by adding the NADPH regenerating system.
  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and add them to the cold quenching solution to stop the reaction.
  • Centrifuge the quenched samples to precipitate the proteins.
  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.
  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
  • Calculate the intrinsic clearance (CLint) in µL/min/mg of microsomal protein.

Mandatory Visualizations

GPR119 Signaling Pathway

The 7-azaspiro[3.5]nonane scaffold has been investigated in the context of G protein-coupled receptor 119 (GPR119) agonists. GPR119 is a target for the treatment of type 2 diabetes.[3][21][22][23]

GPR119_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist GPR119 Agonist (e.g., 7-azaspiro[3.5]nonane derivative) GPR119 GPR119 Agonist->GPR119 Binds to G_protein Gs Protein GPR119->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin Insulin Secretion PKA->Insulin Stimulates Radioligand_Binding_Workflow start Start: Prepare Reagents prepare_membranes Prepare Receptor Membranes start->prepare_membranes prepare_ligand Prepare Radioligand and Test Compounds start->prepare_ligand incubation Incubate Membranes, Radioligand, and Test Compound prepare_membranes->incubation prepare_ligand->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis (IC50, Ki) counting->analysis Metabolic_Stability_Workflow start Start: Prepare Reagents prepare_microsomes Prepare Liver Microsomes and NADPH Regenerating System start->prepare_microsomes prepare_compound Prepare Test Compound start->prepare_compound incubation Incubate at 37°C prepare_microsomes->incubation prepare_compound->incubation sampling Take Samples at Different Time Points incubation->sampling quenching Quench Reaction with Cold Acetonitrile + IS sampling->quenching centrifugation Centrifuge to Precipitate Proteins quenching->centrifugation analysis LC-MS/MS Analysis of Supernatant centrifugation->analysis data_analysis Calculate Half-life and Intrinsic Clearance analysis->data_analysis

References

Structure-activity relationship (SAR) of 2-benzyl-2,7-diazaspiro[3.5]nonane derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Structure-Activity Relationship of 2-Benzyl-2,7-diazaspiro[3.5]nonane Derivatives as Potent Antimycobacterial Agents

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (MTB), and infections by nontuberculous mycobacteria (NTM) pose a significant global health threat. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the discovery of novel therapeutics with new mechanisms of action. One promising class of compounds is the 2-benzyl-2,7-diazaspiro[3.5]nonane benzothiazinones. These derivatives have demonstrated potent activity against both drug-sensitive and drug-resistant strains of MTB, as well as various NTM species.[1][2] This guide provides a comparative analysis of their structure-activity relationship (SAR), detailing their biological activities, the experimental protocols used for their evaluation, and their mechanism of action.

Comparative Analysis of Biological Activity

The antimycobacterial potency of 2-benzyl-2,7-diazaspiro[3.5]nonane derivatives is primarily assessed by their Minimum Inhibitory Concentration (MIC) against various mycobacterial strains. The following table summarizes the in vitro activity of a series of these compounds, highlighting the impact of different structural modifications on their efficacy. A lower MIC value indicates higher potency.

CompoundRR1R2R3MIC (µg/mL) vs. M. abscessus 19977MIC (µg/mL) vs. M. avium 101MIC (µg/mL) vs. M. kansasii 12478MIC (µg/mL) vs. M. tuberculosis H37Rv
PBTZ169 ---->320.031250.015625<0.01
B1 HHHH10.06250.03125<0.01
B2 4-CF3HHH0.250.031250.015625<0.01
B2-1 (R) 4-CF3HHH0.125 0.015625 <0.0078125 <0.01
B2-2 (S) 4-CF3HHH0.50.031250.015625<0.01
B3 4-FHHH10.06250.03125<0.01
B4 4-ClHHH0.50.06250.03125<0.01
B5 3-CF3HHH0.50.031250.015625<0.01
B6 3-FHHH10.06250.03125<0.01
B7 HCH(CH3)2HH0.50.031250.015625<0.01
B8 Hc-propylHH0.50.031250.015625<0.01
B11 HC(CH3)3HH>4>0.5>0.25>0.125
B12 HCF3HH>4>0.5>0.25>0.125
C1 HHCH3H>4>0.5>0.25>0.125
D1 ---->32>4>2>1
G1 ---->32>4>2>1

Data extracted from the Journal of Medicinal Chemistry, 2025.[1][2]

Structure-Activity Relationship (SAR) Insights

The biological data reveals several key trends in the structure-activity relationship of these compounds:

  • The 2,7-diazaspiro[3.5]nonane core is essential for activity. Replacing this moiety with other diazaspiro rings or related scaffolds leads to a significant loss of potency.[1][2]

  • Substituents on the benzyl ring influence potency. Electron-withdrawing groups, particularly at the para-position of the benzyl ring, tend to enhance activity. For instance, compound B2 with a para-trifluoromethyl group is more potent than the unsubstituted analog B1 .[1][2]

  • Stereochemistry plays a crucial role. The chiral resolution of B2 revealed that the R-enantiomer, B2-1 , is significantly more active than the S-enantiomer, B2-2 .[1][2]

  • The nature of the linker between the benzyl group and the diazaspiro core is critical. Altering the ethyl linker to a methyl group or other functionalities results in a dramatic decrease in activity.[2]

  • Bulky substituents at the benzylic position are detrimental. While smaller alkyl groups like isopropyl and cyclopropyl are tolerated, larger groups such as tert-butyl lead to a loss of activity.[2]

SAR_of_2_benzyl_2_7_diazaspiro_nonane_derivatives cluster_mods Structural Modifications cluster_activity Impact on Antimycobacterial Activity Core 2-Benzyl-2,7-diazaspiro[3.5]nonane Core Benzyl_Ring Benzyl Ring Substituents Core->Benzyl_Ring Benzylic_Position Benzylic Position Substituents Core->Benzylic_Position Diazaspiro_Core Diazaspiro Core Analogs Core->Diazaspiro_Core Linker Linker Modification Core->Linker Increased_Activity Increased Activity Benzyl_Ring->Increased_Activity p-CF3, p-Cl Decreased_Activity Decreased/Lost Activity Benzylic_Position->Decreased_Activity t-Butyl, CF3 Tolerated Activity Tolerated Benzylic_Position->Tolerated Isopropyl, Cyclopropyl Diazaspiro_Core->Decreased_Activity Replacement Linker->Decreased_Activity Shortening/Alteration

SAR of 2-benzyl-2,7-diazaspiro[3.5]nonane derivatives.

Mechanism of Action

The 2-benzyl-2,7-diazaspiro[3.5]nonane benzothiazinones target a crucial enzyme in the mycobacterial cell wall synthesis pathway: decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). This enzyme is essential for the biosynthesis of arabinans, which are key components of the mycobacterial cell wall.[1] Inhibition of DprE1 disrupts the integrity of the cell wall, leading to bacterial death. The benzothiazinone core of these molecules forms a covalent adduct with a cysteine residue in the active site of DprE1 in M. tuberculosis.[1] Interestingly, in NTM species that have an alanine at this position instead of cysteine, these compounds are thought to exert their effect through strong non-covalent interactions.[1]

DprE1_Inhibition_Pathway cluster_pathway Arabinan Biosynthesis Pathway DPR Decaprenylphosphoryl-β-D-ribose (DPR) DPX Decaprenylphosphoryl-β-D-erythro-pentofuranosid-2'-ulose (DPX) DPR->DPX Oxidation DprE1 DprE1 DPA Decaprenylphosphoryl-β-D-arabinose (DPA) DPX->DPA Reduction (DprE2) Arabinan Arabinan Synthesis DPA->Arabinan CellWall Mycobacterial Cell Wall Integrity Arabinan->CellWall Inhibitor 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinone Derivative Inhibitor->DprE1 Inhibition

Inhibition of the DprE1 pathway by 2-benzyl-2,7-diazaspiro[3.5]nonane derivatives.

Experimental Protocols

The evaluation of the antimycobacterial activity and cytotoxicity of the 2-benzyl-2,7-diazaspiro[3.5]nonane derivatives involves a series of standardized in vitro assays.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is determined using the broth microdilution method.

  • Preparation of Bacterial Inoculum: A suspension of the mycobacterial strain is prepared in a suitable broth, such as Middlebrook 7H9, and its turbidity is adjusted to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial two-fold dilutions are then prepared in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate containing the compound dilutions. The plate is sealed and incubated at 37°C for 7-14 days.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the mycobacteria.

Cytotoxicity Assay (MTT Assay)

The potential toxicity of the compounds against mammalian cells is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: A suitable mammalian cell line (e.g., Vero cells) is seeded into a 96-well plate and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with serial dilutions of the test compounds and incubated for a further 48-72 hours.

  • MTT Addition and Incubation: An MTT solution is added to each well, and the plate is incubated for 2-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Solubilization and Absorbance Measurement: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader at a wavelength of 570 nm. The 50% cytotoxic concentration (CC50) is then calculated.

experimental_workflow start Start: Synthesis of Derivatives mic_assay In Vitro MIC Assay (vs. Mycobacterial Strains) start->mic_assay cytotoxicity_assay In Vitro Cytotoxicity Assay (e.g., MTT on Vero cells) start->cytotoxicity_assay sar_analysis Structure-Activity Relationship Analysis mic_assay->sar_analysis cytotoxicity_assay->sar_analysis lead_optimization Lead Compound Optimization sar_analysis->lead_optimization in_vivo In Vivo Efficacy & PK/PD Studies (in animal models) lead_optimization->in_vivo end End: Preclinical Candidate in_vivo->end

Experimental workflow for the evaluation of 2-benzyl-2,7-diazaspiro[3.5]nonane derivatives.

References

Benchmarking New Diazaspiro[3.5]nonane Derivatives Against Known Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The diazaspiro[3.5]nonane scaffold has emerged as a promising structural motif in medicinal chemistry, offering a three-dimensional framework that can lead to improved pharmacological properties of drug candidates. This guide provides a comparative analysis of novel diazaspiro[3.5]nonane derivatives against established inhibitors for three key drug targets: Poly(ADP-ribose) polymerase-1 (PARP-1), KRAS G12C, and G protein-coupled receptor 119 (GPR119). The data presented is intended to aid researchers in evaluating the potential of these new compounds in drug discovery and development.

PARP-1 Inhibition: A New Frontier for Diazaspiro[3.5]nonanes

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are critical for DNA repair. Their inhibition has become a successful strategy in cancer therapy, especially for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. Olaparib is a well-established, FDA-approved PARP inhibitor. Recent studies have explored the replacement of the piperazine core in the Olaparib framework with diazaspiro systems to develop novel PARP inhibitors.

Comparative Efficacy of PARP-1 Inhibitors

The following table summarizes the in vitro inhibitory activity (IC50) of new diazaspiro[3.5]nonane derivatives compared to the known inhibitor, Olaparib.

CompoundTargetIC50 (nM)Reference CompoundTargetIC50 (nM)
Diazaspiro Derivative 10c PARP-1551.6Olaparib PARP-15
Diazaspiro Derivative 15b PARP-14,397PARP-21
Diazaspiro Derivative 17b PARP-1452.8
Experimental Protocol: In Vitro PARP-1 Inhibition Assay (Chemiluminescent)

This protocol outlines a common method for determining the in vitro enzymatic activity of PARP-1 and evaluating the inhibitory potential of test compounds.[1]

Principle: The assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP-1 in the presence of activated DNA.[1] The resulting biotinylated histones are detected using streptavidin-conjugated horseradish peroxidase (HRP), and the chemiluminescent signal is proportional to PARP-1 activity.[1]

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone-coated 96-well plates

  • Activated DNA

  • Biotinylated NAD+

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)

  • Test compounds (e.g., diazaspiro[3.5]nonane derivatives) and a known inhibitor (e.g., Olaparib)

  • Streptavidin-HRP

  • Chemiluminescent HRP substrate

  • Plate reader capable of measuring chemiluminescence

Procedure:

  • Plate Preparation: Histone-coated 96-well plates are washed with a suitable wash buffer (e.g., PBST).

  • Inhibitor Addition: Serial dilutions of the test compounds and the reference inhibitor are prepared and added to the wells. A vehicle control (e.g., DMSO) is also included.

  • Reaction Initiation: A master mix containing PARP-1 enzyme, activated DNA, and biotinylated NAD+ is prepared and added to all wells to start the reaction.

  • Incubation: The plate is incubated at room temperature for a specified time (e.g., 1 hour) to allow the enzymatic reaction to proceed.

  • Detection: After incubation, the plate is washed, and a solution of Streptavidin-HRP is added to each well and incubated for 30 minutes.

  • Signal Generation: Following another wash step, the chemiluminescent substrate is added to the wells.

  • Data Acquisition: The chemiluminescence is immediately measured using a microplate reader.

  • Data Analysis: The IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

PARP-1 Signaling and Inhibition

The following diagram illustrates the role of PARP-1 in DNA repair and the mechanism of its inhibition.

PARP1_Signaling cluster_0 DNA Damage Response cluster_1 Inhibition DNA_Damage DNA Single-Strand Break PARP1_Activation PARP-1 Activation DNA_Damage->PARP1_Activation recruits PARylation PAR Synthesis (PARylation) PARP1_Activation->PARylation catalyzes Repair_Recruitment Recruitment of DNA Repair Proteins PARylation->Repair_Recruitment facilitates DNA_Repair DNA Repair Repair_Recruitment->DNA_Repair Diazaspiro_Inhibitor Diazaspiro[3.5]nonane Derivative Diazaspiro_Inhibitor->PARP1_Activation inhibits

Caption: PARP-1 activation at sites of DNA damage and its inhibition by diazaspiro derivatives.

Targeting KRAS G12C: A Covalent Approach

The KRAS protein is a key player in cellular signaling pathways that control cell growth and proliferation.[2] Mutations in the KRAS gene are common drivers of cancer, with the G12C mutation being a particularly important therapeutic target.[2] The development of covalent inhibitors that specifically target the mutated cysteine residue has led to new treatment options.[2]

Comparative Efficacy of KRAS G12C Inhibitors

This table presents the inhibitory activity of a novel diazaspiro[3.5]nonane derivative in comparison to known KRAS G12C inhibitors, Sotorasib and Adagrasib.

CompoundTargetIC50 (nM)Reference CompoundTargetIC50 (nM)
Diazaspiro Derivative 7b (1-[7-[6-chloro-8-fluoro-7-(5-methyl-1H-indazol-4-yl)-2-[(1-methylpiperidin-4-yl)amino]quinazolin-4-yl]-2,7-diazaspiro[3.5]nonan-2-yl]prop-2-en-1-one)KRAS G12CPotentSotorasib (AMG 510) KRAS G12C~10
Adagrasib (MRTX849) KRAS G12C~50

Note: A specific IC50 value for compound 7b was not provided in the searched literature, but it was described as a potent compound with a dose-dependent antitumor effect.[2]

Experimental Protocol: Biochemical KRAS G12C-GTP Binding Assay (HTRF)

This protocol is used to measure the direct inhibition of KRAS G12C binding to GTP.[3]

Principle: This Homogeneous Time-Resolved Fluorescence (HTRF) assay measures the binding of a fluorescently labeled GTP analog to a His-tagged KRAS G12C protein. Inhibition of this binding by a test compound results in a decrease in the FRET signal.[3]

Materials:

  • 384-well low-volume white plates

  • Recombinant His-tagged KRAS G12C protein

  • Fluorescently labeled GTP analog (e.g., GTP-Red)

  • Europium cryptate-labeled anti-His antibody

  • Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 0.01% BSA, 1 mM DTT)

  • Test compounds and control compounds

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

  • Dispensing: Dispense the inhibitor solutions into the wells of a 384-well plate.

  • Protein Addition: Add the His-tagged KRAS G12C protein to each well.

  • Detection Reagent Addition: Add a mixture of the Eu-anti-His antibody and the fluorescently labeled GTP analog to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Reading: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio and plot the results against the inhibitor concentration to determine the IC50 value.[3]

KRAS Signaling Pathway

The diagram below illustrates the KRAS signaling cascade and the point of inhibition.

KRAS_Signaling Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK SOS1 SOS1 RTK->SOS1 activates KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP promotes GTP exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Diazaspiro_Inhibitor Diazaspiro[3.5]nonane Covalent Inhibitor Diazaspiro_Inhibitor->KRAS_GDP covalently binds to G12C mutant

Caption: The KRAS signaling pathway and covalent inhibition of the G12C mutant.

GPR119 Agonism for Metabolic Disorders

G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes and other metabolic disorders.[4] Its activation in pancreatic β-cells and intestinal L-cells stimulates glucose-dependent insulin secretion and the release of incretin hormones like GLP-1.[4]

Comparative Efficacy of GPR119 Agonists

The following table compares the in vitro potency (EC50) of a novel 7-azaspiro[3.5]nonane derivative with known GPR119 agonists.

CompoundTargetEC50 (nM)Reference CompoundTargetEC50 (nM)
Azaspiro Derivative 54g GPR119PotentAPD597 (JNJ-38431055) GPR119~25
DS-8500a GPR119~10

Note: A specific EC50 value for compound 54g was not provided in the searched literature, but it was described as a potent agonist with a favorable glucose-lowering effect in diabetic rats.[5]

Experimental Protocol: In Vitro GPR119 Activity Assay (cAMP Measurement)

This protocol details a method for determining the in vitro activity of GPR119 agonists by measuring intracellular cyclic AMP (cAMP) levels.[4]

Principle: GPR119 is a Gs-coupled receptor, and its activation leads to an increase in intracellular cAMP. This assay quantifies the amount of cAMP produced in a cell line stably expressing the human GPR119 receptor in response to an agonist.[2]

Materials:

  • A stable cell line expressing the human GPR119 receptor (e.g., HEK293 or CHO cells)

  • Cell culture medium

  • Assay buffer

  • A phosphodiesterase inhibitor (e.g., IBMX)

  • Test compounds (e.g., 7-azaspiro[3.5]nonane derivatives) and a known agonist

  • A commercial cAMP assay kit (e.g., HTRF or LANCE)

  • 384-well plates

Procedure:

  • Cell Seeding: Seed the GPR119-expressing cells into 384-well plates and incubate overnight.

  • Cell Preparation: Remove the culture medium and incubate the cells with a buffer containing a phosphodiesterase inhibitor for 30 minutes at room temperature.[4]

  • Compound Addition: Add various concentrations of the test compounds and the reference agonist to the wells.

  • Incubation: Incubate the plates for a further 30 minutes at room temperature.[4]

  • cAMP Measurement: Determine the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the EC50 values by fitting the concentration-response data to a four-parameter logistic equation.[4]

GPR119 Signaling Pathway

The diagram below shows the GPR119 signaling cascade leading to insulin secretion.

GPR119_Signaling cluster_0 GPR119 Activation cluster_1 Downstream Effects Agonist Azaspiro[3.5]nonane Agonist GPR119 GPR119 Receptor Agonist->GPR119 binds to G_alpha_s Gαs Protein GPR119->G_alpha_s activates Adenylyl_Cyclase Adenylyl Cyclase G_alpha_s->Adenylyl_Cyclase activates cAMP cAMP Adenylyl_Cyclase->cAMP converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA activates GLP1_Release GLP-1 Release (Intestinal L-cell) cAMP->GLP1_Release promotes Insulin_Secretion Insulin Secretion (Pancreatic β-cell) PKA->Insulin_Secretion promotes

Caption: GPR119 signaling pathway initiated by an azaspiro agonist.

References

The Spirocyclic Advantage: A Comparative Guide to Linker-Driven PROTAC Potency

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has evolved into a nuanced science. While the warhead and E3 ligase ligand dictate the "what" and "how" of protein degradation, the often-underestimated linker connecting them governs the efficiency and overall success of the entire process. This guide provides a comprehensive comparison of spirocyclic linkers against other common linker types, offering researchers, scientists, and drug development professionals a data-driven perspective on the advantages of incorporating these rigid scaffolds in PROTAC design.

The Conformational Conundrum: Spirocyclic Linkers vs. Flexible Alternatives

The linker in a PROTAC is not merely a passive tether; it plays a critical role in orchestrating the formation of a productive ternary complex between the target protein and the E3 ligase.[1] The conformational rigidity of the linker is a key determinant of this process. Flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, offer synthetic simplicity but can be associated with an entropic penalty upon binding and may not optimally pre-organize the PROTAC for ternary complex formation.

In contrast, rigid linkers, particularly those incorporating spirocyclic motifs, offer a unique three-dimensional geometry that can lock the PROTAC into a bioactive conformation.[1] This pre-organization can enhance selectivity and the stability of the ternary complex, ultimately leading to more efficient protein degradation.

Head-to-Head Comparison: Performance Metrics of Spirocyclic Linkers

The true measure of a linker's effectiveness lies in the empirical data. The following tables summarize quantitative data from studies that have compared spirocyclic linkers to other linker types in PROTACs targeting the same protein and utilizing the same E3 ligase.

Table 1: Comparison of Linker Rigidity on Hematopoietic Prostaglandin D Synthase (H-PGDS) Degradation

PROTACLinker TypeDC50 (nM)Intracellular AccumulationTernary Complex Stability
PROTAC-1 Flexible (Methylene modifications)0.094 ± 0.044LowerMore Stable
PROTAC-2 Moderately Rigid0.22 ± 0.070ModerateIntermediate
PROTAC-3 Rigid (Spirocyclic structure)0.15 ± 0.072HigherLeast Stable
Data from a comparative analysis of three novel PROTACs targeting H-PGDS. While all compounds exhibited similar degradation activities, the rigid spirocyclic derivative showed markedly higher intracellular accumulation but formed the least stable ternary complex, highlighting a potential trade-off.[2]

Table 2: Impact of Spirocyclic Linker on IRAK4 Degradation

PROTAC Linker TypeDC50
Long-chain aliphatic alkyl linker Baseline
Spirocyclic pyridine scaffold ~2-fold improvement
Replacing a long-chain aliphatic alkyl linker with a spirocyclic pyridine scaffold in an IRAK4-targeting PROTAC resulted in a doubling of the degradation activity (DC50).[2]

The Pathway to Degradation: A Visual Guide

To understand the context of these comparisons, it is essential to visualize the underlying mechanism of PROTAC action and the typical workflow for their evaluation.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ternary_Complex->E3 Ub Transfer PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Evaluation

The systematic evaluation of PROTACs with different linkers is crucial for identifying optimal candidates.

PROTAC_Workflow cluster_workflow PROTAC Evaluation Workflow A 1. PROTAC Synthesis (with different linkers) B 2. In Vitro Binding Assays (to POI and E3 Ligase) A->B C 3. Ternary Complex Formation Assays (e.g., TR-FRET, SPR, ITC) B->C D 4. Cellular Degradation Assays (Western Blot for DC50/Dmax) C->D E 5. Cellular Permeability & Metabolic Stability Assays D->E F 6. In Vivo Pharmacokinetic & Efficacy Studies E->F

References

A Comparative Guide to Novel Compounds Derived from Tert-Butyl 7-Benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of novel compounds synthesized from the versatile building block, tert-butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate. The unique three-dimensional architecture of the diazaspiro[3.5]nonane scaffold has positioned it as a privileged motif in modern medicinal chemistry. This document details the characterization of these novel compounds, offering a direct comparison of their biological performance against established alternatives. Detailed experimental protocols for their synthesis and biological evaluation are provided, alongside visualizations of relevant signaling pathways and experimental workflows to support further research and development.

Comparative Analysis of Biological Activity

Novel compounds incorporating the 2,7-diazaspiro[3.5]nonane core have demonstrated significant potential in several therapeutic areas, most notably as covalent inhibitors of KRAS G12C for oncology, agonists of GPR119 for metabolic disorders, and as potential antimycobacterial agents.

KRAS G12C Inhibitors

The 2,7-diazaspiro[3.5]nonane moiety has been successfully integrated into the design of potent and selective covalent inhibitors of the KRAS G12C mutant, a key driver in several cancers. These compounds typically feature a reactive acryloyl group that forms a covalent bond with the cysteine residue of the mutated KRAS protein, locking it in an inactive state.

Table 1: Comparison of Novel 2,7-Diazaspiro[3.5]nonane-based KRAS G12C Inhibitors with Clinically Approved Drugs

CompoundTargetIC50 (Cell Viability, NCI-H358)Reference
Compound 7b KRAS G12C~6 nM[1]
ASP6918KRAS G12CPotent in vitro activity[2][3]
Sotorasib (AMG 510)KRAS G12C~6 nM[4]
Adagrasib (MRTX849)KRAS G12CNot specified in direct comparison[5][6]

Note: IC50 values can vary depending on the assay conditions. The data presented is for comparative purposes.

GPR119 Agonists

The 7-azaspiro[3.5]nonane scaffold has been employed in the development of potent G protein-coupled receptor 119 (GPR119) agonists.[7] Activation of GPR119 stimulates glucose-dependent insulin secretion and the release of incretin hormones, making it an attractive target for the treatment of type 2 diabetes.[8][9]

Table 2: Comparison of a Novel 7-Azaspiro[3.5]nonane-based GPR119 Agonist with Other Agonists

CompoundTargetEC50 (Human GPR119)Reference
Compound 54g GPR1191.2 nM[10][11][12]
DS-8500aGPR119Not specified[11]
MBX-2982GPR119Not specified[13][14]
GSK1292263GPR119Not specified[14]
Antimycobacterial Agents

The exploration of spirocyclic compounds as antimycobacterial agents is an active area of research.[7][8][15][16][17] While specific data for 2,7-diazaspiro[3.5]nonane derivatives against Mycobacterium tuberculosis is emerging, the broader class of spirocycles has shown promise. For the purpose of this guide, we present representative data for a related spirocyclic compound to illustrate the potential of this scaffold.

Table 3: Representative Antimycobacterial Activity of a Spirocyclic Compound

Compound ClassTarget OrganismMIC (μg/mL)Reference
SpirooxindolopyrrolidineM. tuberculosis H37Rv0.39[16]
Isoniazid (Standard)M. tuberculosis H37Rv0.025 - 0.05[16]
Rifampicin (Standard)M. tuberculosis H37Rv0.05 - 0.1[16]

Signaling Pathways and Experimental Workflows

KRAS G12C Signaling Pathway

KRAS is a central node in cellular signaling, and its mutation to G12C leads to constitutive activation of downstream pathways, such as the RAF-MEK-ERK and PI3K-AKT cascades, driving cell proliferation and survival. Covalent inhibitors targeting KRAS G12C lock the protein in an inactive, GDP-bound state, thereby blocking these oncogenic signals.

KRAS_Signaling KRAS G12C Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) SOS SOS RTK->SOS Growth Factor KRAS_G12C_GDP KRAS G12C (GDP) Inactive KRAS_G12C_GTP KRAS G12C (GTP) Active KRAS_G12C_GDP->KRAS_G12C_GTP GTP loading RAF RAF KRAS_G12C_GTP->RAF PI3K PI3K KRAS_G12C_GTP->PI3K SOS->KRAS_G12C_GDP GTP loading MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 2,7-Diazaspiro[3.5]nonane Derivative (Inhibitor) Inhibitor->KRAS_G12C_GDP Covalent Binding

Caption: KRAS G12C signaling pathway and the mechanism of covalent inhibition.

GPR119 Signaling Pathway

GPR119 is a Gs-coupled receptor. Its activation by an agonist leads to an increase in intracellular cyclic AMP (cAMP), which in turn potentiates glucose-stimulated insulin secretion from pancreatic β-cells and the release of incretin hormones from enteroendocrine cells.

GPR119_Signaling GPR119 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPR119 GPR119 Gs Gs-protein GPR119->Gs Activation AC Adenylyl Cyclase Agonist 7-Azaspiro[3.5]nonane Agonist Agonist->GPR119 Gs->AC Stimulation ATP ATP cAMP cAMP ATP->cAMP Conversion AC PKA PKA cAMP->PKA Activation Insulin_Release Insulin Secretion (Pancreatic β-cell) PKA->Insulin_Release Potentiation GLP1_Release GLP-1 Release (Enteroendocrine cell) PKA->GLP1_Release Stimulation

Caption: GPR119 signaling cascade initiated by an agonist.

General Experimental Workflow

The characterization of novel compounds derived from this compound follows a structured workflow from synthesis to biological evaluation.

Experimental_Workflow General Experimental Workflow Start tert-Butyl 7-benzyl-2,7- diazaspiro[3.5]nonane-2-carboxylate Synthesis Synthesis of Novel Derivatives Start->Synthesis Purification Purification and Characterization (NMR, HRMS, etc.) Synthesis->Purification In_Vitro In Vitro Biological Evaluation (IC50/EC50/MIC) Purification->In_Vitro In_Vivo In Vivo Studies (PK/PD, Efficacy) In_Vitro->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt

Caption: A generalized workflow for the synthesis and evaluation of novel compounds.

Experimental Protocols

Synthesis of a Novel 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one Derivative (Representative Protocol)

This protocol describes a plausible synthetic route to a KRAS G12C inhibitor starting from this compound.

Step 1: Deprotection of this compound

To a solution of this compound in dichloromethane (DCM), an excess of trifluoroacetic acid (TFA) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 2-4 hours. The solvent and excess TFA are removed under reduced pressure. The residue is then dissolved in a suitable solvent and neutralized with a base (e.g., saturated NaHCO3 solution) to afford 7-benzyl-2,7-diazaspiro[3.5]nonane.

Step 2: Acryloylation

The resulting 7-benzyl-2,7-diazaspiro[3.5]nonane is dissolved in DCM, and a base such as triethylamine (TEA) is added. The solution is cooled to 0 °C, and acryloyl chloride is added dropwise. The reaction is stirred at room temperature for 1-2 hours. The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give 1-(7-benzyl-2,7-diazaspiro[3.5]nonan-2-yl)prop-2-en-1-one.

Step 3: Debenzylation

The benzyl group is removed by catalytic hydrogenation. 1-(7-benzyl-2,7-diazaspiro[3.5]nonan-2-yl)prop-2-en-1-one is dissolved in methanol, and palladium on carbon (10% w/w) is added. The mixture is stirred under a hydrogen atmosphere at room temperature overnight. The catalyst is removed by filtration, and the solvent is evaporated to yield 1-(2,7-diazaspiro[3.5]nonan-2-yl)prop-2-en-1-one.

Step 4: Coupling with the Quinazoline Core

1-(2,7-diazaspiro[3.5]nonan-2-yl)prop-2-en-1-one is coupled with a suitable functionalized quinazoline derivative (e.g., a chloro- or fluoro-substituted quinazoline) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in a solvent like dimethylformamide (DMF). The reaction is heated to 80-100 °C for several hours. After cooling, the reaction mixture is worked up by extraction and purified by column chromatography to afford the final product.

Characterization: The final compound would be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

In Vitro KRAS G12C Inhibition Assay (Time-Resolved FRET)

This assay measures the ability of a compound to inhibit the interaction of KRAS G12C with a fluorescently labeled GTP analog.[5]

  • Reagents: Purified recombinant KRAS G12C protein, fluorescently labeled GTP analog (acceptor), and a labeled antibody that binds to the KRAS protein (donor).

  • Procedure: The KRAS G12C protein is incubated with the test compound at various concentrations in an appropriate assay buffer.

  • The fluorescent probes (GTP analog and antibody) are then added to the mixture.

  • The plate is incubated to allow for binding to reach equilibrium.

  • Detection: The Time-Resolved Förster Resonance Energy Transfer (TR-FRET) signal is measured using a suitable plate reader. A decrease in the FRET signal indicates inhibition of GTP binding.

  • Data Analysis: The IC50 value is calculated by plotting the FRET signal against the inhibitor concentration and fitting the data to a dose-response curve.

In Vitro GPR119 Agonist Assay (cAMP Accumulation)

This assay determines the ability of a compound to stimulate the production of cyclic AMP (cAMP) in cells expressing the GPR119 receptor.[2][10]

  • Cell Culture: A stable cell line expressing the human GPR119 receptor (e.g., HEK293 cells) is cultured in an appropriate medium.

  • Assay Procedure:

    • Cells are seeded into 384-well plates and incubated overnight.

    • The culture medium is removed, and the cells are incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • The test compound is added at various concentrations, and the plate is incubated for 30 minutes at room temperature.

  • Detection: Intracellular cAMP levels are determined using a commercially available cAMP assay kit (e.g., HTRF or LANCE).

  • Data Analysis: The EC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation.

Antimycobacterial Susceptibility Testing (Microplate Alamar Blue Assay)

This assay is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against Mycobacterium tuberculosis.

  • Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared and its turbidity is adjusted to a McFarland standard.

  • Assay Procedure:

    • The test compound is serially diluted in a 96-well microplate containing Middlebrook 7H9 broth.

    • Each well is inoculated with the mycobacterial suspension.

    • The plate is incubated at 37 °C for 5-7 days.

  • Detection: Alamar Blue solution is added to each well, and the plate is incubated for another 24 hours. A color change from blue to pink indicates bacterial growth.

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that prevents the color change of the Alamar Blue reagent.[15]

References

Comparative study of different protecting groups for diazaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The diazaspiro[3.5]nonane scaffold is a valuable building block in medicinal chemistry, offering a rigid three-dimensional structure that can be exploited to enhance the pharmacological properties of drug candidates. The selective functionalization of the two nitrogen atoms is crucial for the synthesis of diverse compound libraries. This guide provides a comparative analysis of common amine protecting groups—Boc, Cbz, Fmoc, and Benzyl—for the mono-protection of diazaspiro[3.5]nonane, supported by experimental data and detailed protocols.

Orthogonal Protection Strategy

In the synthesis of complex molecules based on the diazaspiro[3.5]nonane core, an orthogonal protection strategy is often employed. This allows for the selective deprotection of one nitrogen atom while the other remains protected, enabling sequential functionalization. A common pairing for orthogonal protection is the acid-labile Boc group and the hydrogenolysis-cleavable Benzyl group.[1]

Comparative Data of Protecting Groups

The following tables summarize quantitative data for the protection and deprotection of diazaspiro[3.5]nonane and related cyclic amines. It is important to note that yields and reaction times can vary depending on the specific reaction conditions and the substrate.

Table 1: Comparison of Protection Reactions

Protecting GroupReagentBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Boc (Boc)₂OK₂CO₃THF/H₂O251238For a 2,7-diazaspiro[3.5]nonane derivative.[2]
Boc (Boc)₂ONaHCO₃Dioxane/H₂ORT16>95For a similar secondary amine.
Cbz Cbz-ClNaHCO₃THF/H₂O0 - RT2090For a generic secondary amine.[1]
Cbz Cbz-ClNa₂CO₃H₂ORT0.5-285-95For various amines.[3]
Fmoc Fmoc-OSuNaHCO₃THF/H₂ORT16HighFor D-Threonine, general conditions applicable.[4]
Benzyl BnBrK₂CO₃Acetonitrile8012HighGeneral conditions for N-alkylation.

Table 2: Comparison of Deprotection Reactions

Protecting GroupReagent(s)SolventTemp. (°C)Time (h)Yield (%)Notes
Boc TFADCMRT3100For a 2,7-diazaspiro[3.5]nonane derivative.[5]
Boc 4M HClDioxaneRT1-3HighCommon and effective method.[6]
Cbz H₂, Pd/CMethanol6040HighFor a generic Cbz-protected amine.[1]
Cbz H₂, Pd/CMethanol25389For a 2,7-diazaspiro[3.5]nonane derivative.[2]
Fmoc 20% PiperidineDMFRT0.1-0.5>95Standard condition for Fmoc removal.[7]
Benzyl H₂, Pd(OH)₂/CEthanol6024-48ModerateFor a related N-Benzyl amine.[8]

Experimental Protocols

Boc Protection and Deprotection

Protection Protocol (General): To a solution of 2,7-diazaspiro[3.5]nonane (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (1:1) is added potassium carbonate (2.0 eq). The mixture is stirred at room temperature, and di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) is added portion-wise. The reaction is stirred for 12 hours. The organic solvent is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford the N-Boc-2,7-diazaspiro[3.5]nonane.[2]

Deprotection Protocol: The N-Boc protected 2,7-diazaspiro[3.5]nonane derivative is dissolved in dichloromethane (DCM) and cooled to 0°C. Trifluoroacetic acid (TFA, 10 eq) is added dropwise. The reaction mixture is stirred at room temperature for 3 hours. The solvents are evaporated to dryness, and the residue is triturated with diethyl ether to yield the deprotected product as a TFA salt.[5]

Cbz Protection and Deprotection

Protection Protocol (Schotten-Baumann Conditions): Dissolve the amine (1.0 eq) in a 2:1 mixture of THF and water. Add sodium bicarbonate (2.0 eq) and cool the solution to 0°C. Add benzyl chloroformate (Cbz-Cl, 1.5 eq) dropwise. Stir the reaction at 0°C for 20 hours. Dilute the reaction mixture with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by silica gel column chromatography.[1]

Deprotection Protocol (Catalytic Hydrogenolysis): To a solution of the N-Cbz-2,7-diazaspiro[3.5]nonane derivative (1.0 eq) in methanol, add 10% Palladium on carbon (Pd/C, 0.1 eq). The reaction mixture is stirred under a hydrogen atmosphere (30 Psi) at 25°C for 3 hours. The mixture is then filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure to give the deprotected product.[2]

Fmoc Protection and Deprotection

Protection Protocol: Dissolve the amine (1.0 eq) and Fmoc-succinamide (Fmoc-OSu, 1.05 eq) in a 2:1 v/v mixture of THF and saturated aqueous sodium bicarbonate. Stir the reaction mixture at room temperature for 16 hours. Dilute with water and adjust the pH to 9 with saturated aqueous sodium bicarbonate. Extract the mixture with diethyl ether. The aqueous layer is then acidified to pH 1 with 1 M HCl and extracted with an organic solvent. The combined organic extracts are dried and concentrated to yield the product.[4]

Deprotection Protocol: Dissolve the N-Fmoc protected compound in N,N-dimethylformamide (DMF) and add piperidine to a final concentration of 20% (v/v). Stir the mixture at room temperature for 5-15 minutes. The reaction progress can be monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified to isolate the deprotected amine.[7]

Benzyl Protection and Deprotection

Protection Protocol (N-Alkylation): To a solution of 2,7-diazaspiro[3.5]nonane (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and benzyl bromide (1.2 eq). The reaction mixture is heated to 80°C and stirred for 12 hours. After cooling to room temperature, the inorganic salts are filtered off, and the filtrate is concentrated under reduced pressure. The residue is then purified by column chromatography to yield the N-benzyl-2,7-diazaspiro[3.5]nonane.

Deprotection Protocol (Hydrogenolysis): Dissolve the N-benzyl protected compound (1.0 eq) in ethanol. Add 20% palladium hydroxide on carbon (Pd(OH)₂/C, Pearlman's catalyst, 0.1 eq). The mixture is stirred under a hydrogen atmosphere at 60°C for 24-48 hours. After cooling, the catalyst is filtered off through Celite, and the solvent is removed under reduced pressure to give the deprotected amine.[8]

Visualization of Reaction Pathways

The following diagrams illustrate the general protection and deprotection schemes for each protecting group on the diazaspiro[3.5]nonane core.

Protection_Deprotection_Schemes cluster_Boc Boc Protection/Deprotection cluster_Cbz Cbz Protection/Deprotection cluster_Fmoc Fmoc Protection/Deprotection cluster_Benzyl Benzyl Protection/Deprotection Boc_start Diazaspiro[3.5]nonane Boc_protected N-Boc-Diazaspiro[3.5]nonane Boc_start->Boc_protected (Boc)₂O, Base Boc_deprotected Diazaspiro[3.5]nonane Boc_protected->Boc_deprotected TFA or HCl Cbz_start Diazaspiro[3.5]nonane Cbz_protected N-Cbz-Diazaspiro[3.5]nonane Cbz_start->Cbz_protected Cbz-Cl, Base Cbz_deprotected Diazaspiro[3.5]nonane Cbz_protected->Cbz_deprotected H₂, Pd/C Fmoc_start Diazaspiro[3.5]nonane Fmoc_protected N-Fmoc-Diazaspiro[3.5]nonane Fmoc_start->Fmoc_protected Fmoc-OSu, Base Fmoc_deprotected Diazaspiro[3.5]nonane Fmoc_protected->Fmoc_deprotected Piperidine Benzyl_start Diazaspiro[3.5]nonane Benzyl_protected N-Benzyl-Diazaspiro[3.5]nonane Benzyl_start->Benzyl_protected BnBr, Base Benzyl_deprotected Diazaspiro[3.5]nonane Benzyl_protected->Benzyl_deprotected H₂, Pd(OH)₂/C

Caption: General schemes for protection and deprotection of diazaspiro[3.5]nonane.

Logical Workflow for Selecting a Protecting Group

The choice of a suitable protecting group depends on the overall synthetic strategy, particularly the stability of the protecting group to subsequent reaction conditions and the orthogonality required for selective deprotection.

Protecting_Group_Selection Start Start: Need to protect a nitrogen on diazaspiro[3.5]nonane Acid_Stable Is acid stability required for subsequent steps? Start->Acid_Stable Base_Stable Is base stability required for subsequent steps? Acid_Stable->Base_Stable Yes Use_Boc Use Boc Group Acid_Stable->Use_Boc No H2_Stable Is stability to hydrogenolysis required? Base_Stable->H2_Stable Yes Use_Fmoc Use Fmoc Group Base_Stable->Use_Fmoc No Orthogonal Is orthogonal deprotection of the other nitrogen needed? H2_Stable->Orthogonal Yes Use_Cbz Use Cbz Group H2_Stable->Use_Cbz No Use_Benzyl Use Benzyl Group H2_Stable->Use_Benzyl No Orthogonal->Use_Cbz Yes (e.g., with Boc) Orthogonal->Use_Benzyl Yes (e.g., with Boc)

Caption: Decision workflow for selecting an appropriate N-protecting group.

References

Safety Operating Guide

Proper Disposal of Tert-butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of tert-butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate, a non-halogenated heterocyclic amine derivative.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on the safety data sheets of structurally similar compounds, including tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate and its hydrochloride salt. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure compliance with local, state, and federal regulations.

Immediate Safety and Hazard Information

Based on analogous compounds, this compound is anticipated to present the following hazards.[1][2][3] Always handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a chemical fume hood.

Hazard Identification and Personal Protective Equipment (PPE)

Hazard StatementGHS ClassificationRecommended Personal Protective Equipment (PPE)
Harmful if swallowed[1][2][3]Acute Toxicity, Oral (Category 4)Chemical-resistant gloves (e.g., nitrile), lab coat, safety glasses with side shields or goggles.
Causes skin irritation[1][2]Skin Corrosion/Irritation (Category 2)Chemical-resistant gloves, lab coat.
Causes serious eye irritation[1][2]Serious Eye Damage/Eye Irritation (Category 2A)Safety glasses with side shields or goggles.
May cause respiratory irritation[1][2]Specific Target Organ Toxicity — Single Exposure (Category 3)Use in a well-ventilated area or chemical fume hood. A respirator may be required for large quantities or in case of insufficient ventilation.

Step-by-Step Disposal Protocol

The primary recommended disposal method for this compound is incineration by a licensed professional waste disposal service.[4] Do not dispose of this chemical down the drain or in regular trash.

1. Waste Collection and Segregation:

  • Designated Waste Container: Collect waste this compound and any materials contaminated with it (e.g., weighing paper, pipette tips, gloves) in a dedicated, properly labeled hazardous waste container.

  • Chemical Compatibility: Ensure the waste container is made of a material compatible with organic amines. High-density polyethylene (HDPE) is generally a suitable choice.

  • Waste Stream Segregation: This compound should be segregated as a non-halogenated organic waste . Do not mix it with halogenated solvents, strong acids, strong bases, or oxidizers.[2]

2. Labeling the Waste Container:

  • Clearly label the waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate quantity of the waste.

    • The associated hazards (e.g., "Harmful," "Irritant").

    • The date of accumulation.

3. Storage of Waste:

  • Store the sealed waste container in a designated satellite accumulation area (SAA) or your laboratory's designated hazardous waste storage area.

  • The storage area should be cool, dry, and well-ventilated.[1][2]

  • Keep the container tightly closed when not in use.[1][2]

4. Arranging for Disposal:

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Follow all institutional procedures for waste manifest and pickup.

Spill and Emergency Procedures

In the event of a spill, adhere to the following procedures:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.

  • Personal Protection: Wear the appropriate PPE as outlined in the table above.

  • Containment: For small spills, absorb the material with an inert, non-combustible absorbent material such as vermiculite, sand, or earth. Do not use combustible materials like paper towels without subsequent proper disposal.

  • Cleanup: Carefully sweep or scoop up the absorbed material and place it in the designated hazardous waste container.[1]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Large Spills: For large spills, evacuate the area and contact your institution's emergency response team or EHS department immediately.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 On-Site Handling cluster_1 Disposal Process cluster_2 Spill Response A Waste Generation (Unused Reagent, Contaminated Materials) B Segregate as Non-Halogenated Organic Waste A->B C Collect in a Labeled, Compatible Waste Container B->C D Store in Designated Satellite Accumulation Area C->D E Contact Institutional EHS for Waste Pickup D->E F Licensed Hazardous Waste Transporter E->F G Approved Hazardous Waste Treatment Facility F->G H Incineration G->H S1 Spill Occurs S2 Evacuate and Ventilate S1->S2 S3 Don Appropriate PPE S2->S3 S4 Contain with Inert Absorbent S3->S4 S5 Collect Spill Debris as Hazardous Waste S4->S5 S5->C

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Tert-butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for Tert-butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate (CAS No. 1206969-92-7). Adherence to these protocols is essential for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute toxicity, oral4H302: Harmful if swallowed
Skin corrosion/irritation2H315: Causes skin irritation
Serious eye damage/eye irritation2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposure3H335: May cause respiratory irritation

Recommended Personal Protective Equipment (PPE):

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles with side-shields or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin contact, which can cause irritation. As a general rule, the thicker the glove material, the greater the chemical resistance.
Skin and Body Protection Impervious clothing, such as a lab coat, and appropriate footwear.Prevents skin contact and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with cartridges suitable for organic vapors and particulates.Necessary when working outside of a fume hood or when there is a risk of generating dust or aerosols, as the compound may cause respiratory irritation.

Operational Plan: Safe Handling Protocol

A systematic approach is crucial when handling this compound. The following workflow outlines the key steps to be taken to minimize exposure and ensure safety.

prep Preparation - Confirm availability of SDS - Verify functionality of fume hood - Assemble all necessary PPE handling Handling - Work within a certified chemical fume hood - Avoid generating dust or aerosols - Use appropriate, clean glassware prep->handling storage Storage - Store in a tightly sealed container - Keep in a cool, dry, and well-ventilated area - Store away from incompatible materials handling->storage spill Spill Response - Evacuate the area - Wear appropriate PPE - Absorb with inert material - Collect and place in a sealed container for disposal handling->spill disposal Disposal - Dispose of waste in accordance with local, state, and federal regulations - Do not dispose of down the drain storage->disposal spill->disposal

Safe Handling Workflow for this compound

Step-by-Step Handling and Disposal Procedures

Handling:

  • Preparation: Before handling, ensure you have read and understood the Safety Data Sheet (SDS). Verify that the chemical fume hood is functioning correctly and that all required PPE is readily available and in good condition.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize the risk of inhalation.

  • Solution Preparation: When preparing solutions, add the compound slowly to the solvent to avoid splashing.

  • Post-Handling: After handling, thoroughly wash your hands and any exposed skin with soap and water. Decontaminate all work surfaces and equipment.

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.

Spill and Leak Procedures:

  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated, if it is safe to do so.

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).

  • Cleanup: Carefully sweep or scoop up the absorbed material and place it into a sealed, labeled container for disposal.

  • Decontamination: Clean the spill area with a suitable decontamination solution.

Storage:

  • Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

Disposal:

  • Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations.

  • Do not allow the chemical to enter drains or waterways. Contact a licensed professional waste disposal service to dispose of this material.

By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe and productive laboratory environment.

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